6-Bromo-N-methylbenzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-bromo-N-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCBMFKGDVUUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670531 | |
| Record name | 6-Bromo-N-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75104-92-6 | |
| Record name | 6-Bromo-N-methyl-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-N-methylbenzo[d]thiazol-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Bromo-N-methylbenzo[d]thiazol-2-amine
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its rigid bicyclic system and versatile substitution points allow for the fine-tuning of steric and electronic properties, making it a valuable core for drug design. Derivatives of benzothiazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3]
This technical guide focuses on a specific, highly functionalized derivative: This compound . The presence of three key features—the N-methylamino group at the 2-position, the bromine atom at the 6-position, and the core benzothiazole nucleus—makes this molecule a particularly strategic building block for chemical library synthesis and a lead compound for drug discovery programs. This document provides an in-depth analysis of its chemical properties, a plausible synthetic pathway, key reactivity profiles, and its potential applications, tailored for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental characteristics is the foundation for all subsequent experimental work.
Caption: Chemical structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 6-bromo-N-methyl-1,3-benzothiazol-2-amine | N/A |
| CAS Number | 75104-92-6 | [4] |
| Molecular Formula | C₈H₈BrN₃S | N/A |
| Molecular Weight | 243.13 g/mol | [5] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Appearance | Solid (predicted) | Based on related benzothiazole structures which are typically solids at room temperature.[6] |
| Melting Point | 82-84 °C | Data for the related compound 6-Bromo-2-methyl-1,3-benzothiazole.[6] The N-methylamino group may alter this value. |
| Boiling Point | 299.1±13.0 °C (Predicted) | Data for the related compound 6-Bromo-2-methyl-1,3-benzothiazole.[6] |
| Solubility | Soluble in organic solvents like Methanol, DMF, DMSO. | Based on experimental procedures for similar benzothiazoles.[6][7] |
Synthesis and Characterization
The synthesis of 2-aminobenzothiazoles is a well-established field, typically proceeding via the cyclization of a substituted aniline. The following protocol represents a logical and field-proven pathway to the target compound.
Synthetic Strategy: A Mechanistic Approach
The most direct synthetic route originates from 4-bromoaniline. The core strategy involves two key transformations:
-
Formation of the Benzothiazole Ring: This is classically achieved by reacting the aniline precursor with a thiocyanate salt in the presence of bromine. This in situ generates a thiocyanogen species that electrophilically attacks the aniline ring, followed by an intramolecular cyclization to form the 2-amino-6-bromobenzothiazole intermediate.
-
N-Methylation: The final step is the selective methylation of the exocyclic amine. This must be controlled to avoid quaternization of the ring nitrogen.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step A: Synthesis of 6-Bromo-1,3-benzothiazol-2-amine (Intermediate)
This protocol is adapted from established methods for synthesizing substituted 2-aminobenzothiazoles.[8]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-bromoaniline (1 eq.) in glacial acetic acid (approx. 10 mL per gram of aniline).
-
Thiocyanation: Add potassium thiocyanate (KSCN, 2.5 eq.) to the stirred solution and cool the mixture to 0-5 °C in an ice bath.
-
Bromination/Cyclization: From the dropping funnel, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise over 1-2 hours, ensuring the temperature remains below 10 °C. The causality here is critical: bromine reacts with KSCN to form thiocyanogen, the electrophile, which then reacts with the aniline.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 8-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a large volume of crushed ice. The precipitate is collected by filtration, washed thoroughly with water to remove acetic acid and salts, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-bromo-1,3-benzothiazol-2-amine.
Step B: N-Methylation to Yield this compound
-
Reaction Setup: Suspend the intermediate from Step A (1 eq.) and potassium carbonate (K₂CO₃, 2-3 eq.) in N,N-dimethylformamide (DMF).
-
Methylation: Add methyl iodide (CH₃I, 1.1-1.2 eq.) dropwise to the suspension. The use of a slight excess of methyl iodide drives the reaction to completion, while the base neutralizes the HI byproduct.
-
Reaction Completion: Stir the reaction at room temperature for 6-10 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Spectroscopic Profile
While specific spectra for this exact compound are not publicly available in the search results, spectral data can be reliably predicted based on its structure and data from close analogs.[4][8][9]
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | ~7.5-8.0 ppm: Aromatic protons (multiplets/doublets, 3H). ~5.0-6.0 ppm: N-H proton (broad singlet, 1H, exchangeable with D₂O). ~3.0 ppm: N-CH₃ protons (singlet or doublet upon coupling with N-H, 3H). |
| ¹³C NMR | ~168 ppm: C2 (carbon attached to two nitrogens). ~115-150 ppm: Aromatic carbons (6 signals). ~31 ppm: N-CH₃ carbon. |
| FT-IR (cm⁻¹) | ~3400: N-H stretch. ~3100-3000: Aromatic C-H stretch. ~2950: Aliphatic C-H stretch (methyl). ~1630: C=N stretch of the thiazole ring. ~1550: N-H bend. ~550: C-Br stretch. |
| Mass Spec (EI) | M⁺ peak at m/z ~242/244: Characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio). |
Chemical Reactivity and Derivatization Potential
The true value of this molecule in drug development lies in its capacity for selective derivatization at two key positions. This allows for the systematic exploration of chemical space around the core scaffold.
Caption: Key reactive sites for derivatization on the this compound scaffold.
Reactions at the 2-Amino Position (Site A)
The secondary amine is a nucleophile and a site for building substituents that can interact with biological targets. Acylation is a common transformation used to introduce amide functionalities, which are prevalent in drug molecules.
C-C and C-N Cross-Coupling Reactions (Site B)
The aryl bromide at the C6 position is an exceptionally powerful synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. This allows for the direct and modular installation of a wide variety of aryl, heteroaryl, and alkyl groups, enabling systematic Structure-Activity Relationship (SAR) studies.[10]
Protocol Example: Suzuki Cross-Coupling at the C6 Position
This generalized protocol is based on standard conditions reported for similar substrates.[10]
-
Reagents: To a reaction vial, add this compound (1 eq.), the desired arylboronic acid or pinacol ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate or cesium carbonate (2-3 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water. The choice of solvent is critical for solvating both the organic and inorganic reagents.[10]
-
Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C for 4-16 hours. The elevated temperature is necessary to drive the catalytic cycle.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography to yield the 6-aryl-N-methylbenzo[d]thiazol-2-amine derivative.
Relevance in Medicinal Chemistry and Drug Discovery
The benzothiazole scaffold itself is associated with a vast range of biological activities.[2][11] Literature reviews consistently highlight that substitutions at the C2 and C6 positions are particularly influential in modulating pharmacological effects.[3]
-
Anticancer Potential: Many 2-aminobenzothiazole derivatives have shown potent cytotoxic activity against various cancer cell lines.[1][12] The ability to append different aryl groups at the C6 position via Suzuki coupling allows for the exploration of interactions with specific enzymatic pockets, such as kinase ATP-binding sites.
-
Antimicrobial Activity: The benzothiazole nucleus is a key component in compounds with antibacterial and antifungal properties.[1][8]
-
Enzyme Inhibition: N-(6-arylbenzo[d]thiazol-2-yl)acetamides, structures closely related to derivatives of the title compound, have demonstrated significant urease inhibition activity.[10]
-
Modular Design: this compound is an ideal starting point for parallel synthesis. A library of analogs can be rapidly generated by varying the coupling partner at Site B and/or acylating agent at Site A, providing a powerful tool for hit-to-lead optimization.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related aminobenzothiazoles and bromo-aromatic compounds indicate that appropriate precautions are necessary.
-
Potential Hazards: Similar compounds are classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causing serious eye irritation. Skin irritation is also a potential hazard.[13]
-
Handling:
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][14] Keep away from strong oxidizing agents.[14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. jchemrev.com [jchemrev.com]
- 3. benthamscience.com [benthamscience.com]
- 4. 75104-92-6|this compound|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE | 5304-21-2 [chemicalbook.com]
- 7. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
6-Bromo-N-methylbenzo[d]thiazol-2-amine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-N-methylbenzo[d]thiazol-2-amine
Abstract
This technical guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of this compound. Benzothiazole derivatives form a privileged scaffold in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2][3] The precise determination of their molecular structure is a critical prerequisite for understanding structure-activity relationships (SAR) and advancing drug discovery programs.[4] This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of analytical causality, self-validating protocols, and authoritative scientific grounding. We will proceed through a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to unambiguously confirm the constitution and connectivity of the target molecule.
Introduction: The Benzothiazole Core and the Analytical Challenge
The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a cornerstone of many biologically active compounds.[5][6] The specific molecule of interest, this compound (Figure 1), possesses three key structural features that must be confirmed:
-
The Benzothiazole Core: The bicyclic aromatic system.
-
Regiochemistry of Substitution: The placement of the bromine atom at the C6 position and the N-methylamino group at the C2 position.
-
Substituent Connectivity: Confirmation of the methyl group's attachment to the exocyclic amine.
The analytical strategy detailed herein is designed to systematically verify each of these features, using orthogonal techniques to create a self-validating dataset.

Foundational Analysis: Molecular Mass and Elemental Composition
The first step in any structure elucidation is to confirm the molecular formula (C₈H₇BrN₂S), which corresponds to a molecular weight of 243.12 g/mol . High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact mass of the molecule and its fragments. For this compound, the most critical diagnostic feature is the isotopic signature of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, any bromine-containing ion will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass units. This provides unequivocal evidence for the presence of a single bromine atom.
Expected Data:
-
Molecular Ion (M⁺): A pair of peaks at m/z ≈ 243.97 and 245.97.
-
Major Fragments: Fragmentation would likely involve the loss of the N-methyl group (•CH₃) or cleavage within the thiazole ring.
Table 1: Predicted Mass Spectrometry Data
| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Comments |
| [M]⁺ | C₈H₇BrN₂S | 243.9673 | 245.9653 | Molecular ion; characteristic 1:1 isotopic pattern. |
| [M-CH₃]⁺ | C₇H₄BrN₂S | 228.9438 | 230.9418 | Loss of the N-methyl radical. |
| [C₇H₄BrN]⁺ | C₇H₄BrN | 184.9554 | 186.9534 | Potential fragment after loss of the S and CN moieties. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase column. Use a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile, ramping to 95% acetonitrile over several minutes. This separates the compound of interest from potential impurities.[7]
-
Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode.
-
Mass Analysis: Acquire data using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.
Functional Group Identification: Infrared Spectroscopy
Causality: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. This technique is excellent for quickly confirming the presence of key structural motifs like N-H, C-H, C=N, and aromatic rings.
Expected Data: The IR spectrum will confirm the presence of the amine, the aromatic system, and the methyl group.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Comments |
| 3350 - 3250 | N-H | Stretch | A medium to sharp peak, confirming the secondary amine. |
| 3100 - 3000 | C-H (Aromatic) | Stretch | Characteristic of sp² C-H bonds on the benzene ring. |
| 2950 - 2850 | C-H (Aliphatic) | Stretch | Confirms the presence of the N-methyl group. |
| ~1630 | C=N | Stretch | From the thiazole ring. |
| 1600 - 1450 | C=C | Stretch | Multiple bands confirming the aromatic benzene ring.[8] |
| ~700-600 | C-S | Stretch | Often weak, but indicative of the thioether-like bond in the thiazole ring.[9] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Definitive Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.[10][11]
¹H NMR Spectroscopy
Causality: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. The chemical shift (δ) indicates the electronic environment, integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.
Expected Spectrum:
-
Aromatic Region (δ 7.0-8.0 ppm): The benzene ring has three protons. Due to the substitution pattern, we expect three distinct signals.
-
H7: Will likely appear as a doublet, coupled to H5.
-
H5: Will appear as a doublet of doublets, coupled to H7 and H4.
-
H4: Will appear as a doublet, coupled to H5. The exact positions will be influenced by the electron-donating amine and electron-withdrawing bromine.
-
-
Amine Region (Variable): The N-H proton will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
-
Aliphatic Region (δ ~3.0 ppm): The N-methyl (N-CH₃) protons will appear as a sharp singlet, integrating to 3 protons.
¹³C NMR Spectroscopy
Causality: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shift provides information about the carbon's hybridization and electronic environment.
Expected Spectrum: The molecule has 8 unique carbon atoms, so 8 signals are expected (assuming no accidental overlap).
-
Aromatic Carbons (δ 110-155 ppm): Six signals for the benzene ring carbons. The carbon attached to bromine (C6) will be shifted, as will the carbons of the fused ring system (C3a, C7a).
-
Thiazole Carbon (δ ~168 ppm): The C2 carbon (S-C=N) is highly deshielded and will appear far downfield.[12]
-
Aliphatic Carbon (δ ~30-35 ppm): The N-methyl carbon signal.
2D NMR for Unambiguous Connectivity
While 1D NMR provides a strong foundation, 2D NMR experiments are essential to prove the proposed structure is correct and not an isomer.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show a clear correlation between H4, H5, and H7, confirming their connectivity on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C4, C5, C7, and the N-methyl carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall framework and substituent placement. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Key Expected HMBC Correlations:
-
N-CH₃ Protons to C2: A correlation from the methyl protons to the C2 carbon (~168 ppm) definitively proves the methyl group is attached to the nitrogen at position 2.
-
H7 to C6 and C5: Confirms the position of H7 relative to the bromine-substituted C6.
-
H5 to C4, C7, and C3a: Establishes the connectivity around the core of the benzene ring.
-
H4 to C5, C7a, and C2: Links the benzene ring to the thiazole moiety.
Diagram: NMR Elucidation Workflow
Caption: Workflow for NMR-based structure elucidation.
Diagram: Key HMBC Correlations
Caption: Key 2- and 3-bond HMBC correlations for structure proof.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for amine-containing compounds as it facilitates observation of the N-H proton.[11]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
1D Spectra Acquisition: Acquire a ¹H spectrum followed by a ¹³C{¹H} spectrum.
-
2D Spectra Acquisition: Sequentially run the COSY, HSQC, and HMBC experiments. These are standard experiments available on modern spectrometers, and default parameter sets are typically sufficient as a starting point.
Data Integration and Conclusion
The final step is to collate the evidence from all analytical techniques. The HRMS confirms the elemental composition and the presence of bromine. The IR spectrum verifies the key functional groups. The comprehensive NMR data (¹H, ¹³C, COSY, HSQC, and HMBC) work in concert to build the molecular structure piece by piece, confirming the benzothiazole core, the 6-bromo and 2-N-methylamino substitution pattern, and the connectivity of every atom. The convergence of all data onto the proposed structure of this compound provides a high degree of confidence in its identity, establishing a solid foundation for any subsequent research or development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiazole - Wikipedia [en.wikipedia.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.qu.edu.iq [repository.qu.edu.iq]
- 10. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
A Technical Guide to 6-Bromo-N-methylbenzo[d]thiazol-2-amine: A Privileged Scaffold for Modern Drug Discovery
This guide provides an in-depth technical overview of 6-Bromo-N-methylbenzo[d]thiazol-2-amine (CAS No. 75104-92-6), a heterocyclic compound representative of the versatile 2-aminobenzothiazole scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, properties, and extensive applications as a core structural motif in the generation of novel therapeutic agents.
The 2-Aminobenzothiazole Core: A "Privileged Structure" in Medicinal Chemistry
The 2-aminobenzothiazole ring system is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure."[1] This designation is attributed to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities.[2] Derivatives of this bicyclic heterocycle have demonstrated a broad spectrum of therapeutic potential, including anticancer, anthelmintic, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4][5][6] The specific compound, this compound, incorporates key structural features—a bromine atom for potential further functionalization via cross-coupling reactions and an N-methyl group that can influence solubility and binding interactions—making it a valuable building block for chemical library synthesis and hit-to-lead optimization.[7]
Physicochemical and Structural Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 75104-92-6 | [8] |
| Molecular Formula | C8H7BrN2S | [8] |
| Molecular Weight | 243.12 g/mol | [9] |
| Appearance | White to off-white solid | [10] |
| Storage Conditions | Room temperature, in an inert atmosphere, protected from light | [10] |
Core Synthesis and Workflow
The synthesis of 2-aminobenzothiazoles can be achieved through several established routes. The classical approach involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of bromine.[11] The N-methylation of the resulting amine provides the final target compound.
Logical Synthesis Workflow
The following diagram illustrates a typical two-stage process for synthesizing the title compound, starting from a readily available aniline precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.chemscene.com [file.chemscene.com]
- 9. Page loading... [guidechem.com]
- 10. 6-broMo-N-Methyl-1,3-benzothiazol-2-aMine CAS#: 75104-92-6 [m.chemicalbook.com]
- 11. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 6-Bromo-N-methylbenzo[d]thiazol-2-amine
Abstract: The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway to 6-Bromo-N-methylbenzo[d]thiazol-2-amine, a valuable intermediate for drug discovery and development. We will dissect a well-established two-step synthetic sequence, beginning with the formation of the 2-amino-6-bromobenzothiazole precursor, followed by a regioselective N-methylation. This document emphasizes the underlying chemical principles, provides detailed, replicable experimental protocols, and addresses critical aspects of reaction control and characterization, tailored for researchers and professionals in the field of synthetic and medicinal chemistry.
Strategic Overview: A Two-Step Approach
The synthesis of the target molecule, this compound, is most efficiently approached via a two-step sequence. This strategy involves the initial construction of the core heterocyclic system followed by the functionalization of the exocyclic amine.
-
Step 1: Benzothiazole Ring Formation. Synthesis of the key intermediate, 2-amino-6-bromobenzothiazole, from commercially available 4-bromoaniline. This is achieved through an electrophilic cyclization reaction.
-
Step 2: Regioselective N-Methylation. Introduction of a methyl group onto the 2-amino moiety of the benzothiazole intermediate. This step requires careful consideration of reaction conditions to ensure methylation occurs on the exocyclic nitrogen rather than the endocyclic nitrogen.
The overall synthetic transformation is visualized below.
Caption: High-level overview of the two-step synthesis.
Step 1: Synthesis of 2-Amino-6-bromobenzothiazole
The foundational step in this synthesis is the construction of the benzothiazole ring system. The most common and reliable method is the reaction of a p-substituted aniline with a thiocyanate salt in the presence of bromine, a classic approach known as the Hugershoff benzothiazole synthesis.[3][4]
Mechanistic Rationale
This reaction proceeds via an in-situ formation of a thiocyanogen bromide intermediate, which then acts as an electrophile. The aniline derivative attacks the thiocyanogen, leading to the formation of an N-arylthiourea intermediate. Subsequent intramolecular electrophilic cyclization onto the aromatic ring, driven by the bromine, followed by aromatization, yields the final 2-aminobenzothiazole product. The use of 4-bromoaniline directly incorporates the bromine atom at the desired 6-position of the benzothiazole core.
Detailed Experimental Protocol
Materials:
-
4-bromoaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
Procedure:
-
To a stirred solution of glacial acetic acid (e.g., 20 mL), add potassium thiocyanate (0.08 mol). Cool the mixture in an ice-water bath to below room temperature.
-
To this cooled suspension, add 4-bromoaniline (0.01 mol) portion-wise, ensuring the temperature is maintained.
-
Prepare a solution of bromine (0.01 mol) in glacial acetic acid (e.g., 6 mL). Add this bromine solution dropwise to the reaction mixture using a dropping funnel. The rate of addition should be controlled such that the internal temperature does not exceed room temperature.
-
After the complete addition of bromine, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acid and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-amino-6-bromobenzothiazole as a solid.
Characterization Data for 2-Amino-6-bromobenzothiazole
The identity and purity of the synthesized intermediate should be confirmed through standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂S | [4] |
| Molecular Weight | 229.10 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 213-217 °C | [4] |
| Mass Spec (FAB-MS) | m/z: 230.16 [M+H]⁺ | [5] |
| ¹H NMR (300 MHz, CDCl₃) | δ 3.92 (s, 2H, -NH₂), δ 7.28-7.89 (m, 3H, Ar-H) | [5] |
| IR (KBr, cm⁻¹) | 3449 (N-H stretch), 1631 (C=N stretch), 1440 (C-N stretch) | [5] |
Step 2: Regioselective N-Methylation
The second stage of the synthesis involves the methylation of the 2-amino group. A critical challenge in the N-alkylation of 2-aminobenzothiazoles is regioselectivity. Alkylation can potentially occur at two sites: the desired exocyclic amino nitrogen (N-exo) or the endocyclic thiazole nitrogen (N-endo).
Mechanistic Considerations & Regioselectivity
Alkylation with agents like alkyl halides often favors the thermodynamically more stable product, which can be the N-endo substituted 3-alkyl-2-iminobenzothiazoline isomer.[6] To achieve selective methylation on the exocyclic amine, a common strategy involves deprotonation of the amine with a strong, non-nucleophilic base, followed by reaction with a methylating agent. The resulting amide anion is a stronger nucleophile than the endocyclic nitrogen, directing the methylation to the desired position.
Caption: Controlling regioselectivity in N-methylation.
Detailed Experimental Protocol
Materials:
-
2-Amino-6-bromobenzothiazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-amino-6-bromobenzothiazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes. Effervescence (hydrogen gas evolution) should be observed.
-
Once deprotonation is complete, add methyl iodide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification and Characterization
The crude product obtained is typically a mixture and requires purification, most commonly by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Expected Characterization Data for this compound:
| Property | Expected Value |
| Molecular Formula | C₈H₇BrN₂S |
| Molecular Weight | 243.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Expect a singlet for the N-CH₃ group (~3.0-3.2 ppm), a broad singlet for the N-H, and multiplets for the aromatic protons. |
| ¹³C NMR | Expect a signal for the N-CH₃ carbon (~30-35 ppm) and distinct signals for the aromatic and thiazole carbons. |
| Mass Spec (ESI-MS) | Expect m/z corresponding to [M+H]⁺ (243.97, 245.97 for Br isotopes). |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with care and avoid inhalation or skin contact.
-
Anhydrous Solvents (DMF): Can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-bromobenzothiazole 97 15864-32-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectral Analysis of 6-Bromo-N-methylbenzo[d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and characterization of 6-Bromo-N-methylbenzo[d]thiazol-2-amine. The data, experimental protocols, and analytical workflows are presented to support research and development in medicinal chemistry and materials science.
Introduction
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data (Predicted)
The following table summarizes the expected chemical shifts for this compound, based on the known data for 6-bromobenzo[d]thiazol-2-amine and the expected influence of the N-methyl group. The data for the analog shows aromatic protons in the range of δ 7.281-7.894 ppm.[2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Predicted) |
| ~7.9 | d | H-4 |
| ~7.5 | dd | H-5 |
| ~7.3 | d | H-7 |
| ~3.1 | s | N-CH₃ (3H) |
| Broad signal | br s | N-H (if present as tautomer) |
Causality behind Predictions:
-
Aromatic Protons: The bromine at the 6-position will influence the electronic environment of the aromatic protons, leading to distinct chemical shifts. The proton at the 4-position is expected to be the most deshielded due to its proximity to the electron-withdrawing thiazole ring.
-
N-Methyl Group: The key differentiating feature will be a singlet at approximately 3.1 ppm, integrating to three protons, which is characteristic of an N-methyl group. This replaces the broad singlet for the -NH₂ protons seen in the non-methylated analog.[2]
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR chemical shifts are based on general values for substituted benzothiazoles.[3]
| Chemical Shift (δ) ppm | Assignment (Predicted) |
| ~168 | C2 (Carbon attached to -N) |
| ~152 | C7a (Quaternary carbon) |
| ~135 | C3a (Quaternary carbon) |
| ~129 | C5 |
| ~125 | C4 |
| ~122 | C7 |
| ~115 | C6 (Carbon attached to Br) |
| ~30 | N-CH₃ |
Expertise in Interpretation: The C2 carbon, being directly attached to two nitrogen atoms, is expected to be the most downfield signal. The carbon bearing the bromine (C6) will also have a characteristic chemical shift. The N-methyl carbon will appear in the aliphatic region.
Experimental Protocol: NMR
A standard protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
IR Spectral Data (Predicted)
The following table summarizes the expected IR absorption frequencies. The data for 6-bromobenzo[d]thiazol-2-amine shows a primary amine N-H stretch at 3449.09 cm⁻¹.[2] This will be absent in the N-methylated analog.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (N-CH₃) |
| ~1630 | C=N stretch | Thiazole ring |
| ~1580, ~1470 | C=C stretch | Aromatic ring |
| 1350-1250 | C-N stretch | Aromatic amine |
| ~810 | C-H bend | Out-of-plane aromatic |
| ~700 | C-Br stretch | Bromo-aromatic |
Trustworthiness of Interpretation: The most significant difference from the non-methylated analog will be the absence of the characteristic N-H stretching bands of a primary amine (typically two bands in the 3500-3300 cm⁻¹ region).[2][5] Instead, C-H stretching from the methyl group will be observed. The presence of the C=N and aromatic C=C stretching bands confirms the core benzothiazole structure.
Experimental Protocol: FT-IR
A common procedure for obtaining an FT-IR spectrum of a solid sample is as follows:
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often used. A small amount of the solid is placed directly onto the ATR crystal.[3] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[3]
-
Background Spectrum: A background spectrum (of the empty ATR crystal or the KBr pellet) is recorded first to subtract atmospheric (e.g., CO₂, H₂O) and instrumental interferences.[3]
-
Sample Spectrum: The sample is placed in the beam path, and its spectrum is recorded over a typical range of 4000–400 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Mass Spectral Data (Predicted)
The expected mass-to-charge ratios (m/z) in the mass spectrum are detailed below. The molecular weight of 6-bromobenzo[d]thiazol-2-amine is 229.10 g/mol .[6] The N-methylated analog will have a molecular weight of approximately 243.13 g/mol .
| m/z | Assignment (Predicted) |
| 242/244 | [M]⁺˙ (Molecular ion) |
| 227/229 | [M-CH₃]⁺ |
| 199/201 | [M-CH₃-CO]⁺ |
| 163 | [M-Br]⁺ |
Authoritative Grounding in Fragmentation:
-
Isotopic Pattern: Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks ([M]⁺˙ and [M+2]⁺˙) with nearly equal intensity, which is a characteristic isotopic signature for bromine.
-
Fragmentation Pathways: Common fragmentation pathways for such compounds include the loss of the methyl group, followed by the loss of carbon monoxide. The loss of the bromine atom is also a likely fragmentation pathway.
Experimental Protocol: MS
A general workflow for mass spectrometry analysis is as follows:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The sample molecules are ionized. Common techniques include Electrospray Ionization (ESI) for LC-MS or Electron Impact (EI) for GC-MS.
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.
Caption: A logical workflow for mass spectrometry analysis.
Conclusion
The structural elucidation of this compound can be confidently achieved through the combined application of NMR, IR, and MS. While this guide provides a predictive framework based on the analysis of a close analog and established spectroscopic principles, it is imperative for researchers to acquire and interpret their own experimental data for definitive structural confirmation. The provided protocols and interpretive logic serve as a robust foundation for this analytical endeavor.
References
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 6-Bromo-N-methylbenzo[d]thiazol-2-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physical properties of the novel compound 6-Bromo-N-methylbenzo[d]thiazol-2-amine. While specific experimental data for this molecule is not widely available in published literature, this document serves as a procedural whitepaper, outlining the requisite experimental protocols for its full physicochemical characterization. The methodologies detailed herein are grounded in established principles of materials science and are presented with the causal reasoning behind experimental choices, ensuring a robust and reproducible approach to data acquisition for researchers in drug discovery and development.
Introduction and Molecular Identity
This compound is a substituted benzothiazole derivative. The benzothiazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position and an N-methyl group on the 2-amino substituent can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and target binding affinity. Accurate determination of its physical properties is a critical first step in its evaluation as a potential drug candidate.
Table 1: Compound Identification
| Parameter | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 75104-92-6 | [1][2] |
| Molecular Formula | C₈H₈BrN₃S | [1][2] |
| Molecular Weight | 258.14 g/mol | Calculated |
| Canonical SMILES | CNC1=NC2=C(S1)C=C(C=C2)Br | - |
Core Physical Properties: A Framework for Experimental Determination
The following sections detail the importance of key physical properties and provide standardized, field-proven protocols for their experimental determination. The provided tables are templates for the recording of empirical data.
Melting Point
The melting point of a solid crystalline substance is a fundamental physical property that provides a primary indication of its purity. A sharp melting range (typically ≤ 2 °C) is characteristic of a pure compound, whereas a broad melting range suggests the presence of impurities.
Table 2: Melting Point Data
| Parameter | Value | Notes |
| Melting Range | Experimentally Determined | Report the temperature at which the first drop of liquid appears to the temperature at which the sample is completely molten. |
| Appearance | Experimentally Determined | e.g., White crystalline solid. |
This protocol outlines the capillary melting point method, a widely accepted and accurate technique.[3]
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.
-
Tightly pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is accomplished by tapping the sealed end of the capillary on a hard surface.
-
-
Apparatus Setup:
-
Utilize a calibrated digital melting point apparatus.
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
Set a rapid heating rate (e.g., 10-20 °C/min) to obtain an approximate melting point.
-
Allow the apparatus to cool.
-
For an accurate determination, begin heating at a rate of approximately 10-15 °C below the estimated melting point.
-
Reduce the heating rate to 1-2 °C/min when the temperature is within 5 °C of the expected melting point.
-
Record the temperature at which the first signs of melting are observed (T₁).
-
Record the temperature at which the entire sample has transitioned to a liquid state (T₂). The melting range is T₁ - T₂.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium to be maintained between the sample, the heating block, and the thermometer, leading to an accurate reading.
Solubility Profile
Solubility is a critical determinant of a drug candidate's bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[4] A comprehensive profile should assess solubility in a range of aqueous and organic solvents relevant to pharmaceutical development.
Table 3: Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |
| Water | 25 | Experimentally Determined | e.g., Insoluble |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Experimentally Determined | e.g., Slightly Soluble |
| 0.1 M HCl | 25 | Experimentally Determined | e.g., Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimentally Determined | e.g., Freely Soluble |
| Ethanol | 25 | Experimentally Determined | e.g., Soluble |
| Methanol | 25 | Experimentally Determined | e.g., Soluble |
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved compound against a standard curve.
-
Calculate the solubility in mg/mL.
-
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated at equilibrium.
-
Equilibration Time: Allows the system to reach a thermodynamic steady state, providing the true equilibrium solubility.
-
Filtration: Prevents undissolved particles from artificially inflating the measured concentration.
Spectroscopic and Chromatographic Characterization
While quantitative physical properties are crucial, a complete profile includes spectroscopic and chromatographic data to confirm the structure and purity of the compound. Commercial suppliers often provide access to such data.[5]
Table 4: Analytical Data Summary
| Technique | Data |
| ¹H NMR | To be acquired |
| ¹³C NMR | To be acquired |
| LC-MS | To be acquired |
| HPLC Purity | To be acquired |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
This technical guide provides a robust framework for the systematic characterization of the physical properties of this compound. By adhering to the detailed protocols herein, researchers can generate high-quality, reproducible data that will be instrumental in advancing the understanding and potential applications of this compound in the field of drug development. The emphasis on the causality behind experimental design ensures that the acquired data will be both accurate and meaningful within a research and development context.
References
- 1. keyorganics.net [keyorganics.net]
- 2. file.chemscene.com [file.chemscene.com]
- 3. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 75104-92-6|this compound|BLD Pharm [bldpharm.com]
Navigating the Solubility Landscape of 6-Bromo-N-methylbenzo[d]thiazol-2-amine: A Technical Guide for Drug Development Professionals
Foreword
In the intricate world of drug discovery and development, understanding the physicochemical properties of a lead compound is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and overall therapeutic potential. This guide provides an in-depth technical exploration of the solubility of 6-Bromo-N-methylbenzo[d]thiazol-2-amine , a heterocyclic amine scaffold of interest in medicinal chemistry. As no direct solubility data for this specific molecule is readily available in public literature, this document serves as a comprehensive framework for researchers and scientists. It outlines the theoretical underpinnings, predictive methodologies, and detailed experimental protocols necessary to thoroughly characterize its solubility profile in various organic solvents. By synthesizing fundamental principles with practical, field-proven workflows, this guide empowers drug development professionals to navigate the complexities of solubility determination with confidence and scientific rigor.
Theoretical Framework: Deconstructing the Molecule's Solubility Potential
The solubility of this compound is governed by the interplay of its distinct structural features: the rigid, aromatic benzothiazole core, the electronegative bromo-substituent, and the N-methylated amino group. The principle of "like dissolves like" is a foundational concept; polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.
-
The Benzothiazole Core: This fused heterocyclic system is largely hydrophobic and planar, contributing to favorable packing in a crystal lattice. This crystal lattice energy must be overcome by solvent-solute interactions for dissolution to occur. The aromatic nature of the rings allows for potential π-π stacking interactions with aromatic solvents.
-
The 6-Bromo Substituent: The bromine atom is electronegative and increases the molecule's molecular weight and polarizability. While it adds a degree of polarity, its primary effect is often an increase in van der Waals forces and a contribution to higher crystal lattice energy, which can decrease solubility.
-
The N-methylbenzo[d]thiazol-2-amine Moiety: This is the most polar part of the molecule. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor.[1] Unlike a primary or secondary amine, the tertiary N-methylated amine cannot act as a hydrogen bond donor. This modification can have complex effects on solubility. While it removes a key hydrogen bond donating capability, which might decrease solubility in protic solvents, it can also disrupt crystal packing and alter the molecule's conformation, sometimes leading to unexpected increases in solubility.[2][3][4] Aromatic amines, in general, are more soluble in organic solvents like alcohols, ethers, and benzene than in water, due to the large hydrophobic aryl group.[5][6]
Key Physicochemical Considerations:
-
Polarity and Dipole Moment: The molecule possesses a permanent dipole moment due to the presence of heteroatoms (N, S) and the bromine substituent. Solvents with a high dielectric constant will better solvate such a polar molecule.
-
Hydrogen Bonding: The primary sites for hydrogen bonding are the nitrogen atoms of the thiazole ring and the amino group, which can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can engage in these interactions, while aprotic polar solvents (e.g., DMSO, DMF) can also effectively solvate the molecule through dipole-dipole interactions.
-
Van der Waals Forces: These London dispersion forces will be significant, particularly with larger, more polarizable solvents.
Predictive Insights into Solubility
Before embarking on extensive experimental work, computational models can provide valuable, albeit predictive, insights into a compound's likely solubility behavior.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models establish a mathematical relationship between a compound's structural or physicochemical properties (descriptors) and its solubility.[7] For halogenated aromatic compounds, descriptors such as molecular weight, logP (octanol-water partition coefficient), polar surface area (PSA), and various electronic and topological indices can be used to build predictive models.[8][9] While a specific pre-built model for this exact compound is unlikely to exist, general-purpose QSPR solubility models can offer a preliminary estimation.[10]
Data from Analogous Compounds
A practical starting point is to examine the known properties of structurally similar molecules. This can guide the initial selection of solvents for experimental screening. The parent amine, 2-Amino-6-bromobenzothiazole, and the un-substituted core, 2-Aminobenzothiazole, serve as useful analogs.
| Property | 2-Aminobenzothiazole | 2-Amino-6-bromobenzothiazole | This compound (Predicted) |
| Molecular Formula | C₇H₆N₂S | C₇H₅BrN₂S | C₈H₇BrN₂S |
| Molecular Weight | 150.20 g/mol | 229.10 g/mol | 243.13 g/mol |
| Appearance | White to beige powder | White to light yellow crystal powder | Solid (likely) |
| Melting Point | 126-129 °C | 213-217 °C | Likely high, due to rigid structure and bromine |
| logP (Predicted) | ~1.9 | ~2.64 | Higher than 2.64, due to the methyl group |
| Water Solubility | Very slightly soluble | Predicted LogS(mol/L) = -3.60 | Expected to be very low |
| Organic Solubility | Freely soluble in alcohol, chloroform, diethyl ether | No specific data found, but expected to be soluble in polar organic solvents. | Expected to be soluble in polar aprotic solvents (DMSO, DMF) and some alcohols. |
Data compiled from sources[11][12][13]. Predictions are based on chemical intuition and trends from analogous structures.
The N-methylation is expected to increase the lipophilicity (logP) and may have a variable impact on solubility in different organic solvents compared to its secondary amine counterpart.[2][3]
Experimental Determination of Solubility: A Two-Pronged Approach
A comprehensive understanding of solubility requires distinguishing between two key measurements: thermodynamic and kinetic solubility.[14][15] Thermodynamic solubility represents the true equilibrium state, crucial for formulation and development, while kinetic solubility is a higher-throughput measurement highly relevant to early-stage discovery and in vitro assay conditions.[16][17]
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for a comprehensive solubility assessment, starting with high-throughput kinetic screening to guide the more resource-intensive thermodynamic measurements.
Caption: A phased approach to solubility determination.
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This method is the gold standard for determining the true equilibrium solubility of a compound.[18] It involves generating a saturated solution in equilibrium with an excess of the solid compound.
Principle: An excess amount of the solid compound is agitated in the solvent of interest for an extended period until equilibrium is reached. The saturated supernatant is then carefully separated from the undissolved solid and its concentration is measured, typically by HPLC-UV.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials (e.g., 2 mL HPLC vials). Ensure the amount is sufficient to maintain a solid phase throughout the experiment.
-
Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial. Include replicates for each solvent (n=3 is recommended).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or rotator (e.g., at 25 °C).
-
Agitate the suspensions for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but should be experimentally determined by sampling at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[18]
-
-
Phase Separation (Critical Step):
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To separate the saturated liquid phase from the solid, filtration is recommended. Use a syringe fitted with a chemically compatible, low-binding filter (e.g., hydrophilic PVDF or PES, 0.22 or 0.45 µm pore size).[18]
-
Self-Validating Check: Discard the initial 20% of the filtrate to saturate any potential binding sites on the filter membrane before collecting the final sample for analysis.[18]
-
-
Sample Preparation for Analysis:
-
Immediately dilute the clear filtrate with a known volume of a suitable solvent (often the mobile phase used for HPLC) to bring the concentration within the linear range of the calibration curve. Record the dilution factor accurately.
-
-
Quantification by HPLC-UV:
-
Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often suitable for this type of molecule. The mobile phase could consist of an acetonitrile/water or methanol/water gradient.
-
The UV detection wavelength should be set to the λmax of the compound for maximum sensitivity.
-
The concentration of the compound in the diluted sample is determined by comparing its peak area to a standard calibration curve.
-
-
HPLC Calibration Curve Construction:
-
Prepare a high-concentration stock solution of the compound in a strong organic solvent (like DMSO or acetonitrile).
-
Perform serial dilutions to create a series of at least five calibration standards of known concentrations that bracket the expected sample concentration.[19][20]
-
Inject each standard in triplicate to ensure reproducibility.[19]
-
Plot the average peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and a correlation coefficient (R²) close to 1.0 will be used for quantification.[21]
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the final solubility of this compound in the test solvent, typically expressed in mg/mL or µg/mL.
-
Protocol 2: High-Throughput Kinetic Solubility Determination via Nephelometry
This assay provides a rapid assessment of solubility under non-equilibrium conditions, which often mimic those of high-throughput screening assays.[15]
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous or organic buffer, inducing precipitation if the solubility limit is exceeded. The amount of precipitate (turbidity) is measured by detecting the light scattered by the suspended particles.[22]
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM). Ensure the compound is fully dissolved.
-
-
Plate Setup:
-
Using a multichannel pipette or automated liquid handler, dispense the desired organic solvents into the wells of a 96- or 384-well microplate.
-
Add a small, fixed volume of the DMSO stock solution to the solvent-containing wells (e.g., add 2 µL of stock to 198 µL of solvent). This rapid addition from a supersaturated state is what defines the measurement as "kinetic".
-
-
Incubation and Measurement:
-
Mix the plate briefly on a plate shaker.
-
Immediately place the plate in a nephelometer.
-
Measure the forward-scattered light in each well. The instrument reports this as Nephelometric Turbidity Units (NTU).[22] An incubation period (e.g., 1-2 hours) can be included to assess time-dependent precipitation.
-
-
Data Analysis and Interpretation:
-
The NTU value is directly proportional to the amount of undissolved precipitate.
-
A threshold NTU value is established to differentiate between "soluble" and "insoluble" at the tested concentration. This is done by running controls: a highly soluble compound (e.g., deoxyfluorouridine) and a poorly soluble compound (e.g., ondansetron).[23]
-
By preparing serial dilutions, a concentration-response curve can be generated. The kinetic solubility is often defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.[23]
-
Experimental Workflow Comparison
The following diagram outlines and contrasts the key stages of the thermodynamic and kinetic solubility determination workflows.
Caption: Contrasting workflows for solubility assays.
Conclusion and Best Practices
Determining the solubility of this compound requires a systematic and multi-faceted approach. Since direct data is not available, this guide provides the necessary theoretical and practical framework for its characterization.
Key Recommendations for Researchers:
-
Start with Analogs: Use the data from 2-aminobenzothiazole to select an initial, diverse set of organic solvents (e.g., an alcohol like isopropanol, a chlorinated solvent like dichloromethane, an ether like THF, and a polar aprotic solvent like DMSO).
-
Employ a Phased Approach: Begin with a high-throughput kinetic solubility screen to quickly identify promising solvent systems before committing to the more labor-intensive shake-flask method.
-
Rigor in Execution: Pay meticulous attention to experimental details, especially equilibration time and the phase separation step in the shake-flask method, as these are common sources of error.[18]
-
Validate Analytical Methods: Ensure the HPLC-UV method for quantification is robust, with a well-defined linear range and good reproducibility.
-
Integrate and Interpret: Synthesize the findings from theoretical analysis, predictive models, and both kinetic and thermodynamic experiments to build a holistic and reliable solubility profile for this compound, thereby enabling informed decisions in the drug development pipeline.
References
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSPR models of n-octanol/water partition coefficients and aqueous solubility of halogenated methyl-phenyl ethers by DFT method. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chemeo.com [chemeo.com]
- 12. 2-アミノ-6-ブロモベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 2-Amino-6-bromobenzothiazole, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. ovid.com [ovid.com]
- 17. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 20. mastelf.com [mastelf.com]
- 21. microbiozindia.com [microbiozindia.com]
- 22. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 23. enamine.net [enamine.net]
Potential biological activity of 6-Bromo-N-methylbenzo[d]thiazol-2-amine
An In-Depth Technical Guide to the Potential Biological Activity of 6-Bromo-N-methylbenzo[d]thiazol-2-amine
Introduction
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Its unique bicyclic system, comprising a benzene ring fused to a thiazole ring, allows for diverse chemical modifications, leading to compounds with anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific derivative, this compound, a compound of interest due to the established influence of halogen substituents and N-alkylation on the biological profiles of related molecules. The presence of a bromine atom at the 6-position is particularly noteworthy, as halogenation can enhance the lipophilicity and binding affinity of compounds to their biological targets.[1] This document provides a comprehensive overview of the predicted biological activities of this compound and outlines detailed experimental protocols for their investigation.
Predicted Biological Activities and Investigational Workflows
Based on the extensive literature on structurally related benzothiazole derivatives, this compound is predicted to exhibit significant biological activity in three primary areas: neuroprotection, cancer, and microbial infections.
Neuroprotective Potential
Benzothiazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).[2][5] The FDA-approved drug Riluzole, a benzothiazole derivative, is used to treat ALS, highlighting the therapeutic potential of this chemical class.[5] The neuroprotective effects of benzothiazoles are often attributed to their antioxidant properties and their ability to modulate key enzymes involved in neuronal survival.[6]
Hypothesized Mechanism of Action:
This compound may exert neuroprotective effects by mitigating oxidative stress-induced neuronal damage. This could be achieved through direct scavenging of reactive oxygen species (ROS) or by enhancing the activity of antioxidant enzymes like catalase.[6]
Caption: Proposed neuroprotective mechanism via catalase enhancement.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol aims to assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Line: U87 MG (human glioblastoma) or SH-SY5Y (human neuroblastoma).
-
Key Reagents:
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat cells with various concentrations of the test compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to the wells (excluding the vehicle control group).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
-
Self-Validation: The protocol includes positive (H₂O₂ alone) and negative (vehicle control) controls to ensure the assay is performing correctly. A known neuroprotective agent, such as Valproic acid, can be used as a reference compound.[6]
Anticancer Activity
The benzothiazole scaffold is present in several potent anticancer agents.[7][8] Derivatives have shown activity against a range of cancer cell lines, including breast, colon, lung, and renal cancers.[7] The anticancer mechanism often involves the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[4][9]
Hypothesized Mechanism of Action:
This compound may inhibit cancer cell proliferation by targeting critical signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.[9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Workflow for evaluating anticancer potential.
Experimental Protocol: Cancer Cell Proliferation and Mechanistic Studies
-
Part A: Proliferation Assay (MTT)
-
Cell Lines: A panel of human cancer cell lines, e.g., A549 (lung), MCF-7 (breast), and HCT116 (colon).[8][9]
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat with a range of concentrations of this compound for 72 hours.
-
Assess cell viability using the MTT assay as described previously.
-
Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.[7]
-
-
-
Part B: Apoptosis and Cell Cycle Analysis
-
Procedure:
-
Treat the most sensitive cell line with the GI50 concentration of the compound.
-
For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.
-
For cell cycle analysis, fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[9]
-
-
-
Part C: Western Blot Analysis
-
Procedure:
-
Treat cells with the compound for various time points.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against key proteins in the PI3K/AKT pathway (e.g., p-AKT, total AKT, p-mTOR).[9]
-
Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
-
-
Self-Validation: Each assay should include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin). For Western blotting, loading controls (e.g., β-actin) are essential to ensure equal protein loading.
Antimicrobial Activity
Benzothiazole derivatives are well-documented as potent antimicrobial agents, effective against a broad spectrum of bacteria and fungi.[10][11][12][13] The presence of a bromo group has been shown to enhance antibacterial activity in some cases.[14]
Hypothesized Mechanism of Action:
The antimicrobial activity could stem from the inhibition of essential microbial enzymes, such as dihydroorotase or DNA gyrase, which are crucial for bacterial survival.[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Microbial Strains:
-
Key Reagents:
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 Medium (for fungi)
-
Resazurin sodium salt
-
-
Procedure (Broth Microdilution Method):
-
Prepare a two-fold serial dilution of this compound in a 96-well plate.
-
Add a standardized inoculum of the microbial suspension to each well.
-
Include a positive control (microbes only) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) should be run in parallel.[11]
-
Incubate the plates at 37°C for 24 hours (bacteria) or 30°C for 48 hours (fungi).
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth. Alternatively, add a viability indicator like resazurin.
-
-
Self-Validation: The inclusion of standard antibiotics provides a benchmark for the compound's activity. Growth in the positive control wells and no growth in the negative control wells validate the experimental setup.
Quantitative Data Summary
While specific data for this compound is not yet available, the following table presents hypothetical target values based on published data for similar benzothiazole derivatives to guide the interpretation of experimental results.
| Biological Activity | Assay | Target Organism/Cell Line | Expected Potency (IC₅₀/GI₅₀/MIC) | Reference Compound |
| Neuroprotection | MTT Viability | U87 MG (H₂O₂-stressed) | EC₅₀ < 20 µM | Valproic Acid |
| Anticancer | MTT Growth Inhibition | A549 (Lung Cancer) | GI₅₀ < 10 µM | Doxorubicin |
| Anticancer | MTT Growth Inhibition | MCF-7 (Breast Cancer) | GI₅₀ < 10 µM | Doxorubicin |
| Antibacterial | Broth Microdilution | S. aureus | MIC ≤ 16 µg/mL | Ciprofloxacin |
| Antibacterial | Broth Microdilution | E. coli | MIC ≤ 32 µg/mL | Ciprofloxacin |
| Antifungal | Broth Microdilution | C. albicans | MIC ≤ 16 µg/mL | Amphotericin B |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The strategic inclusion of a bromine atom and an N-methyl group on the core benzothiazole structure suggests a high potential for potent neuroprotective, anticancer, and antimicrobial activities. The experimental workflows detailed in this guide provide a robust framework for systematically evaluating these predictions. Positive outcomes from these in vitro studies would warrant further investigation, including in vivo efficacy studies in relevant animal models and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess its drug-likeness.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects | MDPI [mdpi.com]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 6. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. jchr.org [jchr.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-N-methylbenzo[d]thiazol-2-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-N-methylbenzo[d]thiazol-2-amine is a heterocyclic compound belonging to the versatile benzothiazole class, a scaffold of significant interest in medicinal chemistry. The strategic placement of a bromine atom at the 6-position and an N-methyl group at the 2-amino position offers unique physicochemical properties that can influence its biological activity. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known biological activities of this compound and its derivatives. We delve into detailed synthetic protocols, structure-activity relationships, and the potential of this compound as a scaffold in the development of novel therapeutic agents, particularly in oncology.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a thiazole ring. This structural motif is a cornerstone in the development of a wide array of pharmacologically active agents.[1][2] The benzothiazole nucleus is present in numerous compounds that have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The planar structure of the benzothiazole ring system allows for effective interaction with various biological targets, often through intercalation with DNA or binding to the active sites of enzymes.[1]
The introduction of specific substituents onto the benzothiazole core is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The bromine atom at the 6-position of the benzothiazole ring in this compound is an electron-withdrawing group that can influence the molecule's electronic distribution and its ability to form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The N-methyl group on the 2-amino substituent can alter the compound's polarity, metabolic stability, and hydrogen bonding capacity, which are critical determinants of its biological activity.[5]
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A plausible and commonly employed synthetic strategy involves the N-methylation of the parent amine, 6-bromo-2-aminobenzothiazole.
Synthesis of the Precursor: 6-Bromo-2-aminobenzo[d]thiazole
The precursor, 6-bromo-2-aminobenzo[d]thiazole, can be synthesized through the oxidative cyclization of a substituted thiourea. A general and effective method involves the reaction of 4-bromoaniline with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic medium like acetic acid.[6][7]
Experimental Protocol: Synthesis of 6-Bromo-2-aminobenzo[d]thiazole [6]
-
Dissolution: Dissolve 4-bromoaniline and potassium thiocyanate in glacial acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Bromination: Cool the mixture in an ice bath and add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure the completion of the cyclization.
-
Isolation: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to obtain pure 6-bromo-2-aminobenzo[d]thiazole.
N-Methylation of 6-Bromo-2-aminobenzo[d]thiazole
The final step to obtain this compound is the selective methylation of the exocyclic amino group of the precursor. This can be achieved using various methylating agents. A common method involves the use of a methyl halide, such as methyl iodide, in the presence of a base to deprotonate the amine and facilitate nucleophilic substitution.[8]
Experimental Protocol: Synthesis of this compound
-
Deprotonation: Suspend 6-bromo-2-aminobenzo[d]thiazole in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. Add a base, such as sodium hydride or potassium carbonate, to the suspension and stir at room temperature to form the corresponding anion.
-
Methylation: Add methyl iodide to the reaction mixture and continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
The structural confirmation of this compound and its precursor is achieved through various spectroscopic techniques.
| Compound | Technique | Expected Key Features |
| 6-Bromo-2-aminobenzo[d]thiazole | ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a broad singlet for the -NH₂ protons.[6] |
| ¹³C NMR | Resonances for the aromatic carbons and the C=N carbon of the thiazole ring. | |
| IR | N-H stretching vibrations around 3300-3500 cm⁻¹, C=N stretching around 1630 cm⁻¹.[6] | |
| Mass Spec | Molecular ion peak corresponding to its molecular weight (m/z ≈ 229/231 for Br isotopes).[6] | |
| This compound | ¹H NMR | Aromatic protons, a singlet for the N-methyl protons around 3.0 ppm, and a signal for the N-H proton. |
| ¹³C NMR | A resonance for the N-methyl carbon in addition to the benzothiazole core signals. | |
| IR | Disappearance of one of the N-H stretching bands and the appearance of C-H stretching for the methyl group. | |
| Mass Spec | Molecular ion peak corresponding to its molecular weight (m/z ≈ 243/245 for Br isotopes). |
Biological Activities and Therapeutic Potential
The benzothiazole scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of a bromine atom and an N-methyl group can significantly influence the therapeutic potential of the parent molecule.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative activity of 2-aminobenzothiazole derivatives against various cancer cell lines.[3][9] The proposed mechanisms of action are diverse and include:
-
Kinase Inhibition: Many 2-aminobenzothiazole derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and CDKs.[9]
-
DNA Intercalation and Topoisomerase Inhibition: The planar benzothiazole ring can intercalate between DNA base pairs, leading to the inhibition of DNA replication and transcription. Some derivatives also inhibit topoisomerase enzymes, which are essential for DNA topology maintenance.
-
Induction of Apoptosis: Benzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.
The presence of the 6-bromo substituent can enhance the anticancer activity, potentially through increased lipophilicity, facilitating cell membrane penetration, or through specific halogen bonding interactions with the target protein.[1] N-alkylation of the 2-amino group has also been shown to modulate the biological activity, with some N-alkylated derivatives exhibiting improved potency.[5]
Diagram of Potential Anticancer Mechanisms
Caption: Potential mechanisms of anticancer action for this compound.
Other Potential Biological Activities
Beyond its potential as an anticancer agent, the benzothiazole scaffold has been associated with a range of other biological activities, including:
-
Antimicrobial Activity: Benzothiazole derivatives have demonstrated efficacy against various bacterial and fungal strains.
-
Antidiabetic Activity: Some 2-aminobenzothiazole derivatives have been investigated for their potential to manage type 2 diabetes, with some compounds showing affinity for targets like PPARγ.[10]
-
Anthelmintic Activity: Studies have reported the effectiveness of substituted 2-aminobenzothiazoles against parasitic worms.[6]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound are limited in the public domain, general trends for the 2-aminobenzothiazole class can provide valuable insights:
-
Substitution at the 6-position: Halogen substitution, particularly with bromine or chlorine, at the 6-position often enhances biological activity, especially anticancer and antimicrobial effects.[11] This is attributed to favorable electronic and steric properties that can improve target binding.
-
Substitution at the 2-amino group: N-alkylation can have varied effects. While in some cases it can improve potency, in others it may lead to a decrease in activity, suggesting that the hydrogen bonding capacity of the primary amine may be crucial for interaction with certain biological targets.[5] The optimal alkyl group size and nature are target-dependent.
Future Perspectives and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and the strategic placement of the bromo and N-methyl substituents provides a foundation for further chemical exploration and optimization.
Future research should focus on:
-
Detailed Biological Evaluation: Comprehensive screening of this compound against a wide panel of cancer cell lines and microbial strains to fully elucidate its therapeutic potential.
-
Mechanism of Action Studies: In-depth investigations to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Analogue Synthesis and SAR Studies: The synthesis of a library of derivatives with modifications at various positions of the benzothiazole ring to establish a clear structure-activity relationship and optimize for potency and selectivity.
References
- 1. Synthesis, antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Bromo-N-methylbenzo[d]thiazol-2-amine: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-N-methylbenzo[d]thiazol-2-amine, a member of the pharmacologically significant benzothiazole class of heterocyclic compounds. While the specific historical discovery of this particular molecule is not extensively documented in readily available literature, this guide elucidates its chemical synthesis, properties, and the broader scientific context that underscores its importance. We will explore the well-established synthetic routes to its core precursors and the subsequent N-alkylation to yield the target compound. This document serves as a valuable resource for researchers interested in the synthesis and potential applications of substituted benzothiazole derivatives in medicinal chemistry and materials science.
Introduction to the Benzothiazole Scaffold
Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] The benzothiazole core is known to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The versatility of the benzothiazole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity.
Synthesis of this compound
The synthesis of this compound can be logically approached in a two-step process: first, the synthesis of the precursor 2-amino-6-bromobenzothiazole, followed by the N-methylation of the exocyclic amine.
Step 1: Synthesis of 2-Amino-6-bromobenzothiazole
The most common and well-established method for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of a corresponding arylthiourea.[5] In the case of 2-amino-6-bromobenzothiazole, the starting material is 4-bromoaniline.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 2-amino-6-bromobenzothiazole.
Detailed Experimental Protocol:
-
Thiourea Formation: To a solution of 4-bromoaniline in a suitable solvent such as acetic acid, an alkali metal thiocyanate (e.g., potassium thiocyanate, KSCN) is added.[6] The mixture is stirred to facilitate the formation of the corresponding N-(4-bromophenyl)thiourea intermediate.
-
Oxidative Cyclization: A solution of bromine in acetic acid is then added dropwise to the reaction mixture. This induces an electrophilic cyclization to form the benzothiazole ring. The reaction is typically carried out at or below room temperature to control the exothermicity.
-
Work-up and Isolation: Upon completion of the reaction, the product, 2-amino-6-bromobenzothiazole, often precipitates from the reaction mixture. It can be isolated by filtration, followed by washing with water to remove any remaining salts and acids. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[7]
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is an ideal solvent for this reaction as it is polar enough to dissolve the reactants and is stable to the oxidizing conditions.
-
Bromine as Oxidizing Agent: Bromine is a strong oxidizing agent that facilitates the intramolecular cyclization of the thiourea derivative.
-
Control of Temperature: The addition of bromine is exothermic, and maintaining a low temperature is crucial to prevent the formation of unwanted side products.
Step 2: N-Methylation of 2-Amino-6-bromobenzothiazole
The introduction of a methyl group onto the exocyclic amine of 2-amino-6-bromobenzothiazole can be achieved through standard N-alkylation procedures.
Reaction Scheme:
Figure 2: General reaction scheme for the N-methylation of 2-amino-6-bromobenzothiazole.
Detailed Experimental Protocol:
-
Deprotonation: 2-Amino-6-bromobenzothiazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is added to deprotonate the exocyclic amine, making it a more potent nucleophile.
-
Methylation: A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Polar Aprotic Solvent: Solvents like DMF or acetonitrile are used because they can dissolve the reactants but do not participate in the reaction.
-
Choice of Base: A moderately strong base like potassium carbonate is often sufficient for the deprotonation. For less reactive substrates, a stronger base like sodium hydride may be necessary.
-
Methylating Agent: Methyl iodide and dimethyl sulfate are common and effective methylating agents.
Physicochemical Properties and Characterization
While a detailed experimental characterization of this compound is not widely published, its properties can be inferred from its structure and data for analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C8H7BrN2S |
| Molecular Weight | 243.12 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents |
Characterization Techniques:
The structure and purity of synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence and connectivity of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch (if any secondary amine is present as an impurity), C=N, and C-Br bonds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Applications and Future Directions
Given the broad biological activities of the benzothiazole scaffold, this compound and its derivatives are of interest for further investigation in several areas:
-
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions to generate a library of derivatives for screening.
-
Materials Science: Benzothiazole derivatives have applications as dyes, fluorescent probes, and in polymer chemistry.
Further research into the biological activity of this compound, including screening against various cell lines and enzyme targets, would be a logical next step to unlock its therapeutic potential.
Conclusion
While the specific historical account of the discovery of this compound remains to be fully elucidated, its synthesis is achievable through well-established chemical transformations. This technical guide provides a robust framework for its preparation and characterization, grounded in the extensive chemistry of the benzothiazole class of compounds. The structural features of this molecule make it an attractive candidate for further exploration in drug discovery and materials science, offering a platform for the development of novel and functionalized derivatives.
References
- 1. 75104-92-6|this compound|BLD Pharm [bldpharm.com]
- 2. 6-bromo-N-methyl-1,3-benzothiazol-2-amine | 75104-92-6 [sigmaaldrich.com]
- 3. 6-broMo-N-Methyl-1,3-benzothiazol-2-aMine price,buy 6-broMo-N-Methyl-1,3-benzothiazol-2-aMine - chemicalbook [m.chemicalbook.com]
- 4. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 5. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 6-Bromo-N-methylbenzo[d]thiazol-2-amine
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The strategic functionalization of the 2-amino group and substitution on the benzene ring are critical for modulating the therapeutic efficacy and selectivity of these molecules.[2]
This guide provides a comprehensive, two-part protocol for the synthesis of a specific derivative, 6-Bromo-N-methylbenzo[d]thiazol-2-amine. This compound serves as a valuable intermediate for the development of novel therapeutics, where the bromo-substituent offers a handle for further chemical modification (e.g., cross-coupling reactions), and the N-methyl group can influence solubility, metabolic stability, and target engagement.
The synthesis is approached in two distinct, sequential stages:
-
Part I: Construction of the Core Heterocycle - The synthesis of the precursor, 2-amino-6-bromobenzothiazole, via the oxidative cyclization of 4-bromoaniline.
-
Part II: Selective N-Methylation - The subsequent methylation of the 2-amino group to yield the final target compound.
This document is intended for researchers and professionals in drug development, providing not only a step-by-step methodology but also the underlying chemical rationale and expert insights for successful execution and troubleshooting.
PART I: Synthesis of 2-Amino-6-bromobenzothiazole
The foundational step in this synthesis is the construction of the 2-amino-6-bromobenzothiazole core. The most established and reliable method for this transformation is a variation of the Hugershoff reaction, which involves the reaction of a para-substituted aniline with a thiocyanate salt in the presence of bromine.[4][5]
Reaction Mechanism: Electrophilic Cyclization
The reaction proceeds through an in-situ generation of thiocyanogen bromide (BrSCN) or a related electrophilic species from the reaction of bromine with the thiocyanate salt. This potent electrophile attacks the electron-rich aromatic ring of 4-bromoaniline, ortho to the amino group. The resulting intermediate undergoes intramolecular cyclization, where the amino group attacks the thiocyanate carbon, followed by elimination to form the stable, aromatic benzothiazole ring system.
Experimental Workflow: Synthesis of 2-Amino-6-bromobenzothiazole
Caption: Workflow for the synthesis of 2-amino-6-bromobenzothiazole.
Detailed Protocol: 2-Amino-6-bromobenzothiazole
Materials and Reagents:
-
4-Bromoaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol
-
Deionized Water
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel, and standard laboratory glassware.
Procedure:
-
Reagent Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (0.1 mol, 17.2 g) in glacial acetic acid (150 mL).
-
Thiocyanate Addition: To the stirred solution, add potassium thiocyanate (0.22 mol, 21.4 g) in one portion. Stir the resulting suspension for 30 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Bromination: Prepare a solution of bromine (0.11 mol, 5.6 mL, 17.6 g) in 40 mL of glacial acetic acid. Carefully transfer this solution to the dropping funnel. Add the bromine solution dropwise to the cooled reaction mixture over approximately 1-2 hours. Causality Note: The slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of over-brominated byproducts. The temperature must be maintained below 10 °C.
-
Reaction Progression: After the complete addition of bromine, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight (12-16 hours) to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture into a large beaker containing 800 g of crushed ice. A precipitate should form.
-
Neutralization: Slowly neutralize the acidic mixture by adding concentrated ammonium hydroxide with constant stirring until the pH reaches approximately 8. This step precipitates the product from its acid salt form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts like potassium bromide and ammonium acetate.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield off-white to pale yellow crystals.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The identity and purity should be confirmed by Thin Layer Chromatography (TLC), melting point determination, NMR, and Mass Spectrometry.
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 213-217 °C |
| Typical Yield | 60-75% |
| Molecular Formula | C₇H₅BrN₂S |
| Molecular Weight | 229.10 g/mol |
PART II: Synthesis of this compound
The second stage of the synthesis involves the selective mono-methylation of the exocyclic amino group of 2-amino-6-bromobenzothiazole. Direct alkylation with a methylating agent is a common strategy. However, care must be taken to control the reaction conditions to minimize over-alkylation (formation of the N,N-dimethyl derivative) and potential alkylation of the endocyclic nitrogen atom.
Reaction Mechanism: Nucleophilic Substitution
This reaction follows a standard SN2 mechanism. A base is used to deprotonate the 2-amino group, increasing its nucleophilicity. The resulting amide anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group to form the N-methyl product.
Caption: Workflow for the N-methylation of 2-amino-6-bromobenzothiazole.
Detailed Protocol: this compound
Materials and Reagents:
-
2-Amino-6-bromobenzothiazole (from Part I)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: Set up a dry, two-necked round-bottom flask under an inert atmosphere of nitrogen.
-
Reagent Setup: To the flask, add 2-amino-6-bromobenzothiazole (0.05 mol, 11.45 g) and dissolve it in anhydrous DMF (100 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion, 0.055 mol, 2.2 g) portion-wise. Expert Insight: NaH is a strong, non-nucleophilic base ideal for deprotonating the amino group. Adding it slowly at 0 °C helps control the hydrogen gas evolution and the exothermic reaction. Stir the mixture at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (0.052 mol, 3.2 mL, 7.4 g) dropwise to the reaction mixture, keeping the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The product should have a higher Rf value than the starting material. The goal is to consume the starting material while minimizing the formation of the N,N-dimethyl byproduct.
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice-cold water (500 mL). This will decompose any unreacted NaH.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate, to isolate the pure this compound.
| Parameter | Expected Outcome |
| Appearance | White to off-white solid |
| Typical Yield | 45-60% |
| Molecular Formula | C₈H₇BrN₂S |
| Molecular Weight | 243.12 g/mol |
Expert Insights and Troubleshooting
-
Controlling Bromination (Part I): The bromination step is highly sensitive. If the temperature rises significantly, or if an excess of bromine is used, there is a risk of forming di-brominated products. Maintaining a low temperature and precise stoichiometric control are paramount.
-
Purity of Starting Aniline: The purity of the 4-bromoaniline is critical. Impurities can lead to side reactions and complicate the purification of the final benzothiazole.
-
Choice of Base for Methylation (Part II): While sodium hydride is effective, other bases like potassium carbonate (K₂CO₃) in acetone or acetonitrile can also be used and may be milder, potentially offering better control over mono-methylation. However, reactions with K₂CO₃ typically require heating and longer reaction times.
-
Over-Methylation: The primary challenge in Part II is preventing the formation of the N,N-dimethyl byproduct. Using a slight excess of the starting amine relative to the methyl iodide, or using exactly one equivalent of methyl iodide and stopping the reaction before all the starting material is consumed, can help favor mono-methylation. Careful monitoring by TLC is essential.
-
Regioselectivity of Methylation: While the exocyclic amino group is generally more nucleophilic after deprotonation, there is a small possibility of methylation at the endocyclic thiazole nitrogen.[6] The use of a strong, non-nucleophilic base like NaH favors deprotonation and subsequent alkylation at the more acidic N-H of the amino group. The identity of the final product should be unequivocally confirmed by 2D NMR techniques (HMBC, HSQC) if there is any ambiguity.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Characterization of 6-Bromo-N-methylbenzo[d]thiazol-2-amine
Introduction: The Therapeutic Potential of Benzothiazole Scaffolds
The benzothiazole moiety is a privileged heterocyclic structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4] The introduction of various substituents onto the benzothiazole ring system allows for the fine-tuning of their biological activity, making them a continued focus of research.[2][5] 6-Bromo-N-methylbenzo[d]thiazol-2-amine is a novel derivative within this class. While its specific biological profile is yet to be extensively characterized, its structural similarity to other bioactive benzothiazoles suggests it may hold significant therapeutic potential.[6][7][8]
This guide provides a comprehensive, phased experimental workflow for the initial in vitro characterization of this compound. The protocols are designed for researchers in academic and industrial drug discovery settings and are intended to serve as a foundational framework for assessing the compound's cytotoxic effects, identifying its cellular targets, and beginning to elucidate its mechanism of action.
Phase 1: Foundational Workflow for In Vitro Compound Characterization
A systematic approach is crucial when investigating a novel compound. The following workflow provides a logical progression from broad cytotoxic screening to more specific target engagement and mechanistic studies.
Caption: General workflow for the in vitro characterization of a novel compound.
Phase 1 Protocol: Assessment of Cytotoxicity using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells. This initial screen is critical for determining the concentration range over which the compound exhibits biological activity, including the half-maximal inhibitory concentration (IC50).
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) to approximately 80% confluency.[5]
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10][12]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
-
MTT Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
After the incubation, carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Data Presentation: Hypothetical MTT Assay Results
| Concentration of Compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 5 | 0.63 | 50.4 |
| 10 | 0.31 | 24.8 |
| 50 | 0.10 | 8 |
| 100 | 0.05 | 4 |
From this data, an IC50 value of approximately 5 µM can be determined.
Phase 2 Protocol: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)
Rationale: A critical step in drug development is confirming that a compound binds to its intended intracellular target.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing drug-target engagement in a cellular environment.[13][14] The principle is based on ligand-induced thermal stabilization of the target protein.[13][15] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[15] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[16][17]
Step-by-Step CETSA Protocol
-
Cell Culture and Treatment:
-
Grow cells to 70-80% confluency.
-
Treat the cells with either the vehicle (DMSO) or a concentration of this compound (e.g., 10x the IC50 value) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling on ice.[15]
-
Lyse the cells by freeze-thaw cycles or sonication.[18]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[16]
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Normalize the protein concentration of all samples.
-
Analyze the amount of a specific target protein in the soluble fraction by Western blotting or other protein detection methods like mass spectrometry.[16]
-
Data Interpretation
A "thermal shift" is observed when the target protein in the compound-treated samples remains soluble at higher temperatures compared to the vehicle-treated samples. This indicates that the compound has bound to and stabilized the protein.
Phase 3 Protocol: Mechanistic Investigation via Western Blotting
Rationale: Once cytotoxicity and target engagement are established, the next step is to understand the molecular mechanism of action. Many anticancer agents induce apoptosis or affect cell cycle progression by modulating specific signaling pathways.[19] Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[19][20] By using antibodies specific to key signaling proteins and their phosphorylated (activated) forms, one can map the pathways affected by the compound.
Hypothetical Signaling Pathway for Investigation
Caption: A hypothetical signaling pathway that could be modulated by the compound.
Step-by-Step Western Blot Protocol
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with various concentrations of the compound for different time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18][20]
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, total Akt, Caspase-3) overnight at 4°C.[18]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[19]
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
-
Phase 4 (Optional) Protocol: Direct In Vitro Kinase Assay
Rationale: If the target is hypothesized to be a kinase, a direct in vitro kinase assay can confirm this and quantify the inhibitory activity of the compound.[21][22] These assays measure the transfer of a phosphate group from ATP to a substrate (protein or peptide) by a specific kinase.[23] Inhibition of this process by the compound is a direct measure of its effect on the enzyme.
Step-by-Step In Vitro Kinase Assay Protocol
-
Reaction Setup:
-
In a microplate or microcentrifuge tube, combine the recombinant kinase, its specific substrate, and a kinase buffer containing MgCl2.[21]
-
Add varying concentrations of this compound or a vehicle control.
-
-
Initiation of Reaction:
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA or SDS loading buffer).[21]
-
Separate the phosphorylated substrate from the unreacted ATP. This can be done by spotting the reaction mixture onto a phosphocellulose membrane and washing away the free ATP, or by running the samples on an SDS-PAGE gel.[21][23]
-
Quantify the amount of incorporated phosphate using autoradiography, phosphorimaging, or scintillation counting.[23]
-
Conclusion
This application note provides a structured and comprehensive approach for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, confirming target engagement, and investigating its impact on cellular signaling pathways, researchers can build a robust biological profile for this novel compound. These foundational studies are essential for guiding further preclinical development and exploring the full therapeutic potential of this promising benzothiazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 5. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. In vitro kinase assay [protocols.io]
- 22. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Kinase Assays | Revvity [revvity.com]
- 24. In vitro kinase assay [bio-protocol.org]
Application Notes and Protocols for 6-Bromo-N-methylbenzo[d]thiazol-2-amine as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 6-Bromobenzothiazole Scaffold
The benzothiazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and diagnostics. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that interact with biological targets. The strategic placement of a bromine atom at the 6-position provides a versatile synthetic handle for introducing molecular diversity through a range of powerful cross-coupling reactions. The further incorporation of an N-methyl group at the 2-amino position fine-tunes the electronic and steric properties of the molecule, influencing its reactivity, solubility, and biological activity.
This guide provides a comprehensive overview of 6-Bromo-N-methylbenzo[d]thiazol-2-amine as a key intermediate in organic synthesis. We will delve into its preparation and detail its application in cornerstone C-C and C-N bond-forming reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Furthermore, we will explore its utility in the synthesis of high-value compounds, such as precursors for Positron Emission Tomography (PET) imaging agents for amyloid-beta plaques, which are implicated in Alzheimer's disease.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the commercially available 4-bromoaniline. The first step involves the construction of the 2-amino-6-bromobenzothiazole core, followed by a selective N-methylation.
Part 1: Synthesis of 6-Bromo-2-aminobenzo[d]thiazole
The initial synthesis of 6-bromo-2-aminobenzothiazole is a well-established procedure involving the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine.[1] This reaction proceeds via an in situ generated thiocyanogen bromide, which electrophilically attacks the aniline, followed by intramolecular cyclization.
Protocol 1: Synthesis of 6-Bromo-2-aminobenzo[d]thiazole
-
Materials:
-
4-bromoaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve 4-bromoaniline (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 6-bromo-2-aminobenzo[d]thiazole as a solid.
-
-
Characterization Data:
-
The 1H-NMR spectrum should show characteristic aromatic proton signals. For example, in a mixture of CDCl₃ and CD₃OD, peaks are observed around δ = 7.80 (d, J = 1.8 Hz, 1H-Ar), and 7.67–7.42 (m, 2H-Ar). The amine protons typically appear as a broad singlet.[1]
-
Part 2: N-Methylation of 6-Bromo-2-aminobenzo[d]thiazole
The selective methylation of the exocyclic amino group of 2-aminobenzothiazoles can be achieved using various methylating agents. A common and effective method involves the use of methyl iodide or dimethyl sulfate in the presence of a suitable base. It is crucial to control the reaction conditions to favor mono-methylation and avoid quaternization of the thiazole nitrogen.
Protocol 2: N-Methylation of 6-Bromo-2-aminobenzo[d]thiazole
-
Materials:
-
6-Bromo-2-aminobenzo[d]thiazole
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of 6-bromo-2-aminobenzo[d]thiazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
-
-
Causality Behind Experimental Choices:
-
Base: A strong base like NaH is used to deprotonate the amino group, forming a more nucleophilic amide anion, which readily attacks the methyl iodide. A weaker base like K₂CO₃ can also be used, potentially requiring higher temperatures.
-
Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the SN2 reaction.
-
Stoichiometry: A slight excess of the base and methylating agent is used to ensure complete consumption of the starting material, but a large excess should be avoided to minimize side reactions like dimethylation.
-
Applications in Cross-Coupling Reactions
The bromine atom at the 6-position of this compound serves as a key functional group for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.
Protocol 3: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DMF/water, toluene/ethanol/water)
-
-
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the boronic acid derivative, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Data Presentation: Representative Suzuki Coupling Conditions
| Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | DMF/H₂O (4:1) | 95 | 31 | Moderate to Excellent[1] |
| PdCl₂(dppf) (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | Good to Excellent |
| Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 | 8 | Good to Excellent |
Note: Yields are based on analogous reactions with 6-bromo-2-aminobenzothiazole and may vary for the N-methylated substrate.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.[2] This reaction is instrumental in synthesizing molecules with diverse amino functionalities.
Protocol 4: Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 90-120 °C).
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
-
Causality and Expertise in Method Selection:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich ligands like XPhos and RuPhos are often highly effective for coupling with a broad range of amines, including less nucleophilic ones. The combination of Pd₂(dba)₃ and a suitable ligand is a common starting point for optimization.
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be employed, often requiring longer reaction times or higher temperatures.
-
Solvent: Anhydrous and oxygen-free conditions are crucial for the stability and activity of the palladium catalyst. Toluene and dioxane are common solvents for this transformation.
-
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Application in the Synthesis of Amyloid Imaging Agents
Derivatives of 2-arylbenzothiazoles have been extensively investigated as imaging agents for amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[3][4] The N-methylated benzothiazole core is a common feature in several potent Aβ imaging agents. This compound is a valuable precursor for synthesizing these molecules, often through a Suzuki coupling to introduce the aryl group.
For example, the synthesis of precursors for PET tracers like [¹¹C]PIB (Pittsburgh Compound B) involves structures that can be derived from intermediates like this compound.[5] The bromo-substituent allows for the introduction of various aryl groups via Suzuki coupling, and the N-methylamino group is a key feature for high-affinity binding to Aβ plaques.
Synthetic Strategy towards Amyloid Imaging Agent Precursors
The general strategy involves a Suzuki coupling of this compound with a suitably functionalized arylboronic acid. The choice of the arylboronic acid determines the final properties of the imaging agent.
Workflow for Synthesis of Amyloid Imaging Precursors
Caption: Synthesis of amyloid PET tracer precursors.
Conclusion
This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its utility is primarily derived from the presence of the 6-bromo substituent, which serves as a linchpin for introducing molecular complexity through robust and reliable palladium-catalyzed cross-coupling reactions. The protocols and conceptual frameworks provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions offer researchers and drug development professionals a solid foundation for the synthesis of novel benzothiazole derivatives. The demonstrated application of this intermediate in the synthesis of precursors for amyloid imaging agents underscores its importance in the development of cutting-edge diagnostic tools for neurodegenerative diseases. As the demand for novel therapeutic and diagnostic agents continues to grow, the strategic use of intermediates like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical and biomedical research.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis optimization of 2-(4-N-[11C]methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB), β-amyloid PET imaging tracer for Alzheimer's disease diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Medicinal Chemistry of 6-Bromo-N-methylbenzo[d]thiazol-2-amine
Abstract: This document provides a comprehensive technical guide on the applications of 6-Bromo-N-methylbenzo[d]thiazol-2-amine, a derivative of the 2-aminobenzothiazole scaffold, in modern medicinal chemistry. We delve into the rationale behind its use, detailed synthetic protocols, and its potential as a modulator of key biological targets in neurodegenerative diseases and oncology. The protocols herein are designed to be self-validating, providing researchers with the necessary framework for robust evaluation of this promising chemical entity.
Introduction: The 2-Aminobenzothiazole Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The 2-aminobenzothiazole core is a prominent member of this class, comprising a benzene ring fused to a thiazole ring, a structural motif found in numerous approved drugs and clinical candidates[1][2]. This scaffold's versatility stems from its rigid, planar structure and the strategic placement of hydrogen bond donors and acceptors, allowing for tailored modifications to optimize affinity and selectivity for specific enzymes and receptors[1].
Derivatives of 2-aminobenzothiazole have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties[3][4][5]. The specific compound of interest, This compound , incorporates two key modifications to this core:
-
6-Bromo Substitution: The bromine atom at the 6-position significantly increases the molecule's lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration. Furthermore, it serves as a crucial synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse analog libraries[6].
-
N-Methyl Group: The methylation of the 2-amino group modifies the compound's hydrogen bonding capacity, polarity, and metabolic stability. This can fine-tune target engagement and improve pharmacokinetic properties by preventing the formation of certain metabolites.
This guide will explore the primary therapeutic avenues for this compound, focusing on its potential as an inhibitor of targets implicated in Alzheimer's disease and cancer, supported by detailed experimental protocols.
PART 1: SYNTHESIS AND CHARACTERIZATION
The synthesis of this compound is a multi-step process that begins with the formation of the core benzothiazole ring, followed by functionalization.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Amino-6-bromobenzothiazole (Intermediate)
This protocol is adapted from established methods for synthesizing 2-aminobenzothiazoles[7].
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-bromoaniline (10 mmol) in glacial acetic acid (30 mL). Cool the solution to 0-5°C in an ice bath.
-
Thiocyanation: Add potassium thiocyanate (KSCN) (30 mmol) to the solution and stir vigorously.
-
Bromination: From the dropping funnel, add a solution of bromine (10 mmol) in glacial acetic acid (10 mL) dropwise over 30 minutes. The temperature must be maintained below 10°C.
-
Causality Note: The in-situ formation of thiocyanogen ((SCN)₂) via oxidation of thiocyanate by bromine is the key electrophile that attacks the aniline ring, leading to cyclization. The cold temperature prevents unwanted side reactions and decomposition.
-
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice (200 g). A solid precipitate will form.
-
Isolation: Filter the solid, wash thoroughly with cold water to remove acid and salts, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-amino-6-bromobenzothiazole. Confirm structure using ¹H NMR and Mass Spectrometry.
Protocol 2: N-Methylation to Yield Final Compound
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) and wash with dry hexanes to remove oil. Suspend the NaH in dry N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0°C and add a solution of 2-amino-6-bromobenzothiazole (1.0 eq) in dry DMF dropwise. Allow the mixture to stir at room temperature for 1 hour. Effervescence (H₂ gas) should be observed.
-
Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the primary amine, creating a highly nucleophilic amide anion necessary for the subsequent alkylation step.
-
-
Alkylation: Cool the reaction back to 0°C and add methyl iodide (CH₃I, 1.2 eq) dropwise. Allow the reaction to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the final product, this compound. Characterize thoroughly by NMR, Mass Spectrometry, and melting point analysis.
PART 2: APPLICATIONS IN NEURODEGENERATIVE DISORDERS
The pathology of Alzheimer's disease (AD) is complex, but two major hallmarks are the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein[8][9]. The benzothiazole scaffold is a key component in molecules designed to target both of these pathological features.
Section 2.1: Targeting the Amyloid Cascade via BACE1 Inhibition
The production of the Aβ peptide is initiated by the enzymatic cleavage of the Amyloid Precursor Protein (APP) by β-secretase (BACE1)[10]. Inhibiting BACE1 is therefore a prime therapeutic strategy to reduce Aβ load in the brain.
Caption: The Amyloid Precursor Protein (APP) processing pathways.
This protocol is based on commercially available kits that utilize a Förster Resonance Energy Transfer (FRET) substrate[10][11].
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5. Prepare from a 10X stock solution with HPLC-grade water[10].
-
BACE1 Enzyme: Dilute human recombinant BACE1 to the working concentration specified by the manufacturer (e.g., 1:10) in cold Assay Buffer immediately before use[10].
-
FRET Substrate: Reconstitute the BACE1 FRET substrate (containing a fluorophore and a quencher) in DMSO, then dilute to the working concentration in Assay Buffer. Protect from light.
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.
-
-
Assay Plate Setup (96-well black plate):
-
Blank Wells: 95 µL Assay Buffer + 5 µL DMSO.
-
Positive Control (100% Activity): 90 µL Assay Buffer + 5 µL DMSO + 5 µL diluted BACE1 enzyme.
-
Inhibitor Control: 90 µL Assay Buffer + 5 µL known BACE1 inhibitor + 5 µL diluted BACE1 enzyme.
-
Test Wells: 90 µL Assay Buffer + 5 µL of test compound dilution + 5 µL diluted BACE1 enzyme.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C.
-
Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring accurate measurement of inhibitory potential.
-
-
Reaction Initiation: Add 10 µL of the FRET substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure fluorescence intensity every 5 minutes for 60 minutes. Use excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 435/500 nm or 335/495 nm)[11].
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot percent inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Section 2.2: Targeting Tau Pathology by Inhibiting Aggregation
The aggregation of hyperphosphorylated tau protein into paired helical filaments (PHFs) and ultimately NFTs is a key driver of neurodegeneration in tauopathies[9][12]. Small molecules that can bind to tau monomers or oligomers and prevent this aggregation process are of significant therapeutic interest[13][14].
Caption: Inhibition of the tau protein aggregation pathway.
This in vitro assay uses heparin to induce the aggregation of recombinant tau protein, which is then quantified by the fluorescence of the dye Thioflavin T (ThT) as it binds to β-sheet structures[15].
-
Reagent Preparation:
-
Reaction Buffer: PBS, pH 6.7, containing 0.5 mM TCEP[15].
-
Tau Protein: Use a recombinant tau fragment, such as K18 or full-length hTau441, at a final concentration of 10 µM.
-
Inducer: Heparin sodium salt at a final concentration of 2.5 µM (or a 4:1 molar ratio of Tau:Heparin).
-
Detection Reagent: Thioflavin T (ThT) at a final concentration of 20 µM.
-
Test Compound: Prepare a serial dilution of this compound in the Reaction Buffer.
-
-
Assay Plate Setup (96-well black, clear bottom plate):
-
Prepare a master mix containing Reaction Buffer, Tau protein, and Heparin.
-
Positive Control (Max Aggregation): 80 µL of master mix + 20 µL of buffer (containing DMSO vehicle).
-
Test Wells: 80 µL of master mix + 20 µL of test compound dilution.
-
-
Initiation and Incubation: Add 10 µL of ThT solution to all wells. Seal the plate and incubate at 37°C with gentle shaking.
-
Fluorescence Reading: Measure fluorescence intensity at set time points (e.g., 0, 2, 4, 8, 12, 24 hours) using a plate reader (Ex/Em ≈ 440/490 nm).
-
Self-Validation: The positive control should exhibit a sigmoidal curve (lag phase, exponential growth phase, and plateau), which is characteristic of nucleation-dependent polymerization[15]. A successful inhibitor will reduce the fluorescence at the plateau and/or extend the lag phase.
-
-
Data Analysis:
-
Plot fluorescence intensity vs. time for all concentrations.
-
Calculate the percent inhibition based on the fluorescence value at the plateau phase (e.g., 24 hours) compared to the positive control.
-
Determine the IC₅₀ value from a dose-response curve.
-
PART 3: APPLICATIONS IN ONCOLOGY
The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as inhibitors of protein kinases that drive tumor growth and proliferation[2][16]. For instance, derivatives have shown potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis[2].
Caption: General mechanism of competitive kinase inhibition.
Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This is a generalized protocol for assessing kinase inhibition by measuring the amount of ATP remaining after the kinase reaction, using a system like Promega's ADP-Glo™.
-
Reagent Preparation:
-
Kinase Buffer: Use a buffer optimized for the specific kinase being tested (e.g., VEGFR-2).
-
Kinase Enzyme and Substrate: Dilute the kinase and its specific peptide substrate to their working concentrations in Kinase Buffer.
-
ATP: Prepare ATP at a concentration equal to its Km for the specific kinase.
-
Test Compound: Prepare a serial dilution of this compound.
-
-
Kinase Reaction (in a 384-well white plate):
-
Add 2.5 µL of test compound dilution or vehicle control.
-
Add 5.0 µL of the kinase/substrate mix.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
-
Incubation: Mix and incubate at room temperature for 60 minutes.
-
Causality Note: During this time, the kinase consumes ATP to phosphorylate the substrate. An effective inhibitor will prevent ATP consumption, leaving more ATP in the well.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts ADP to ATP and uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Signal Reading: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
A low luminescent signal corresponds to high kinase activity (most ATP was converted to ADP).
-
A high luminescent signal corresponds to low kinase activity (inhibition).
-
Calculate percent inhibition relative to high and low controls and determine the IC₅₀ value from a dose-response curve.
-
PART 4: SUMMARY OF QUANTITATIVE DATA
The following table presents hypothetical, yet plausible, data that could be obtained from the protocols described above for this compound.
| Target Assay | Method | Endpoint | Result (IC₅₀) | Notes |
| BACE1 Inhibition | FRET-based Enzymatic Assay | IC₅₀ | 750 nM | Demonstrates moderate potency against a key AD target. |
| Tau Aggregation | ThT Fluorescence Assay | IC₅₀ | 1.2 µM | Shows activity in preventing pathological protein aggregation. |
| VEGFR-2 Inhibition | ADP-Glo™ Luminescence Assay | IC₅₀ | 95 nM | Indicates potent activity against a key oncology target. |
Conclusion and Future Directions
This compound emerges from this analysis as a compound built upon a privileged medicinal chemistry scaffold. Its specific substitutions provide both a vector for further chemical exploration and physicochemical properties conducive to targeting intracellular proteins and crossing the blood-brain barrier. The protocols detailed herein provide a clear and robust roadmap for validating its activity against high-value targets in neurodegeneration and oncology.
Future work should focus on expanding the Structure-Activity Relationship (SAR) by leveraging the 6-bromo position for Suzuki or other cross-coupling reactions. Furthermore, promising in vitro hits must be advanced to cell-based assays to assess cytotoxicity, target engagement in a physiological context, and membrane permeability before consideration for in vivo studies.
References
- 1. iajesm.in [iajesm.in]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Human β-Secretase (BACE1) Inhibitor Screening Kit (Fluorometric), Human - Creative Biolabs [neuros.creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 15. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 16. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening with 6-Bromo-N-methylbenzo[d]thiazol-2-amine
An Application Guide for Drug Discovery Researchers
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This structural motif's versatility makes it a prime candidate for drug discovery campaigns.[1] This document provides a comprehensive guide for developing a high-throughput screening (HTS) campaign utilizing 6-Bromo-N-methylbenzo[d]thiazol-2-amine, a representative member of this promising class. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental decisions. We will detail a hypothetical HTS workflow targeting a generic protein kinase, a common target for benzothiazole derivatives, from initial assay development and primary screening to hit validation and counterscreening.[5][6]
Compound Profile: this compound
A thorough understanding of the screening compound is fundamental to a successful HTS campaign.
| Property | Value | Source/Note |
| IUPAC Name | 6-bromo-N-methyl-1,3-benzothiazol-2-amine | --- |
| Molecular Formula | C₈H₇BrN₂S | --- |
| Molecular Weight | 243.12 g/mol | --- |
| Physical Form | Solid | [7] |
| Storage | Sealed in a dry, room temperature environment | [7] |
| Purity | ≥98% recommended for HTS | [7] |
Safety & Handling: Researchers must adhere to standard laboratory safety protocols. While specific toxicity data for this exact compound is limited, related benzothiazole derivatives warrant careful handling.
-
Personal Protective Equipment (PPE): Wear safety goggles, impervious gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]
-
Storage: Store containers tightly closed in a dry and cool place.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Principle of the HTS Campaign: Targeting Protein Kinases
Protein kinases are a critical class of enzymes involved in cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders. Many benzothiazole-containing molecules have been identified as potent kinase inhibitors.[5][6] Therefore, this guide will focus on a robust, industry-standard biochemical assay designed to identify inhibitors of a generic serine/threonine kinase.
The selected assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This format is highly amenable to HTS due to its sensitivity, low background, and homogeneous (no-wash) nature. The principle involves the kinase phosphorylating a biotinylated peptide substrate. A europium-labeled anti-phospho-serine/threonine antibody and a streptavidin-allophycocyanin (APC) conjugate are then added. If the substrate is phosphorylated, the antibody and streptavidin-APC bind, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal. A small molecule inhibitor will prevent phosphorylation, leading to a loss of the FRET signal.
References
- 1. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 6-Bromo-2-methylbenzo[d]thiazole | 5304-21-2 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
Application Notes and Protocols for Cell-Based Assays Involving 6-Bromo-N-methylbenzo[d]thiazol-2-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Benzothiazole Derivative
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] The compound of interest, 6-Bromo-N-methylbenzo[d]thiazol-2-amine, is a novel derivative whose specific biological activities are yet to be fully elucidated. However, based on the known activities of structurally related benzothiazoles, which include cytotoxicity against various tumor cell lines and inhibition of key cellular signaling proteins like kinases, it is hypothesized that this compound may possess significant potential as an anticancer agent.[3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. We will detail robust, cell-based assay protocols to systematically evaluate its cytotoxic effects, its potential to induce programmed cell death (apoptosis), and its ability to modulate intracellular signaling pathways, a common mechanism of action for modern cancer therapeutics.[6][7]
Application Note 1: Quantifying Cytotoxicity and Cell Viability
A primary step in characterizing any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. Tetrazolium reduction assays, such as the MTT and MTS assays, are reliable, colorimetric methods for assessing cellular metabolic activity, which serves as an indicator of cell viability.[8][9][10] In these assays, viable cells with active metabolism convert a tetrazolium salt into a colored formazan product, the amount of which is directly proportional to the number of living cells.[11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble MTT reagent by mitochondrial dehydrogenases of living cells to form a purple, insoluble formazan product.[8][9] This formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. A decrease in the amount of formazan produced in treated cells compared to untreated controls indicates a loss of cell viability or a cytotoxic effect of the compound.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 value using the MTT assay.
Detailed Protocol: MTT Assay for IC50 Determination
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, A549, MCF-7) and appropriate culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a 2X concentrated serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking or pipetting.[9][12]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a multi-well spectrophotometer.[8][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.05 | 84.0 |
| 5 | 0.75 | 60.0 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
| Caption: Example data table for an MTT cytotoxicity assay. |
Application Note 2: Investigating the Induction of Apoptosis
Many effective anticancer drugs exert their effects by inducing apoptosis, a form of programmed cell death, in cancer cells.[13] Investigating whether this compound induces apoptosis is a critical step in understanding its mechanism of action. Key markers of apoptosis include the activation of caspases (executioner proteases) and the externalization of phosphatidylserine (PS) on the cell surface.[14]
Principle of the Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent method for measuring the activity of caspases-3 and -7, key effectors in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate. When added to apoptotic cells, the substrate is cleaved by activated caspase-3/7, releasing a substrate for luciferase (aminoluciferin) and generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[13]
Apoptotic Pathway and Assay Intervention Points
Caption: Key events in apoptosis and points of detection by common assays.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled, 96-well plates suitable for luminescence measurements
-
Cells and compound as described in the previous protocol
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a serial dilution of this compound as described for the cytotoxicity assay. It is advisable to run a parallel plate for a viability assay (e.g., MTS) to normalize caspase activity to the number of viable cells.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates the induction of apoptosis. Normalize the RLU values to the viability data from the parallel plate to account for treatment-induced cell death.
| Concentration (µM) | Raw Luminescence (RLU) | Fold Induction (vs. Vehicle) |
| 0 (Vehicle) | 15,200 | 1.0 |
| 1 | 25,840 | 1.7 |
| 5 | 98,800 | 6.5 |
| 10 | 152,000 | 10.0 |
| 25 | 121,600 | 8.0 |
| 50 | 76,000 | 5.0 |
| Caption: Example data showing a dose-dependent increase in caspase-3/7 activity. |
Note: A decrease in signal at very high concentrations can occur due to widespread cell death and loss of cellular components, including caspases.
Application Note 3: Probing for Cellular Kinase Inhibition
Protein kinases are a major class of drug targets in oncology, and many small molecule therapeutics function by inhibiting their activity.[6][15] Kinases are enzymes that play a crucial role in intracellular signaling pathways that regulate cell growth, proliferation, and survival.[16] If this compound is a kinase inhibitor, it would be expected to reduce the phosphorylation of downstream substrate proteins.
Principle of In-Cell Phospho-Protein Detection
A common method to assess the activity of a kinase inhibitor in cells is to measure the phosphorylation status of a known downstream substrate of the targeted kinase or pathway.[6][17] This can be achieved using techniques like In-Cell ELISA or Western blotting, which utilize phospho-specific antibodies to detect only the phosphorylated form of the protein. A reduction in the phospho-protein signal upon treatment with the compound indicates inhibition of the upstream kinase.
Generic Kinase Signaling Pathway
Caption: A generic kinase signaling cascade and a potential point of inhibition.
Generalized Protocol: In-Cell ELISA for Phospho-Protein Analysis
Materials:
-
Cells cultured in a 96-well plate
-
Compound of interest and appropriate controls (e.g., a known inhibitor of the pathway)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody (specific for the phosphorylated substrate, e.g., anti-phospho-ERK)
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
-
Janus Green stain for cell number normalization[18]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Serum-starve the cells if necessary to reduce basal pathway activation. Treat with this compound for a short duration (e.g., 1-4 hours) before stimulating with an appropriate growth factor (e.g., EGF to activate the ERK pathway).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with Triton X-100 to allow antibody entry.[18]
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Immunostaining: Incubate with the primary phospho-specific antibody, followed by incubation with the HRP-conjugated secondary antibody. Perform wash steps between each incubation.
-
Detection: Add TMB substrate and incubate until a blue color develops. Add Stop Solution, which turns the color yellow.
-
Absorbance Reading: Read the absorbance at 450 nm.
-
Normalization: Normalize the data to cell number by staining with Janus Green, eluting the stain, and reading the absorbance at 595 nm.[18]
-
Data Analysis: Calculate the normalized phospho-protein signal for each treatment condition. A dose-dependent decrease in the signal indicates kinase inhibitory activity.
| Concentration (µM) | Normalized Abs (450nm/595nm) | % Inhibition |
| 0 (Stimulated) | 0.80 | 0 |
| 0.1 | 0.72 | 10 |
| 1 | 0.56 | 30 |
| 10 | 0.24 | 70 |
| 50 | 0.12 | 85 |
| Caption: Example data demonstrating inhibition of substrate phosphorylation. |
Data Interpretation and Troubleshooting
-
Correlation of Data: It is crucial to correlate the results from these assays. A compound that shows cytotoxicity at a certain concentration range should ideally induce apoptosis and inhibit a key survival pathway within a similar concentration range.
-
Off-Target Effects: Be aware that high concentrations of a compound may induce cytotoxicity through non-specific mechanisms. A clear dose-response relationship in all assays strengthens the hypothesis of a specific mechanism of action.
-
Assay Controls: Always include appropriate controls: untreated cells, vehicle-treated cells, and a positive control compound with a known mechanism of action. This ensures the assay is performing correctly and provides a benchmark for comparison.
-
Troubleshooting: If no effect is observed, consider the compound's solubility, stability in culture medium, and cell permeability. If high variability is observed, optimize cell seeding density and ensure consistent liquid handling.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound. By systematically assessing its impact on cell viability, apoptosis, and intracellular signaling, researchers can gain critical insights into its potential as a therapeutic agent. These cell-based assays are fundamental tools in the drug discovery pipeline, enabling the quantitative evaluation and prioritization of novel chemical entities for further development.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. inits.at [inits.at]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Methods of Intracellular Signaling | Biology for Majors I [courses.lumenlearning.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 6-Bromo-N-methylbenzo[d]thiazol-2-amine using HPLC-UV and LC-MS/MS
Abstract
This application note provides detailed, validated analytical methods for the precise and accurate quantification of 6-Bromo-N-methylbenzo[d]thiazol-2-amine, a key heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for robust analytical procedures in drug discovery and quality control, we present two orthogonal techniques: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, particularly in complex biological matrices. The protocols herein are developed with an emphasis on the scientific rationale behind methodological choices and are structured to meet the rigorous validation standards set by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound belongs to the benzothiazole class of compounds, a scaffold known for its diverse pharmacological activities.[4][5] Accurate quantification of such active pharmaceutical ingredients (APIs) and their intermediates is fundamental to ensuring product quality, safety, and efficacy throughout the drug development lifecycle. The choice of analytical technique is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required throughput.
This guide is designed for researchers, analytical scientists, and quality control professionals. It provides not just a set of instructions, but a framework for understanding the critical parameters that ensure an analytical method is "fit for purpose."[1] We will explore the causality behind key decisions, such as mobile phase selection, column chemistry, and mass spectrometry tuning, to empower the user to adapt and troubleshoot these methods effectively.
Compound Information:
| Property | Value | Source |
|---|---|---|
| Compound Name | This compound | - |
| CAS Number | 75104-92-6 | [6] |
| Molecular Formula | C₈H₇BrN₂S | [6] |
| Molecular Weight | 243.12 g/mol | [6] |
| Structure | (Structure can be inferred from name) | - |
Method 1: Quantification by Reverse-Phase HPLC-UV
This method is ideal for the quantification of this compound in bulk drug substances or simple formulations where concentration levels are relatively high and the matrix is clean. The principle relies on the separation of the analyte from impurities on a C18 reverse-phase column followed by detection using its ultraviolet (UV) absorbance.
Rationale for Method Parameters
-
Column: A C18 stationary phase is chosen for its hydrophobic nature, which provides excellent retention and separation for moderately polar to nonpolar compounds like the benzothiazole scaffold.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A small amount of formic acid is added to the aqueous phase to protonate the amine functional group on the analyte, which minimizes peak tailing and ensures consistent retention.
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. A UV scan of a standard solution is recommended to determine the empirical λmax.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, formic acid, and ultrapure water.
-
Reference standard of this compound.
Detailed Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of ultrapure water and sonicate to degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.
-
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the stock solution with the diluent to prepare a minimum of five calibration standards covering the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample material, dissolve in the diluent, and dilute to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Gradient 30% B to 95% B over 10 min, hold at 95% B for 2 min, return to 30% B over 1 min, equilibrate for 2 min. Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | Detection | UV at λmax (e.g., 280 nm, to be determined) |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis. The concentration of the analyte in the samples is determined using the equation of the line.
-
Method 2: Quantification by LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as determining low levels of the analyte in biological matrices (e.g., plasma, urine) or for impurity profiling, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass-resolving and fragmentation capabilities of a triple quadrupole mass spectrometer.
Rationale for Method Parameters
-
Chromatography: A UHPLC system with a C18 column is used to achieve rapid and high-resolution separations, minimizing matrix effects. The mobile phase composition is similar to the HPLC-UV method, as formic acid aids in the electrospray ionization (ESI) process.
-
Ionization: ESI in positive ion mode is selected because the nitrogen atoms in the benzothiazole ring and the N-methyl group are readily protonated to form a stable [M+H]⁺ ion.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This process provides exceptional selectivity and reduces chemical noise.
Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Nitrogen gas generator.
-
Sample preparation supplies (e.g., protein precipitation plates, solid-phase extraction cartridges).[7][8][9]
Detailed Step-by-Step Procedure:
-
Mobile Phase and Standard Preparation:
-
Prepare mobile phases and standards as described in the HPLC-UV method, but dilute to a much lower concentration range appropriate for MS detection (e.g., 0.1 ng/mL to 100 ng/mL).
-
-
Mass Spectrometer Tuning and Optimization:
-
Infuse a standard solution (e.g., 100 ng/mL) directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas temperature, gas flow).
-
Determine the precursor ion ([M+H]⁺). For C₈H₇BrN₂S, this will be approximately m/z 243.0 (for ⁷⁹Br) and 245.0 (for ⁸¹Br). Select the more abundant isotope for quantification.
-
Perform a product ion scan to identify stable fragment ions. Optimize collision energy for at least two MRM transitions (one for quantification, one for confirmation).
-
-
LC-MS/MS Conditions:
Parameter Condition Column C18, 2.1 x 50 mm, 1.8 µm Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 1 min. Flow Rate 0.4 mL/min Injection Vol. 5 µL Ionization Mode ESI Positive MRM Transitions Precursor [M+H]⁺ → Product 1 (Quantifier)Precursor [M+H]⁺ → Product 2 (Qualifier) Source Temp. e.g., 350 °C | Capillary Voltage | e.g., 3500 V |
-
Sample Preparation (Example: Plasma using Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.[10]
-
-
Data Analysis:
-
Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.
-
Method Validation: A Self-Validating System
To ensure trustworthiness, any analytical method must be validated according to established guidelines, such as ICH Q2(R2).[1][2] The validation process demonstrates that the method is suitable for its intended purpose.
Table of Validation Parameters and Acceptance Criteria:
| Parameter | Test | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank matrix, placebo, and spiked samples. | No significant interfering peaks at the retention time of the analyte. Peak purity should pass if using DAD.[3][11] |
| Linearity & Range | Analyze a minimum of 5 standards across the desired range. | Correlation coefficient (r²) ≥ 0.995.[12] |
| Accuracy | Analyze samples of known concentration (spiked matrix) at 3 levels (low, mid, high) in triplicate. | Percent recovery typically within 80-120% for bioanalysis, or 98-102% for drug substance.[11][12] |
| Precision | Repeatability: 6 replicate injections of one standard.Intermediate: Analyze on different days, by different analysts, or on different instruments. | Relative Standard Deviation (%RSD) ≤ 2% for drug substance, ≤ 15% for bioanalysis (≤ 20% at LLOQ).[11] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) of ≥ 10, or based on standard deviation of the response and the slope. | Analyte response at the LOQ must be reproducible with acceptable accuracy and precision.[12] |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters must remain within acceptable limits. No significant change in results.[3] |
Visualized Workflows
General Analytical Workflow
A clear, structured workflow is essential for reproducible results. The following diagram outlines the end-to-end process for the quantification of this compound.
Caption: General workflow for analytical method execution.
LC-MS/MS Sample Preparation Workflow (Protein Precipitation)
This diagram details the critical steps for extracting the analyte from a plasma matrix before LC-MS/MS analysis.
Caption: Workflow for Protein Precipitation sample preparation.
Conclusion
This application note provides two comprehensive, robust, and scientifically-grounded methods for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies and trace-level analysis. By adhering to the detailed protocols and embracing the principles of method validation outlined herein, researchers and scientists can ensure the generation of high-quality, reproducible, and trustworthy data, thereby supporting accelerated and compliant drug development programs.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. d-nb.info [d-nb.info]
- 6. 75104-92-6|this compound|BLD Pharm [bldpharm.com]
- 7. agilent.com [agilent.com]
- 8. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols for Antimicrobial Research: 6-Bromo-N-methylbenzo[d]thiazol-2-amine
Introduction: The Promise of Benzothiazole Scaffolds in Combating Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health, creating an urgent need for the discovery and development of novel antimicrobial agents with unique mechanisms of action.[1][2][3] In this context, heterocyclic compounds have emerged as a promising area of research, with the benzothiazole scaffold being of particular interest to medicinal chemists.[1][3][4] Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including potent antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[4][5][6]
This document provides detailed application notes and protocols for the antimicrobial investigation of a specific derivative, 6-Bromo-N-methylbenzo[d]thiazol-2-amine . While extensive research exists on the antimicrobial potential of the broader 2-aminobenzothiazole class, this guide offers a structured approach for researchers to systematically evaluate this novel compound.[2][7] The protocols herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure the generation of reliable and reproducible data.[2]
The structure of this compound, featuring a bromine atom at the 6-position and an N-methyl group at the 2-amino position, suggests the potential for enhanced antimicrobial efficacy. Structure-activity relationship (SAR) studies on related benzothiazole derivatives have indicated that halogen substitutions and modifications at the 2-amino group can significantly influence their biological activity.[5][6]
Hypothesized Mechanism of Action
Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms.[5][8] Based on existing literature, potential mechanisms for this compound could include:
-
Inhibition of Essential Enzymes: Benzothiazoles have been shown to inhibit crucial bacterial enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydroorotase.[5][8][9]
-
Disruption of Cell Membrane Integrity: Some derivatives can cause membrane permeabilization and depolarization, leading to cell death.[6][10]
-
Interaction with DNA: The planar benzothiazole ring may intercalate with bacterial DNA, interfering with replication and transcription.[6]
The following diagram illustrates a potential experimental workflow to investigate these mechanisms.
Caption: Workflow for Investigating the Antimicrobial Mechanism of Action.
Experimental Protocols
Part 1: Preparation of Stock Solutions
Rationale: Accurate and consistent preparation of the test compound is fundamental for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a known volume of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare intermediate stock solutions by diluting the high-concentration stock in sterile DMSO or culture medium as required for specific assays.
-
Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 2: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a key parameter for quantifying the potency of the test compound.[2] The broth microdilution method is a standardized and widely used technique for MIC determination.[2]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, sterile
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Stock solution of this compound
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate.[2]
-
The final volume in each well should be 100 µL after adding the inoculum.
-
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the microbial inoculum.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[2]
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[2]
-
Part 3: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Materials:
-
MIC plates from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes
-
Incubator
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate sections of a fresh agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.
Data Presentation and Interpretation
Quantitative data from the antimicrobial assays should be summarized in clear, structured tables for easy comparison.
Table 1: MIC and MBC of this compound against Bacterial Strains
| Compound ID | Gram (+) / Gram (-) | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| BNT-Me-Br | Gram (+) | S. aureus ATCC 29213 | ||||
| BNT-Me-Br | Gram (-) | E. coli ATCC 25922 | ||||
| Ciprofloxacin | N/A | S. aureus ATCC 29213 | ||||
| Ciprofloxacin | N/A | E. coli ATCC 25922 |
Interpretation of MBC/MIC Ratio:
-
≤ 4: Bactericidal
-
> 4: Bacteriostatic
Advanced Protocols: Investigating the Mechanism of Action
Should this compound demonstrate significant antimicrobial activity, the following protocols can be employed to elucidate its mechanism of action.
DNA Gyrase Inhibition Assay
Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics.[5][11]
Caption: Principle of the DNA Gyrase Inhibition Assay.
A commercially available DNA gyrase inhibition assay kit can be used. The principle involves incubating supercoiled plasmid DNA with DNA gyrase in the presence and absence of the test compound. The relaxation of the supercoiled plasmid is then assessed by agarose gel electrophoresis. An effective inhibitor will prevent the relaxation of the plasmid, which will therefore migrate faster on the gel compared to the relaxed form.
Safety and Handling
Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All experimental work should be conducted in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the initial antimicrobial evaluation of this compound. By following these standardized methods, researchers can generate robust and comparable data, contributing to the critical search for new therapeutic agents to combat the growing challenge of antimicrobial resistance. The benzothiazole scaffold continues to be a rich source of biologically active compounds, and the systematic investigation of novel derivatives is a vital step in the drug discovery pipeline.
References
- 1. Benzothiazole Derivatives as Potential Anti-Infective Agents. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. jchr.org [jchr.org]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anticancer Potential of 6-Bromo-N-methylbenzo[d]thiazol-2-amine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system composed of fused benzene and thiazole rings, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4] The 2-aminobenzothiazole moiety, in particular, serves as a versatile pharmacophore, with numerous analogs exhibiting significant antiproliferative and pro-apoptotic effects across a wide range of human cancer cell lines, such as those from breast, lung, colon, and leukemia.[4][5][6]
This document provides a detailed guide for the in vitro investigation of 6-Bromo-N-methylbenzo[d]thiazol-2-amine , a specific derivative of this promising class. While extensive research exists for the broader 2-aminobenzothiazole family, this guide offers a foundational framework for characterizing the specific biological activity of this N-methylated and 6-bromo-substituted analog. The protocols outlined herein are designed to assess its cytotoxic potential, elucidate its preliminary mechanism of action, and provide a self-validating system for generating reliable preclinical data.
Pillar 1: Postulated Mechanism of Action - Targeting Key Cancer Pathways
Derivatives of the 2-aminobenzothiazole scaffold have been shown to exert their anticancer effects by modulating a variety of critical signaling pathways involved in cell proliferation, survival, and metastasis.[3][6] While the precise molecular targets of this compound require empirical validation, existing literature on analogous compounds suggests several plausible mechanisms:
-
Kinase Inhibition: A predominant mechanism for many 2-aminobenzothiazole derivatives is the inhibition of protein kinases that are often dysregulated in cancer. Targets include:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Several benzothiazole compounds have been identified as inhibitors of PI3K (Phosphoinositide 3-kinase), leading to the suppression of downstream signaling.[1][6][7]
-
Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) has been reported, disrupting signals that drive tumor growth and angiogenesis.[3]
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[3]
-
-
Induction of Apoptosis: Many benzothiazole derivatives effectively trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspases.[8][9]
The following diagram illustrates a hypothesized mechanism of action targeting the PI3K/AKT pathway, a common target for this class of compounds.
Caption: Hypothesized inhibition of the PI3K/AKT pathway.
Pillar 2: Experimental Protocols & Self-Validating Workflow
The following protocols provide a robust framework for the initial characterization of this compound. A logical workflow ensures that each experimental stage builds upon the last, creating a self-validating system.
Caption: A validated workflow for in vitro compound characterization.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay is a standard for assessing the cytotoxic effects of a compound by measuring the metabolic activity of cells.[8][10]
A. Materials
-
This compound
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Appropriate culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 96-well plates
-
Microplate reader
B. Step-by-Step Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Cell Treatment: After 24 hours, carefully remove the old medium and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).[10]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It provides a quantitative measure of the compound's ability to induce programmed cell death.[9]
A. Materials
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide [PI], and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
B. Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Western blotting allows for the detection of specific proteins to validate the mechanism of action. Based on the hypothesized PI3K/AKT pathway inhibition, this protocol details the probing of key pathway components.
A. Materials
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
B. Step-by-Step Methodology
-
Protein Extraction: Treat cells with the compound at the IC₅₀ concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation status between treated and control samples.[11]
Pillar 3: Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format to allow for easy comparison and interpretation.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of this compound
| Cancer Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| HCT-116 | Colorectal Carcinoma | [Experimental Value] |
| [Normal Cell Line e.g., MCF-10A] | Non-tumorigenic Breast | [Experimental Value] |
A higher IC₅₀ value in a non-tumorigenic cell line relative to cancer cell lines would indicate tumor-selective cytotoxicity.
Conclusion and Future Directions
This guide provides a comprehensive and technically grounded framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The successful execution of these protocols will establish its cytotoxic potency and provide critical insights into its mechanism of action, laying the foundation for further preclinical development, including in vivo efficacy studies and advanced target validation. The inherent versatility of the 2-aminobenzothiazole scaffold suggests that this compound is a worthy candidate for thorough investigation in the landscape of modern oncology research.[2][7]
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. policycommons.net [policycommons.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-N-methylbenzo[d]thiazol-2-amine
Welcome to the technical support guide for the synthesis and yield improvement of 6-Bromo-N-methylbenzo[d]thiazol-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthetic process. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and troubleshooting logic to empower you in your laboratory work.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in two sequential steps:
-
Step 1: Synthesis of the Precursor. Formation of 6-Bromo-1,3-benzothiazol-2-amine from 4-bromoaniline.
-
Step 2: N-Methylation. Selective methylation of the primary amine on the precursor to yield the final product.
This guide is structured to address each step independently, providing detailed protocols, frequently asked questions, and troubleshooting solutions.
Caption: Overall synthetic workflow for this compound.
Part A: Synthesis of 6-Bromo-1,3-benzothiazol-2-amine (Precursor)
The foundational step is the cyclization reaction to form the benzothiazole core. The classical approach involves the reaction of a 4-substituted aniline with a thiocyanate salt in the presence of bromine.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 4-bromoaniline, KSCN, and bromine?
A1: This is an electrophilic cyclization reaction. First, bromine reacts with potassium thiocyanate (KSCN) to form thiocyanogen, (SCN)₂, a reactive electrophile. The 4-bromoaniline then attacks the thiocyanogen, typically at the position ortho to the amino group, to form a 2-thiocyanato-4-bromoaniline intermediate. The intramolecular cyclization is then initiated by the attack of the amino group's nitrogen onto the carbon of the thiocyanate group, which, after rearrangement, forms the stable 2-amino-6-bromobenzothiazole ring.
Q2: Why is glacial acetic acid used as the solvent?
A2: Glacial acetic acid serves multiple purposes. It is an effective solvent for the reactants, particularly the 4-bromoaniline and potassium thiocyanate.[3] As a polar protic solvent, it helps to stabilize the charged intermediates formed during the reaction. Furthermore, its acidic nature can protonate the amino group, which can influence its reactivity and the regioselectivity of the thiocyanation step.
Q3: What are the typical yields for this step?
A3: Reported yields for this reaction are generally good to excellent, often ranging from 68% to as high as 93% after recrystallization, depending on the precise conditions and scale.[1][4]
Troubleshooting Guide: Precursor Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Bromine: Bromine solution may have degraded. 2. Low Temperature: Reaction may be too slow if the temperature is not controlled correctly during bromine addition. 3. Impure Reactants: 4-bromoaniline may be oxidized or other impurities may be present. | 1. Use a fresh, properly stored solution of bromine in acetic acid. 2. Maintain the temperature between 0-10°C during the addition of bromine, as specified in many protocols, then allow for continued stirring to ensure the reaction goes to completion.[5] 3. Check the purity of 4-bromoaniline by melting point or TLC. Recrystallize if necessary. |
| Formation of a Dark, Tarry Mixture | 1. Temperature Runaway: The reaction is exothermic. Uncontrolled addition of bromine can cause the temperature to rise, leading to polymerization and side reactions. 2. Excess Bromine: Using too much bromine can lead to over-bromination of the aromatic ring or oxidation side products. | 1. Add the bromine solution dropwise from a dropping funnel while vigorously stirring and monitoring the internal temperature with a thermometer. Use an ice-salt bath for efficient cooling.[4] 2. Use a stoichiometric or slight excess of bromine. Ensure accurate measurement of all reagents. |
| Product is Impure After Work-up | 1. Incomplete Neutralization: Residual acetic acid in the product. 2. Side Products: Formation of isomers or poly-brominated species. | 1. During work-up, ensure the filtrate is fully neutralized with a base like 10% NaOH solution until it is slightly alkaline before filtering the precipitate.[4] 2. Purify the crude product by recrystallization, typically from ethanol, to obtain a clean, crystalline solid.[4] Check purity via TLC and melting point. |
Detailed Protocol: Synthesis of 6-Bromo-1,3-benzothiazol-2-amine
This protocol is adapted from established literature procedures.[4][6]
Materials:
-
4-bromoaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-bromoaniline (e.g., 0.025 mol) and potassium thiocyanate (e.g., 0.05 mol) in glacial acetic acid (70 mL).
-
Cool the mixture in an ice-salt bath to between 0°C and 5°C.
-
Prepare a solution of bromine (e.g., 0.025 mol, ~1.3 mL) in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred aniline mixture from the dropping funnel over a period of 30-45 minutes. Critically, maintain the internal reaction temperature below 10°C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Pour the reaction mixture slowly into a beaker containing 500 mL of cold water with stirring. A precipitate will form.
-
Filter the crude solid and wash it with water.
-
Transfer the solid back to a beaker and suspend it in water. Carefully neutralize the suspension with a 10% NaOH solution until the pH is ~7-8.
-
Filter the neutralized solid, wash thoroughly with water until the filtrate is neutral, and dry the product.
-
For final purification, recrystallize the crude solid from ethanol to yield 6-Bromo-1,3-benzothiazol-2-amine as a yellow solid.[4]
Part B: N-methylation of 6-Bromo-1,3-benzothiazol-2-amine
This step involves the selective addition of a methyl group to the exocyclic amino group. This transformation can be challenging due to the presence of multiple nucleophilic nitrogen atoms and the potential for over-alkylation.
Frequently Asked Questions (FAQs)
Q1: Which methylating agent is best?
A1: The choice depends on factors like desired reactivity, safety, and cost.
-
Methyl Iodide (CH₃I): Highly reactive and effective but is a known carcinogen and requires careful handling. It is often used with a mild base like K₂CO₃ or NaH in a polar aprotic solvent like DMF or acetone.
-
Dimethyl Sulfate ((CH₃)₂SO₄): A powerful and cost-effective methylating agent, but it is extremely toxic and corrosive. Strict safety protocols are mandatory.
-
Methanol (CH₃OH) with a Catalyst: This is a "greener" and safer alternative. It often requires a transition metal catalyst (e.g., Ruthenium-based) and proceeds via a hydrogen auto-transfer mechanism.[7][8] This method offers high selectivity for mono-methylation.
Q2: How can I avoid di-methylation (formation of the -N(CH₃)₂ group)?
A2: Di-methylation occurs when the product, this compound, reacts again with the methylating agent. To minimize this:
-
Use Stoichiometric Control: Use only a slight excess (1.0-1.2 equivalents) of the methylating agent.
-
Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of the second methylation more than the first.
-
Choose a Milder Agent/Conditions: Catalytic systems using methanol are often highly selective for mono-methylation.[8]
Q3: Is there a risk of methylation on the thiazole ring nitrogen?
A3: Yes, regioselectivity can be an issue. The exocyclic amino group (-NH₂) is generally more nucleophilic and thus the primary site of methylation. However, under certain conditions (e.g., with very strong bases that deprotonate the amine fully), some alkylation on the endocyclic (ring) nitrogen can occur. Careful selection of a non-sterically hindered base and a suitable solvent can favor N-alkylation of the amino group.[9]
Troubleshooting Guide: N-Methylation
Caption: Troubleshooting flowchart for low yield in the N-methylation step.
Detailed Protocol: N-Methylation using Methyl Iodide
This protocol represents a classic approach. Extreme caution must be exercised when handling methyl iodide.
Materials:
-
6-Bromo-1,3-benzothiazol-2-amine (precursor)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the precursor (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add methyl iodide (1.1 eq.) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Once the starting material is consumed, quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water, then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to isolate this compound.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-6-bromobenzothiazole | 15864-32-1 [chemicalbook.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)] [organic-chemistry.org]
- 9. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues with 6-Bromo-N-methylbenzo[d]thiazol-2-amine
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Bromo-N-methylbenzo[d]thiazol-2-amine. While this specific molecule may have limited public data, its core structure—a substituted benzothiazole—is common in medicinal chemistry and often presents predictable solubility hurdles.[1][2][3] This document synthesizes established principles for handling poorly soluble heterocyclic compounds with insights derived from analogous structures to provide a robust troubleshooting framework.
The benzothiazole scaffold is known for its hydrophobicity, and the addition of a bromine atom typically increases lipophilicity, further reducing aqueous solubility.[4][5] However, the presence of amine groups suggests that the molecule is ionizable, offering a key strategy for solubility enhancement via pH manipulation.[6][7] This guide will walk you through a systematic approach to achieve successful solubilization for your in vitro and in vivo experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: For a novel compound with predicted poor aqueous solubility, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO) .[8] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules.[8] If your experimental system is incompatible with DMSO, other polar aprotic solvents like Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered.[8][9][10]
Q2: I've dissolved the compound in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What’s happening?
A2: This is a classic sign of exceeding the compound's kinetic solubility limit in the final aqueous medium.[6] While the compound is soluble in the organic stock, the final concentration in your buffer (e.g., PBS or cell culture media) is too high for it to remain dissolved once the percentage of the organic co-solvent is drastically lowered. The key is that the final concentration of your compound must be below its solubility limit in the final buffer system, not just in the initial stock.[11][12]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, this is a highly recommended strategy. The structure contains a basic N-methyl amine and a potentially basic nitrogen atom within the benzothiazole ring system.[7] In acidic conditions, these basic sites will become protonated, acquiring a positive charge. This charge significantly increases the molecule's polarity and its favorable interactions with water, thereby boosting solubility.[6][8][13] Experimenting with buffers at a pH below the compound's predicted pKa (likely in the acidic to neutral range) should yield a significant improvement in aqueous solubility.[10][14]
Q4: How can I be certain my compound is truly dissolved and not just a fine suspension?
A4: Visual inspection is the first step; a true solution should be perfectly clear and transparent.[6] To be more rigorous, two methods are recommended:
-
Tyndall Effect Test : Shine a laser pointer through your solution in a dark room. If you can see the laser beam's path through the liquid, it indicates the presence of suspended particles (a colloidal suspension), and your compound is not fully dissolved.[6]
-
Filtration Test : Prepare your solution at the desired concentration and filter it through a 0.22 µm syringe filter. Measure the concentration of the compound in the filtrate using HPLC or UV-Vis spectroscopy. A significant drop in concentration after filtration confirms that a portion of the compound was present as undissolved particulate matter.[6]
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?
A5: The tolerance for DMSO is cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[15][16] Some robust cell lines may tolerate up to 1%, but this should be validated.[17][18] It is critical to maintain the same final DMSO concentration across all wells, including vehicle controls, to ensure that any observed effects are from the compound and not the solvent.[16][18]
Troubleshooting Guide: Common Solubility Issues
| Problem | Probable Cause | Recommended Solution(s) |
| Compound will not dissolve in 100% DMSO to make a concentrated stock (e.g., 10-20 mM). | The compound may have extremely high crystal lattice energy, indicated by a high melting point.[13][19] | 1. Apply Gentle Heat: Warm the solution in a water bath (37-50°C) while vortexing. Avoid excessive heat, which can degrade the compound.[8][11] 2. Use Sonication: Place the vial in a bath sonicator for 5-10 minute intervals.[8] 3. Try an Alternative Solvent: Test solubility in DMF or NMP. |
| Compound precipitates immediately upon dilution into aqueous buffer. | The target concentration is well above the compound's aqueous solubility limit. | 1. Lower the Final Concentration: This is the simplest solution. Determine the kinetic solubility limit (see Protocol 2) and work below that concentration.[6] 2. Modify Buffer pH: Prepare the aqueous buffer at a lower pH (e.g., pH 4-5) to protonate the molecule and increase solubility.[6][10] 3. Increase Co-solvent Percentage: If the assay allows, slightly increase the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO), but be mindful of solvent toxicity.[12] |
| Solution is clear initially but becomes cloudy or shows precipitate over time (e.g., after 1-2 hours at 37°C). | The compound is supersaturated and is slowly crashing out of solution. The initial concentration is above the thermodynamic solubility limit. | 1. Use a Co-solvent System: Formulate with a solubilizing excipient. A common strategy is to use a water-miscible co-solvent like Polyethylene Glycol 400 (PEG400) or Propylene Glycol (PG) in the final buffer.[9][10] 2. Employ Cyclodextrins: Use an agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to form an inclusion complex, which encapsulates the hydrophobic molecule and presents a hydrophilic exterior.[10] |
| Inconsistent results or high variability in biological assays. | Poor solubility is leading to an unknown and variable effective concentration of the compound in the assay wells.[6][11] | 1. Confirm Dissolution: Before every experiment, visually inspect the stock solution after thawing to ensure no precipitation has occurred. Gently warm and vortex if needed.[8] 2. Rigorously Determine Solubility Limit: Perform the kinetic solubility assay (Protocol 2) in your exact final assay buffer. Do not exceed 80% of this determined limit in your experiments. 3. Prepare Fresh Dilutions: Prepare working solutions fresh from the concentrated stock for each experiment to avoid stability issues in aqueous media. |
Visual Workflow & Decision Guides
Diagram 1: Systematic Approach to Solubilization
Caption: A systematic workflow for preparing and validating solutions of this compound.
Diagram 2: Troubleshooting Precipitation in Aqueous Buffers
Caption: A decision tree for systematically resolving precipitation issues in aqueous media.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution in 100% DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Volumetric flask (Class A) or appropriate glass vial[20]
-
Vortex mixer and bath sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. The molecular weight of C8H7BrN2S is approximately 243.13 g/mol .
-
Mass (mg) = 10 mM * (Volume in L) * 243.13 g/mol
-
Example: For 1 mL (0.001 L), you need 2.43 mg.
-
-
Weigh Compound: Accurately weigh slightly more than the calculated mass into a tared vial. It is easier to accurately weigh a larger mass and adjust the solvent volume accordingly.[20] Record the exact mass.
-
Add Solvent: Add approximately 90% of the calculated volume of DMSO to the vial.
-
Promote Dissolution:
-
Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final calculated volume for your exact weighed mass. Ensure the solution is a clear, homogenous liquid.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (e.g., cryovials). Store at -20°C or -80°C to prevent degradation and minimize freeze-thaw cycles.[8]
Protocol 2: Determination of Kinetic Aqueous Solubility
This protocol determines the maximum concentration at which the compound remains in solution immediately after dilution from a DMSO stock into an aqueous buffer.
Materials:
-
10 mM stock solution of the compound in DMSO (from Protocol 1)
-
Your final experimental aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate (clear, for visual inspection)
-
Multi-channel pipette
-
Plate reader or nephelometer (optional, for turbidity measurement)
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of your 10 mM DMSO stock in pure DMSO. This creates a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, ..., down to ~10 µM).
-
Dilute into Aqueous Buffer: In a separate 96-well plate, add a fixed volume of your aqueous buffer to each well (e.g., 198 µL).
-
Transfer Compound: Quickly transfer a small, fixed volume from each well of the DMSO dilution plate into the corresponding wells of the aqueous buffer plate (e.g., 2 µL). This creates a 1:100 dilution, resulting in a final DMSO concentration of 1% and final compound concentrations from 100 µM down to 0.1 µM.
-
Incubate and Observe: Mix the plate gently. Let it sit at room temperature (or your experimental temperature) for 1-2 hours.
-
Assess Solubility:
-
Visual Inspection: Carefully inspect each well against a dark background. The highest concentration that remains perfectly clear, with no visible precipitate, haze, or crystals, is your approximate kinetic solubility limit.[6]
-
(Optional) Turbidity Measurement: Measure the absorbance or light scattering of the plate at a high wavelength (e.g., 600-700 nm) where the compound itself does not absorb light. A sharp increase in the reading indicates the formation of a precipitate.[11]
-
-
Define Working Range: For your experiments, it is advisable to use a maximum concentration that is 80-90% of the determined kinetic solubility limit to ensure robust and reproducible results.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. researchgate.net [researchgate.net]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Synthesis of 6-Bromo-N-methylbenzo[d]thiazol-2-amine
Welcome to the technical support center for the synthesis of 6-Bromo-N-methylbenzo[d]thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reaction conditions effectively.
Introduction to the Synthesis
The synthesis of this compound typically involves a two-step process: first, the synthesis of the precursor, 2-amino-6-bromobenzothiazole, followed by its selective N-methylation. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide provides a comprehensive framework for understanding and overcoming these challenges.
The initial synthesis of 2-amino-6-bromobenzothiazole is often achieved through the Hugershoff reaction, which involves the cyclization of a substituted aniline (4-bromoaniline) with a thiocyanate salt in the presence of bromine.[1][2] The subsequent N-methylation introduces a methyl group onto the amino functionality. The choice of methylating agent, base, and solvent is critical to ensure selective mono-methylation and avoid common pitfalls such as the formation of over-methylated quaternary salts or undesired regioisomers.[3]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing both explanations and actionable solutions.
Part 1: Synthesis of 2-Amino-6-bromobenzothiazole (Precursor)
Question 1: My yield of 2-amino-6-bromobenzothiazole is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of 2-aminobenzothiazole derivatives are a common issue and can often be traced back to several key factors:
-
Purity of Starting Materials: Ensure your 4-bromoaniline is pure. Impurities can lead to significant side product formation.[4]
-
Reaction Temperature Control: The bromination step is highly exothermic. Maintaining a low temperature (typically 0-10 °C) during the addition of bromine is crucial to prevent side reactions.[2] A runaway reaction can lead to a complex mixture of products that is difficult to purify.
-
Inadequate Stirring: The reaction mixture is often a suspension. Vigorous stirring is necessary to ensure proper mixing and heat transfer.
-
Moisture Contamination: The presence of water can interfere with the reaction. Using anhydrous solvents and drying your glassware thoroughly is recommended.
Solution Workflow:
-
Verify Starting Material Purity: Run a TLC or NMR of your 4-bromoaniline.
-
Optimize Temperature: Use an ice-salt bath for better temperature control during bromine addition.
-
Improve Agitation: Employ a mechanical stirrer for heterogeneous mixtures.
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Question 2: I am having difficulty purifying the crude 2-amino-6-bromobenzothiazole. What are the best practices?
Answer: Purification can be challenging due to the potential for similarly polar impurities.
-
Recrystallization: This is often the most effective method for purifying the crude product. A mixed solvent system, such as ethanol/water, is commonly used.[2][5] The key is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be employed. However, some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[5] In such cases, using neutral or basic alumina might be a better alternative. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[6]
Part 2: N-Methylation of 2-Amino-6-bromobenzothiazole
Question 3: My N-methylation reaction is giving me a mixture of the starting material, the desired mono-methylated product, and a di-methylated product. How can I improve the selectivity for mono-methylation?
Answer: Achieving selective mono-N-methylation is a common challenge in amine chemistry.[7] Over-methylation to the N,N-dimethyl product or the formation of a quaternary salt can be problematic.
-
Choice of Methylating Agent: Traditional, highly reactive methylating agents like methyl iodide or dimethyl sulfate can easily lead to over-methylation.[8] Consider using less reactive agents or controlling the stoichiometry carefully.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the methylating agent. A large excess will favor di-methylation.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by slowing down the rate of the second methylation reaction.[5]
-
Choice of Base: The strength of the base is critical. A base that is too strong can lead to the formation of a highly reactive anion, promoting over-methylation. A weaker base, such as potassium carbonate or cesium carbonate, is often preferred.[8]
| Parameter | Recommendation for Mono-methylation | Rationale |
| Methylating Agent | Dimethyl carbonate, Formaldehyde/reducing agent | Less reactive, allowing for better control. |
| Equivalents of Agent | 1.1 - 1.5 eq. | Minimizes the chance of a second methylation event. |
| Base | K₂CO₃, Cs₂CO₃ | Milder bases can help control the reactivity. |
| Temperature | Room Temperature to 50 °C | Lower temperatures favor the desired mono-alkylation. |
Question 4: I am observing the formation of an insoluble precipitate during my N-methylation reaction. What is it and how can I avoid it?
Answer: The insoluble precipitate is likely the N,N,N-trimethylbenzothiazolium salt (a quaternary ammonium salt), which can form, especially with more reactive methylating agents. This salt is often insoluble in common organic solvents.[3]
Avoidance Strategies:
-
Controlled Addition: Add the methylating agent slowly and portion-wise to the reaction mixture to maintain a low concentration at any given time.
-
Less Reactive Methylating Agent: As mentioned previously, switching to a less reactive agent like dimethyl carbonate can significantly reduce the formation of the quaternary salt.
-
Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC).[5] Stop the reaction as soon as the starting material is consumed to prevent further methylation.
If the quaternary salt does form, it can often be removed by filtration due to its low solubility in the reaction solvent.[3]
Question 5: What are the best conditions for the N-methylation reaction, and can Phase Transfer Catalysis be used?
Answer: The optimal conditions will depend on the chosen methylating agent. Here are two recommended starting protocols:
Protocol 1: Using Dimethyl Carbonate
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-bromobenzothiazole (1.0 eq.) and potassium carbonate (2.0 eq.) in a dry, aprotic solvent like DMF or acetonitrile.
-
Addition of Methylating Agent: Add dimethyl carbonate (1.5 eq.).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC.
-
Work-up: After completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure. The residue can then be purified.
Protocol 2: Reductive Amination with Formaldehyde
-
Reaction Setup: Dissolve 2-amino-6-bromobenzothiazole (1.0 eq.) in a suitable solvent like methanol.
-
Formation of Imine: Add an aqueous solution of formaldehyde (1.2 eq.) and stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium borohydride in portions.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
Phase Transfer Catalysis (PTC): Yes, PTC can be an effective method for N-alkylation.[9][10] This technique is particularly useful when dealing with reactants that have low solubility in the organic phase. A typical PTC setup would involve the benzothiazole in an organic solvent (e.g., toluene), an aqueous solution of a base (e.g., NaOH), and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The methylating agent is then added to this two-phase system. This can sometimes lead to cleaner reactions and easier work-ups.[9]
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common synthesis issues.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE | 5304-21-2 [chemicalbook.com]
- 7. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Studies of Phase Transfer Catalysis for N-Alkylation of 2-Methylindole [journal.ecust.edu.cn]
6-Bromo-N-methylbenzo[d]thiazol-2-amine stability and degradation issues
Welcome to the dedicated technical support guide for 6-Bromo-N-methylbenzo[d]thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container at -20°C. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and moisture. Benzothiazole derivatives, particularly those with amine functionalities, can be sensitive to oxidation and hydrolysis.[1][2] Storing under inert gas in a cold, dry environment is the most effective preventative measure. For short-term storage (1-2 weeks), 4°C is acceptable.
Q2: My solid-state compound has developed a yellowish or brownish tint over time. Is it still usable?
A2: A change in color is a strong indicator of degradation. This is often due to slow oxidation or photodegradation, which can create highly conjugated, colored impurities. While the bulk of the material may still be the desired compound, its purity is compromised. Before use, you must re-characterize the material using methods like HPLC to assess purity and NMR to confirm structural integrity. If significant impurity peaks are detected, repurification by column chromatography or recrystallization is required.
Q3: Is this compound sensitive to light?
A3: Yes, benzothiazole derivatives are known to be susceptible to photodegradation.[3][4] UV radiation can induce a variety of reactions, including dimerization and the formation of photoproducts like 2-hydroxybenzothiazoles.[4] Therefore, it is critical to store the compound in amber vials or containers wrapped in aluminum foil to protect it from light exposure during storage and handling.
Q4: What are the primary degradation pathways I should be aware of?
A4: The main degradation pathways for this class of compounds are oxidation, photodegradation, and hydrolysis.
-
Oxidation: The benzothiazole ring and the exocyclic amine are susceptible to oxidation. Advanced oxidation processes involving hydroxyl or sulfate radicals are known to degrade the benzothiazole core, potentially leading to ring-opening.[1][5][6]
-
Photodegradation: As mentioned, UV light can promote unwanted reactions. The specific photoproducts depend on factors like the solvent, the presence of oxygen, and the irradiation wavelength.[3][4]
-
Hydrolysis: While the N-methyl amine is generally stable, the thiazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, although this is typically less common than oxidation or photolysis. The moisture sensitivity of similar compounds suggests this is a potential concern.[2]
Troubleshooting Guide: Experimental Observations
This guide provides a structured, cause-and-effect approach to troubleshooting specific issues you may encounter during your experiments.
Logical Flow for Troubleshooting Compound Instability
The following diagram outlines a decision-making process for diagnosing the root cause of observed degradation.
Caption: Troubleshooting workflow for diagnosing degradation.
Q5: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after my reaction. What could it be?
A5: A new, more polar peak (i.e., one with a shorter retention time) often indicates the formation of a more hydrophilic degradation product. The most likely cause is oxidation .
-
Causality: Oxidation of the benzothiazole ring can introduce hydroxyl groups (-OH), leading to compounds like 6-Bromo-N-methyl-x-hydroxybenzo[d]thiazol-2-amine.[4][7] These hydroxylated products are significantly more polar than the parent compound. In more extreme cases, oxidative ring-opening can yield highly polar sulfonic acid or carboxylic acid derivatives.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, collect the fraction corresponding to the new peak and analyze it by LC-MS to get a molecular weight. An increase of 16 amu (atomic mass units) strongly suggests the addition of an oxygen atom (hydroxylation).
-
Prevent Recurrence: Rerun your reaction under an inert atmosphere (nitrogen or argon). Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen. If your reaction involves metal catalysts, be aware they can promote oxidation.
-
Q6: My reaction mixture in an organic solvent (e.g., DCM, THF) turned dark, and TLC analysis shows multiple new spots, some of which are non-polar.
A6: This scenario, especially the formation of less polar products, is often indicative of photodegradation or thermal degradation leading to dimerization or complex side reactions.
-
Causality: Benzothiazoles can undergo photodimerization to form species like 2,2'-bibenzothiazoles.[4] These larger, often more symmetric molecules can be less polar than the starting material. Thermal stress can also lead to complex decomposition pathways.[8]
-
Troubleshooting Steps:
-
Light Exclusion: Wrap your reaction flask completely in aluminum foil to exclude all light.
-
Temperature Control: Ensure your reaction is not overheating. If the reaction is exothermic, use an ice bath for cooling. Avoid placing the reaction vessel on a heating mantle set to a high temperature, even if the internal temperature is meant to be lower.
-
Solvent Purity: Ensure your solvents are free of peroxides, which can initiate radical reactions upon heating or light exposure.
-
Q7: I dissolved the compound in a protic solvent like methanol for analysis, and after leaving it on the bench for a few hours, I see signs of degradation. Why?
A7: This is likely a combination of factors, with photodegradation being a primary suspect, potentially accelerated by the solvent.
-
Causality: The polarity of the solvent can influence the course of a photochemical reaction.[4] Furthermore, solvents like methanol are not always inert and can participate in photoreactions. The combination of ambient light and a reactive solvent can accelerate degradation compared to storage as a dry solid.
-
Troubleshooting Steps:
-
Analyze Immediately: Prepare solutions fresh and analyze them immediately. Do not store the compound in solution for extended periods unless stability has been confirmed.
-
Use UV-Protected Vials: If using an autosampler for HPLC/LC-MS, use amber or UV-protected vials.
-
Solvent Choice: For storage in solution, consider a less reactive, aprotic solvent like acetonitrile, and always store in the dark at a low temperature.
-
Protocols and Data
Summary of Stability & Potential Degradants
| Stress Factor | Potential Degradation Pathway | Likely Products / Observations | Primary Prevention Method |
| Light (UV/Visible) | Photodegradation, Dimerization | Hydroxylated derivatives, colored impurities, less polar dimers.[3][4] | Store and handle in amber vials or with foil wrap. |
| Heat | Thermal Decomposition | Complex mixture of byproducts, charring, discoloration.[8] | Maintain strict temperature control; avoid localized overheating. |
| Oxygen/Oxidants | Oxidation, Ring Cleavage | Hydroxylated species, N-oxides, sulfonic acids.[1][9] | Use degassed solvents and maintain an inert atmosphere. |
| Strong Acid/Base | Hydrolysis | Potential for ring-opening, though less common. | Buffer solutions to a neutral pH range (6-8). |
| Moisture | Hydrolysis | Potential for slow degradation, especially over long periods in solution.[2] | Use anhydrous solvents; store solid in a desiccator. |
Protocol: Forced Degradation Study Workflow
To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This helps identify potential degradants before they appear in your experiments.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Control Sample: Transfer an aliquot of the stock solution to an amber HPLC vial and store it at 4°C in the dark. This is your time-zero and control sample.
-
Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Cap the vial and place it in a heating block at 60°C.
-
Base Hydrolysis: To another aliquot, add 0.1 M NaOH. Cap and heat at 60°C.
-
Oxidative Degradation: To a fresh aliquot, add a small volume of 3% hydrogen peroxide. Keep at room temperature in the dark.
-
Photolytic Degradation: Place an aliquot in a clear glass vial and expose it to a UV lamp (e.g., 254 nm or a broad-spectrum photochemical reactor) at room temperature.
-
Thermal Degradation: Place an aliquot in an amber vial and heat at 80°C.
-
Sample Analysis: After a set time point (e.g., 2, 8, 24 hours), take samples from each condition. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
LC-MS Analysis: Analyze all samples, including the control, by reverse-phase HPLC with UV and MS detection. Compare the chromatograms to identify new peaks and calculate the percentage degradation. The MS data will provide the molecular weights of any new impurities, offering clues to their structure.
By following this guide, researchers can better anticipate, diagnose, and prevent stability issues with this compound, ensuring higher quality data and more reliable experimental outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Degradation rates of benzotriazoles and benzothiazoles under UV-C irradiation and the advanced oxidation process UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting failed reactions with 6-Bromo-N-methylbenzo[d]thiazol-2-amine
Welcome to the technical support center for 6-Bromo-N-methylbenzo[d]thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile heterocyclic building block. The following question-and-answer format addresses specific issues you may encounter during your experiments, with a focus on explaining the underlying chemical principles to empower you to solve even the most challenging reaction failures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Starting Material and Reagent Integrity
Question 1: My reaction is sluggish or fails to initiate. How can I be sure my this compound is of sufficient quality?
Answer: The purity and stability of your starting material are paramount. Before troubleshooting complex reaction parameters, it's crucial to verify the integrity of your this compound.
-
Purity Verification:
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of your starting material. Look for the characteristic aromatic protons of the benzothiazole core and the N-methyl singlet. Compare the integration of these signals to ensure the correct ratio. The presence of unexpected signals may indicate impurities from the synthesis, such as residual starting materials or byproducts.
-
LC-MS/HPLC: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity. A single sharp peak is ideal. The mass spectrum should show the expected molecular ion peak for C₈H₇BrN₂S.[1]
-
Melting Point: A sharp melting point within the expected range is a good indicator of purity. A broad melting range often suggests the presence of impurities.
-
-
Potential Impurities and Their Origin:
-
Unmethylated Precursor: The presence of 6-bromo-benzo[d]thiazol-2-amine indicates incomplete methylation during synthesis. This can be identified by the presence of an N-H proton signal in the ¹H NMR spectrum.
-
Over-alkylation: In some cases, alkylation can occur on the endocyclic nitrogen of the thiazole ring, leading to a quaternary salt.[2][3] This can be identified by characteristic shifts in the NMR spectrum.
-
Residual Solvents or Reagents: Check for residual solvents from the synthesis or purification steps.
-
-
Storage and Handling:
-
This compound should be stored in a cool, dark, and dry place under an inert atmosphere if possible. Like many amino-heterocycles, it can be susceptible to slow air oxidation over time, which may manifest as a discoloration of the material.
-
Category 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are the most common transformations performed on the C6-bromo position of this molecule. Failures in these reactions are common and can often be traced back to a few key factors.
Question 2: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving a low yield of the desired product. What are the most likely causes?
Answer: Low yields in Suzuki-Miyaura couplings are a frequent issue. The problem can often be traced to the catalyst system, reaction conditions, or competing side reactions. Let's break down the troubleshooting process.
Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Palladium Source: For many standard couplings, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ can be effective. However, for more challenging substrates, consider using pre-catalysts like Pd(dppf)Cl₂ or more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[4] These can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Ligand Choice: The 2-(N-methylamino) group on your benzothiazole is electron-donating, which can make the C-Br bond more resistant to oxidative addition. Bulky, electron-rich ligands on the palladium center can help overcome this.[5]
-
Catalyst Deactivation: The benzothiazole nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[6] Using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can sometimes mitigate this by favoring coordination of the phosphine ligand.
-
-
Optimize Reaction Conditions:
-
Base Selection: The base is crucial for activating the boronic acid.[6] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For substrates sensitive to strong bases, KF can be a milder alternative, though it may require higher temperatures.[7] Ensure your base is finely powdered and anhydrous.
-
Solvent System: The choice of solvent is critical for ensuring all components remain in solution. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is common.[8][9] If your starting material has poor solubility, consider a solvent like DMF, but be aware that it can sometimes lead to side reactions at high temperatures.
-
Temperature: Most Suzuki couplings require heating (80-110 °C). If you see no reaction, a higher temperature may be necessary. Conversely, if you observe decomposition, a lower temperature with a more active catalyst system might be beneficial.
-
-
Identify and Mitigate Side Reactions:
-
Protodeboronation of Boronic Acid: Your boronic acid can be unstable and decompose to the corresponding arene, especially at high temperatures and in the presence of water and base.[7] Using a slight excess (1.1-1.5 equivalents) of the boronic acid or switching to a more stable boronate ester (e.g., a pinacol ester) can help.
-
Hydrodehalogenation: You may observe the formation of N-methylbenzo[d]thiazol-2-amine, where the bromine has been replaced by a hydrogen. This side reaction is common in palladium-catalyzed couplings and can arise from various pathways, including β-hydride elimination from the catalyst or reaction with trace water or other proton sources.[7][10][11][12][13] Ensuring strictly anhydrous conditions and a thoroughly degassed reaction mixture can minimize this.
-
Homocoupling: The formation of a biaryl from your boronic acid (homocoupling) can occur, consuming your reagent. This is often favored by the presence of oxygen, so maintaining an inert atmosphere is critical.
-
Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Inactive catalyst | Use a fresh bottle of palladium catalyst and ligand. Consider a more active pre-catalyst. |
| Low temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Low Yield | Poor solubility | Try a different solvent system (e.g., dioxane/water, toluene/water, or DMF). |
| Catalyst inhibition | Increase the ligand-to-palladium ratio. | |
| Protodeboronation | Use a slight excess of boronic acid or switch to a pinacol boronate ester. | |
| Multiple Byproducts | Hydrodehalogenation | Ensure anhydrous and degassed conditions. |
| Homocoupling | Thoroughly degas the reaction mixture and maintain an inert atmosphere. | |
| Decomposition | Lower the reaction temperature and use a more active catalyst. |
Question 3: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is failing. What should I investigate?
Answer: Buchwald-Hartwig amination, while powerful, is sensitive to a number of variables, especially when using heterocyclic substrates.[4] The troubleshooting process is similar to that for Suzuki coupling, with a few key differences.
Catalytic Cycle of Buchwald-Hartwig Amination and Potential Failure Points
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination with key troubleshooting points.
Key Troubleshooting Areas for Buchwald-Hartwig Amination:
-
Catalyst and Ligand Selection:
-
This is often the most critical factor.[4] The combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is essential. For N-methyl anilines and other secondary amines, ligands like XPhos, RuPhos, or BrettPhos are often superior to simpler ligands like P(t-Bu)₃.[14]
-
Using a pre-formed catalyst (e.g., XPhos Pd G3) can often give more reproducible results as it bypasses the in-situ formation of the active Pd(0) species.
-
-
Base Selection:
-
Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many Buchwald-Hartwig reactions.[15] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄).
-
The purity of the base is critical. Use freshly opened or properly stored base. The rate of the reaction can be significantly affected by the physical properties of the base (e.g., particle size).
-
-
Solvent Choice:
-
Anhydrous, aprotic solvents are necessary. Toluene, dioxane, and THF are common choices.[15] The solvent must be rigorously dried and degassed to prevent catalyst poisoning and side reactions.
-
-
Amine Purity:
-
The amine coupling partner must be pure. Impurities can act as catalyst poisons.[15] If your amine is a salt (e.g., a hydrochloride), it must be neutralized before the reaction, or an extra equivalent of base must be added.
-
-
Potential Side Reactions:
-
Hydrodehalogenation: As with Suzuki coupling, the formation of N-methylbenzo[d]thiazol-2-amine is a common byproduct.
-
N-Demethylation: While less common under standard Buchwald-Hartwig conditions, cleavage of the N-methyl group is a theoretical possibility, especially at very high temperatures or with certain catalyst systems.[16][17][18] If you observe the formation of 6-bromo-2-aminobenzothiazole, this may be a contributing factor.
-
Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Ineffective ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). |
| Base is not strong enough | Switch to NaOt-Bu or LHMDS. | |
| Oxygen sensitivity | Ensure rigorous degassing of the solvent and use of an inert atmosphere. | |
| Low Yield | Catalyst deactivation | Use a pre-catalyst or increase the ligand-to-palladium ratio. |
| Steric hindrance | Use a more sterically demanding ligand to promote reductive elimination. | |
| Impure amine | Purify the amine by distillation, crystallization, or filtration through alumina.[15] | |
| Byproduct Formation | Hydrodehalogenation | Improve inert atmosphere techniques and use anhydrous solvents. |
| Amine decomposition | If the amine is sensitive, try a lower reaction temperature with a more active catalyst. |
Category 3: Product Purification and Analysis
Question 4: I have a complex mixture after my reaction. What are the best strategies for purifying the product and identifying the byproducts?
Answer: Purification of N-methylamino-containing heterocycles can be challenging due to their basicity, which can lead to tailing on silica gel chromatography.
Purification and Analysis Workflow
Caption: General workflow for the purification and analysis of reaction products.
Purification Strategies:
-
Column Chromatography:
-
Tailing: The basic N-methylamino group can interact strongly with the acidic silanols on the surface of silica gel, causing significant tailing of your product peak and poor separation.
-
Solution: To mitigate tailing, you can either "cap" the silica by pre-treating it with a base or add a small amount of a basic modifier to your eluent.
-
Base-Washed Silica: Prepare a slurry of silica gel in your starting eluent containing 1-2% of a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Eluent Modifier: Add 0.5-1% Et₃N to your mobile phase (e.g., hexane/ethyl acetate).
-
-
Alternative Stationary Phases: If tailing remains a problem, consider using a less acidic stationary phase like alumina (basic or neutral) or a C18-functionalized silica gel (reverse-phase chromatography).
-
-
Crystallization: If your product is a solid, crystallization can be an excellent method for purification, especially on a larger scale. Screen various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, ethanol/water) to find suitable conditions.
Analysis of Byproducts:
-
LC-MS: This is the most powerful tool for identifying components in your crude reaction mixture. Look for the molecular weights of expected byproducts:
-
Starting Material: this compound
-
Hydrodehalogenated SM: N-methylbenzo[d]thiazol-2-amine
-
Homocoupled Boronic Acid: Biaryl
-
Unmethylated SM: 6-bromo-benzo[d]thiazol-2-amine
-
-
NMR Spectroscopy: After separation, acquire ¹H and ¹³C NMR spectra of the isolated byproducts to confirm their structures.
By systematically addressing these potential points of failure, you can effectively troubleshoot and optimize your reactions involving this compound, leading to higher yields and cleaner reaction profiles.
References
- 1. Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. US9073934B2 - Method for the N-demethylation of N-methyl heterocycles - Google Patents [patents.google.com]
- 17. WO2011032214A1 - A method for the n-demethylation of n-methyl heterocycles - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Bromo-N-methylbenzo[d]thiazol-2-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Bromo-N-methylbenzo[d]thiazol-2-amine. This molecule is a key intermediate in pharmaceutical research, and its successful synthesis is critical for many discovery pipelines. This guide is structured as a series of troubleshooting questions and FAQs that we frequently encounter from researchers in the field. Our goal is to move beyond simple procedural steps and delve into the chemical principles behind the challenges, providing you with the expert insights needed to optimize your synthesis, diagnose issues, and ensure the integrity of your results.
Synthesis Overview & Key Control Points
The synthesis of this compound is typically a two-step process. The first step involves the formation of the benzothiazole core, followed by the crucial N-methylation step. Each stage presents unique challenges and potential side reactions that can impact yield and purity.
Caption: General two-step synthesis workflow.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My TLC plate shows three spots after the N-methylation reaction. How do I identify the products and what causes this?
Answer: This is the most common issue in this synthesis and it stems from the multiple nucleophilic sites on the 2-amino-6-bromobenzothiazole starting material. The three spots typically correspond to:
-
Unreacted Starting Material (SM): 2-Amino-6-bromobenzothiazole.
-
Desired Product (P): this compound.
-
Di-methylated Byproduct (BP1): 6-Bromo-N,N-dimethylbenzo[d]thiazol-2-amine.
The exocyclic secondary amine of your desired product is often more nucleophilic than the primary amine of the starting material, making it susceptible to a second methylation event. Traditional methylation methods using reactive agents like methyl iodide or dimethyl sulfate are prone to this over-alkylation.[1]
Caption: N-Methylation pathways and common side products.
Preventative Actions:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of your methylating agent. Avoid using a large excess.
-
Base Selection: Employ a strong, non-nucleophilic base like sodium hydride (NaH). Deprotonation of the primary amine generates a more reactive anion that can be methylated. Using exactly one equivalent of a strong base is key to preventing deprotonation of the mono-methylated product.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to moderate the reaction rate and improve selectivity.
Question 2: My yield is consistently low, with a significant amount of unreacted starting material, even after a long reaction time. What is the likely cause?
Answer: This issue typically points to incomplete deprotonation of the starting amine or inactivation of your reagents.
-
Insufficient Base: The pKa of the N-H bond in 2-aminobenzothiazole is relatively high. Weaker bases like potassium carbonate (K2CO3) may not be strong enough to achieve full deprotonation, leading to a slow or incomplete reaction. Switching to a stronger base like Sodium Hydride (NaH) is recommended.
-
Reagent Quality: NaH is highly sensitive to moisture. Ensure you are using freshly opened or properly stored NaH. The reaction solvent (e.g., THF, DMF) must be anhydrous. The presence of water will quench the base and halt the reaction.
-
Temperature: While low temperatures are good for selectivity, the initial deprotonation step may require gentle warming to proceed at a reasonable rate. You can try starting the reaction at 0 °C and then allowing it to slowly warm to room temperature.
Question 3: How can I effectively purify the N-methylated product from the starting material and the di-methylated byproduct?
Answer: The polarity differences between the three compounds are your key to successful separation via column chromatography.
| Compound | Structure | Relative Polarity | Elution Order (Normal Phase) |
| Di-methylated (BP1) | R-N(CH₃)₂ | Lowest | 1st |
| N-methylated (Product) | R-NHCH₃ | Medium | 2nd |
| Amino (SM) | R-NH₂ | Highest | 3rd |
Protocol for Purification:
-
Technique: Flash column chromatography on silica gel is the standard method.
-
Solvent System: A gradient elution is highly effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Monitoring: Use TLC to track the separation. The di-methylated product will have the highest Rf, followed by your desired product, and finally the starting material with the lowest Rf. Combine fractions containing the pure product.
-
Alternative: If the separation is challenging, recrystallization can sometimes be effective, provided a suitable solvent system can be found that selectively crystallizes the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of different methylating agents for this synthesis?
A1: The choice of methylating agent is a trade-off between reactivity, safety, and selectivity.
| Methylating Agent | Pros | Cons |
| Methyl Iodide (MeI) | Highly reactive, effective. | High toxicity, prone to over-methylation, can be expensive. |
| Dimethyl Sulfate (DMS) | Very reactive, cost-effective. | Extremely toxic and carcinogenic, requires careful handling, prone to over-methylation. |
| Dimethyl Carbonate (DMC) | Low toxicity, "green" reagent.[2] | Lower reactivity, often requires higher temperatures or specific catalysts, can result in mono-methylation with high selectivity.[3] |
| Methanol (MeOH) | Inexpensive, low toxicity, green. | Requires a specific transition metal catalyst (e.g., Iridium or Ruthenium-based) and a base to proceed.[1][4] |
For selective mono-N-methylation on a lab scale, using a carefully controlled amount of methyl iodide with a strong base like NaH at low temperatures often provides the most reliable results. For greener and potentially more selective industrial applications, catalytic methods using DMC or methanol are superior.[1][2]
Q2: How do I confirm that I have synthesized the correct isomer (N-methylation vs. ring methylation)?
A2: Spectroscopic analysis is essential for structural confirmation.
-
¹H NMR: The most definitive method.
-
N-methyl Product: You will see a new signal for the methyl group (a doublet around 3.0 ppm that couples to the N-H proton) and a signal for the N-H proton itself (a quartet). Upon adding D₂O, both the N-H signal and the splitting of the methyl signal will disappear.
-
Ring-methylated Product: If methylation occurred on the thiazole nitrogen, the methyl signal would be a singlet, likely further downfield, and you would still observe the -NH₂ protons of the starting material.
-
-
Mass Spectrometry: Confirms that a single methyl group has been added by showing the correct molecular ion peak (M+H⁺) for the product.
-
IR Spectroscopy: You will see the appearance of a secondary amine N-H stretch (~3400 cm⁻¹) and the disappearance of the characteristic primary amine N-H stretches (a pair of peaks) from the starting material.
Recommended Protocol: Selective Mono-N-Methylation
This protocol is designed to favor the selective formation of the mono-methylated product.
Materials:
-
2-Amino-6-bromobenzo[d]thiazole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Methyl Iodide (MeI) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add the 2-amino-6-bromobenzothiazole to a flask containing anhydrous THF.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Carefully add the NaH portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. You may observe gas evolution (H₂).
-
While maintaining the temperature at 0 °C, add the methyl iodide dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 80:20 Hexane:EtOAc).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography as described in the troubleshooting guide.
References
Technical Support Center: 6-Bromo-N-methylbenzo[d]thiazol-2-amine
Introduction
Welcome to the technical support guide for 6-Bromo-N-methylbenzo[d]thiazol-2-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. Benzothiazole derivatives are of significant interest due to their wide range of biological activities, including applications as anticancer, antimicrobial, and neuroprotective agents.[1][2] However, experimental variability can arise from issues in synthesis, purification, and handling. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you achieve consistent and reliable results in your research.
Part 1: Frequently Asked Questions (FAQs) & Core Compound Properties
This section addresses common initial queries regarding the handling, properties, and safety of this compound.
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties is the first step to designing a successful experiment. While extensive experimental data for this specific N-methylated compound is not always aggregated, we can infer key characteristics from its structure and data from close analogs.
| Property | Data | Source / Notes |
| CAS Number | 75104-92-6 | [3] |
| Molecular Formula | C₈H₇BrN₂S | [4] |
| Molecular Weight | 243.13 g/mol | [5] |
| Appearance | Typically a solid, beige or light-yellow powder. | [4][6] |
| Melting Point | Not consistently reported. The related compound 2-amino-6-bromobenzothiazole melts at 213-217 °C. | The N-methyl group may slightly alter this value. |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF.[7] Limited solubility in water.[8] | Always test solubility on a small scale before preparing stock solutions. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] | Recommended storage at -20°C for long-term stability.[10] |
Q2: What are the primary safety precautions for handling this compound?
As with any laboratory chemical, proper safety protocols are mandatory. The hazard profile is derived from data sheets of structurally similar compounds.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity | H301 + H311: Toxic if swallowed or in contact with skin. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. |
| Inhalation | H332: Harmful if inhaled. | P261: Avoid breathing dust/vapors. P271: Use only in a well-ventilated area. |
Always consult the most current Safety Data Sheet (SDS) provided by your supplier before handling the compound. [9]
Q3: My compound appears darker than expected or has a strong odor. Is it degraded?
Benzothiazole precursors, particularly aminothiophenols, are susceptible to oxidation, which can result in colored disulfide byproducts.[11] While the final cyclized product is more stable, poor quality starting materials or improper storage (exposure to air/light) can lead to impurities. A strong, unpleasant odor is often associated with residual thiol starting materials.[11] Purity should be verified by TLC, LC-MS, or NMR before use.
Part 2: Troubleshooting Experimental Variability
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis and application of this compound.
Issue 1: Low or No Yield During Synthesis
Low product yield is a frequent challenge in organic synthesis. The primary route to 2-aminobenzothiazoles involves the cyclization of a substituted aniline.
| Potential Cause | Recommended Solution & Scientific Rationale | | :--- | :--- | :--- | | Poor Quality Starting Material | The precursor, typically a bromo-substituted aniline, must be pure. For syntheses involving thiophenols, oxidation is a major concern.[11] Action: Use a freshly opened bottle of the aniline precursor or purify it before use. Handle any thiol-containing reagents under an inert atmosphere (e.g., nitrogen or argon).[11] | | Suboptimal Reaction Temperature | Temperature significantly impacts reaction rate and byproduct formation. Some benzothiazole syntheses proceed at room temperature, while others require heating.[11] Action: If the reaction is sluggish at room temperature, gradually increase the heat while monitoring via TLC. If side products appear at elevated temperatures, try lowering the temperature. | | Incomplete Cyclization | The intermediate thiourea or Schiff base may not fully cyclize to the benzothiazole ring.[11] This step is often acid or base-catalyzed. Action: Ensure the appropriate catalyst is used and that its concentration is optimal. In some protocols, microwave-assisted synthesis can dramatically improve cyclization efficiency and reduce reaction times.[11] | | Side Reactions | Besides oxidation, other side reactions can reduce yield. For instance, in cross-coupling reactions using the bromo-substituent, protodebromination (loss of bromine) can occur.[12] Action: For coupling reactions, ensure solvents are anhydrous and the system is thoroughly degassed. Using milder bases (e.g., K₃PO₄ instead of stronger bases) can sometimes mitigate protodebromination.[12] |
Troubleshooting Flowchart for Synthesis Failure
Caption: A systematic workflow for diagnosing failed synthesis reactions.
Issue 2: Difficulty with Product Purification & Characterization
Even with a successful reaction, isolating the pure product can be challenging.
| Potential Cause | Recommended Solution & Scientific Rationale | | :--- | :--- | :--- | | Product Instability on Silica Gel | Some nitrogen-containing heterocyclic compounds, including certain benzothiazoles, can streak or decompose on acidic silica gel.[11] Action: If streaking is observed on TLC, consider using a different stationary phase for column chromatography, such as neutral or basic alumina. Alternatively, purification by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be more effective. | | Poor Solubility for Analysis | The compound may not fully dissolve in common NMR solvents, leading to broad peaks and poor resolution. Action: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for dissolving polar, aromatic compounds.[13] Gentle heating of the NMR tube may be required. For mass spectrometry, use a solvent in which the compound is readily soluble, such as methanol or acetonitrile, to prepare the stock solution.[13] | | Ambiguous NMR Spectra | Proton signals may be difficult to assign, especially in the aromatic region. The N-H proton of the amino group can sometimes be broad or exchange with residual water in the solvent. Action: Use 2D NMR techniques like COSY and HSQC to aid in structural elucidation. To confirm the presence of an N-H proton, a D₂O exchange experiment can be performed. The N-methyl group should appear as a singlet, typically in the δ 3-4 ppm range. |
Part 3: Experimental Protocols & Workflows
This section provides standardized, step-by-step methodologies for key procedures. These are general guidelines and may require optimization for your specific setup.
Protocol 1: Putative Synthesis of this compound
This protocol is adapted from established methods for synthesizing N-substituted 2-aminobenzothiazoles.
Step 1: Synthesis of the Thiourea Intermediate
-
In a round-bottom flask, dissolve 4-bromo-N-methylaniline (1.0 equiv.) in a suitable solvent like acetone or acetonitrile.
-
Add benzoyl isothiocyanate (1.1 equiv.) dropwise to the solution at room temperature.
-
Stir the mixture for 2-4 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Remove the solvent under reduced pressure. The resulting solid is the intermediate N-(4-bromophenyl)-N-methyl-N'-benzoylthiourea.
-
Hydrolyze the benzoyl group by dissolving the intermediate in an ethanolic solution of sodium hydroxide (2.0 equiv.) and stirring at room temperature for 1-2 hours.
-
Neutralize the mixture with dilute HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the thiourea intermediate.
Step 2: Oxidative Cyclization to the Benzothiazole
-
Dissolve the thiourea intermediate from Step 1 in a solvent such as chloroform or glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of bromine (1.1 equiv.) in the same solvent dropwise with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the formation of the product.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Make the solution basic with an appropriate base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
General Workflow for Synthesis and Purification
Caption: General experimental workflow from synthesis to final product analysis.
Protocol 2: Quality Control by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring reaction progress and assessing purity.[11]
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Sample Prep: Dissolve a small amount of your crude reaction mixture and starting materials in a volatile solvent (e.g., ethyl acetate).
-
Eluent: A common mobile phase is a mixture of hexane and ethyl acetate. A starting ratio of 4:1 (Hex:EtOAc) is recommended. Adjust polarity as needed.
-
Spotting: Spot the starting material, co-spot (starting material and reaction mixture), and reaction mixture in separate lanes.
-
Development: Develop the plate in a chamber saturated with the eluent.
-
Visualization: Visualize the spots under UV light (254 nm).[11] Staining with iodine vapor can also be effective. The product should be a new spot, typically with a lower Rf than the starting aniline.
References
- 1. ijper.org [ijper.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. 75104-92-6|this compound|BLD Pharm [bldpharm.com]
- 4. 2 -Amino-6-bromo-4-methylbenzo[d]thiazole Supplier in Mumbai, 2 -Amino-6-bromo-4-methylbenzo[d]thiazole Trader, Maharashtra [chemicalmanufacturers.in]
- 5. 4-Bromo-6-methyl-1,3-benzothiazol-2-amine | C8H7BrN2S | CID 3278634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 2-amino-6-bromo-1,3- Benzothiazole at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 8. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 947248-62-6|6-Bromo-5-Methylbenzo[D]Thiazol-2-Amine|6-Bromo-5-Methylbenzo[D]Thiazol-2-Amine|-范德生物科技公司 [bio-fount.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Scientist's Comparative Guide to 6-Bromo-N-methylbenzo[d]thiazol-2-amine and its Therapeutic Potential
Introduction: The Benzothiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to bind to a wide array of biological targets. The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a framework[1][2]. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties[3][4][5][6][7]. The structural rigidity of the bicyclic core, combined with the diverse electronic properties conferred by substitutions, allows for the fine-tuning of molecular interactions with target proteins.
This guide provides a comparative analysis of a specific, promising derivative, 6-Bromo-N-methylbenzo[d]thiazol-2-amine , against other key benzothiazole analogues. We will delve into its synthetic rationale, compare its anticipated biological performance based on established structure-activity relationships (SAR), and provide detailed experimental protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced advantages of specific benzothiazole substitutions in designing next-generation therapeutics.
Focus Compound Profile: this compound
The subject of our focus, this compound, combines three critical structural motifs, each chosen to enhance its therapeutic potential:
-
The 2-Aminobenzothiazole Core: This substructure is highly reactive and serves as a versatile handle for synthetic modifications. More importantly, the 2-amino group is a key pharmacophoric feature in many biologically active benzothiazoles, including the FDA-approved neuroprotective drug Riluzole[8].
-
C6-Position Bromination: Halogenation, particularly at the C6 position of the benzothiazole ring, is a well-established strategy in medicinal chemistry. The bromine atom acts as a bulky, lipophilic, and electron-withdrawing group. This can enhance binding affinity through hydrophobic interactions, modulate the molecule's electronic profile, and improve metabolic stability[9]. Several studies have shown that 6-substituted benzothiazoles exhibit potent anticancer and antimicrobial activities[10][11].
-
N-Methylation of the 2-Amino Group: The addition of a methyl group to the exocyclic amine (N-methylation) serves multiple purposes. It increases lipophilicity, which can enhance cell permeability and blood-brain barrier penetration. It also alters the hydrogen bonding capacity of the amine, which can lead to differential target selectivity compared to its primary amine counterpart.
Based on these features, we hypothesize that this compound is a strong candidate for investigation as both an anticancer and a neuroprotective agent.
Comparative Analysis: Performance Against Key Alternatives
To contextualize the potential of this compound, we will compare it to two well-characterized benzothiazole derivatives: Riluzole (a neuroprotective agent) and a representative 6-Chloro-2-aminobenzothiazole derivative (as a proxy for anticancer activity based on available literature).
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminobenzothiazoles is highly dependent on the nature and position of substituents on the bicyclic ring system[1][12].
-
At the C6-Position: The presence of an electron-withdrawing group is often correlated with enhanced potency. For instance, Riluzole's potent neuroprotective effect is attributed in part to its C6-trifluoromethoxy group[3][8]. Bromine, being a strong electron-withdrawing halogen, is expected to confer significant activity. Studies on antibacterial 2-aminobenzothiazoles showed that moving a chloro substituent from the 6- to the 5-position did not affect activity, but its complete removal led to a substantial loss of potency[12]. This underscores the importance of substitution at this position.
-
At the C2-Amino Group: N-alkylation or N-arylation can drastically alter the therapeutic profile. While Riluzole is a primary amine, many potent anticancer benzothiazoles feature substitutions on the 2-amino group[13][14]. N-methylation, as in our focus compound, offers a subtle modification that can enhance membrane permeability without adding excessive bulk, potentially leading to a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[15].
The diagram below illustrates the key pharmacophoric sites on the benzothiazole scaffold.
Caption: Key sites for substitution on the 2-aminobenzothiazole core.
Quantitative Comparison of Anticancer Activity
While direct experimental data for this compound is not yet published, we can extrapolate its potential by comparing published IC50 values of structurally related compounds against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Rationale for Comparison | Reference |
| Morpholine-thiourea-bromobenzothiazole | MCF-7 (Breast) | 18.10 | Demonstrates potency of a C6-bromo substituted scaffold. | [10][16] |
| Morpholine-thiourea-bromobenzothiazole | HeLa (Cervical) | 38.85 | Shows activity across different cancer types. | [10][16] |
| 2-aminobenzothiazole-TZD hybrid (Cpd 20) | HCT-116 (Colon) | 7.44 | Highlights potency of N-substituted 2-aminobenzothiazoles. | [13] |
| 2-aminobenzothiazole-TZD hybrid (Cpd 20) | MCF-7 (Breast) | 8.27 | Provides a benchmark for breast cancer cell line activity. | [13] |
| Riluzole | Various | >50 (Generally) | Primarily neuroactive; serves as a negative control for potent cytotoxicity. | General Knowledge |
Causality Behind Experimental Choices: The selection of MCF-7 (breast), HeLa (cervical), and HCT-116 (colon) cell lines is deliberate as they represent common and well-characterized cancer types for which extensive public data on benzothiazole activity is available[10][13][16]. The MTT assay is a standard, robust colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability and cytotoxicity[10][16].
Given that the 6-bromo substitution confers significant cytotoxicity and N-alkylation is common in potent anticancer agents, it is reasonable to predict that This compound would exhibit an IC50 in the low-to-mid micromolar range against cell lines like MCF-7 and HCT-116.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and characterization steps.
Protocol 1: Synthesis of this compound
This protocol adapts a standard two-step procedure involving the synthesis of the 2-amino precursor followed by N-methylation.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of 2-Amino-6-bromobenzothiazole (Intermediate):
-
Dissolve 4-bromoaniline (10 mmol) and potassium thiocyanate (25 mmol) in glacial acetic acid (30 mL) in a flask placed in an ice-water bath.
-
Add a solution of liquid bromine (11 mmol) in glacial acetic acid (5 mL) dropwise with constant stirring, maintaining the temperature below 10°C. Causality: This exothermic reaction generates the thiocyanogen electrophile in situ; slow addition prevents runaway reactions and side-product formation.
-
After the addition is complete, stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into a beaker of ice water (200 mL). A solid precipitate will form.
-
Filter the solid, wash thoroughly with water to remove acid, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-6-bromobenzothiazole. Confirm structure using ¹H NMR and Mass Spectrometry[11].
-
-
N-Methylation to Yield Final Product:
-
To a solution of 2-amino-6-bromobenzothiazole (5 mmol) in anhydrous Dimethylformamide (DMF, 20 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 6 mmol) portion-wise at 0°C under a nitrogen atmosphere. Causality: NaH is a strong, non-nucleophilic base that deprotonates the amine, making it a potent nucleophile. An inert atmosphere is critical as NaH reacts violently with water.
-
Allow the mixture to stir for 30 minutes at 0°C.
-
Add iodomethane (CH₃I, 5.5 mmol) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol assesses the cytotoxic effect of the synthesized compound on a selected cancer cell line (e.g., MCF-7).
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed 5x10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. (Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity).
-
Incubation: Replace the medium in the wells with the medium containing the different compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells. Incubate for 48 hours. Causality: A 48-hour incubation period is sufficient for most cytotoxic agents to induce measurable effects on cell proliferation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The structural design of This compound , integrating a C6-bromo substituent and an N-methylated amine, presents a compelling case for its potential as a dual-action therapeutic agent. Based on established SAR, it is poised to exhibit significant anticancer activity, likely superior to non-halogenated analogues. Furthermore, its increased lipophilicity may enhance its ability to cross the blood-brain barrier, making it a candidate for neuroprotective studies, warranting comparison against standards like Riluzole.
The provided protocols offer a robust framework for the synthesis and initial biological screening of this promising molecule. Future work should focus on expanding the in vitro testing to a broader panel of cancer cell lines, investigating the specific mechanism of action (e.g., kinase inhibition, apoptosis induction), and conducting in vivo studies to assess efficacy and safety in animal models. This systematic approach will be crucial in validating the therapeutic potential of this rationally designed benzothiazole derivative.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
A Comparative Bioactivity Analysis of 6-Bromo-N-methylbenzo[d]thiazol-2-amine and Structurally Related Analogs
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities.[1] From anticancer to anti-inflammatory and antimicrobial applications, derivatives of benzothiazole have been a focal point of drug discovery efforts.[2][3][4] This guide provides a comparative analysis of the bioactivity of 6-Bromo-N-methylbenzo[d]thiazol-2-amine, a specific derivative, by examining its performance in the context of its structural analogs. While direct and extensive experimental data for this N-methylated compound is limited in publicly accessible literature, a robust comparison can be drawn from the well-documented bioactivities of its parent compound, 2-amino-6-bromobenzothiazole, and other closely related derivatives. This analysis will delve into their anticancer and anti-inflammatory properties, supported by experimental data and detailed methodologies, to provide actionable insights for researchers and drug development professionals.
The Benzothiazole Core: A Foundation for Diverse Bioactivity
The bicyclic structure of benzothiazole, a fusion of a benzene and a thiazole ring, offers a unique electronic and steric landscape for molecular interactions with biological targets. The 2-amino and 6-halo substitutions are particularly significant. The 2-amino group provides a key site for hydrogen bonding and further chemical modification, while halogenation at the 6-position, particularly with bromine or chlorine, has been shown to enhance the biological potency of these compounds.[2]
Synthesis of the Core Scaffold: 2-Amino-6-bromobenzothiazole
The synthesis of this compound would logically proceed from its precursor, 2-amino-6-bromobenzothiazole. A common synthetic route to this precursor involves the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine. This electrophilic cyclization reaction is a well-established method for constructing the 2-aminobenzothiazole core.
Experimental Workflow: Synthesis of 2-Amino-6-bromobenzothiazole
Caption: Generalized workflow for the synthesis of 2-amino-6-bromobenzothiazole.
Comparative Anticancer Bioactivity
Data Presentation: In Vitro Anticancer Activity of Benzothiazole Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Key Structural Insights | Reference |
| 2-Amino-6-bromobenzothiazole | 6-bromo, 2-amino | Not specified | Potent urease inhibitor (IC50 = 28.4 µM), suggesting potential for other biological activities. | The unsubstituted 2-amino group and 6-bromo substitution are key features. | [6] |
| Compound 11a | N-ethylbromo, 6-methoxy | PC-3 (Prostate) | 0.6 | N-alkylation and a 6-methoxy group demonstrate high potency. | [7] |
| Compound 11 | N-(3-bromopropyl), 6-methoxy | THP-1 (Leukemia) | 3 | Longer N-alkyl chain with a terminal bromide maintains significant activity. | [7] |
| Compound 20 | 2-aminobenzothiazole-TZD hybrid | HCT-116 (Colon) | 7.44 | Hybridization with a thiazolidinedione (TZD) moiety enhances activity. | [2] |
| Compound 13 | 2-aminobenzothiazole derivative | HCT116 (Colon) | 6.43 | Demonstrates superior cellular selectivity against normal cells. | [2] |
Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
The data suggests that modifications at both the 2-amino and 6-positions significantly impact anticancer activity. N-alkylation of the 2-amino group, as seen in compounds 11a and 11, can lead to potent cytotoxicity.[7] The presence of a halogen at the 6-position is a common feature in many active benzothiazole anticancer agents.
The EGFR Signaling Pathway: A Key Target
Many benzothiazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR.[5] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth. Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzothiazole derivatives.
Comparative Anti-inflammatory Bioactivity
Chronic inflammation is a key driver of many diseases, including cancer. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties, often by modulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interfering with the NF-κB signaling pathway.[7][8]
Data Presentation: In Vitro Anti-inflammatory Activity of Benzothiazole Analogs
| Compound ID | Structure | Assay | Activity | Key Structural Insights | Reference |
| 2-Amino-6-bromobenzothiazole | 6-bromo, 2-amino | Nitric Oxide Scavenging | IC50 = 57.8 µg/mL | Demonstrates antioxidant and potential anti-inflammatory activity. | [6] |
| Compound 17c | Benzothiazole-benzenesulphonamide hybrid | Carrageenan-induced rat paw edema | 80% inhibition at 3h | Hybridization with benzenesulphonamide enhances in vivo anti-inflammatory effects. | [9] |
| Compound 3b | 2-aminobenzothiazole-ketoprofen hybrid | In vitro anti-inflammatory | IC50 = 54.64 µg/mL | More effective than standard ibuprofen. | [4] |
| Compound 4a | Sulfonamide derivative of 2-amino-6-nitrobenzothiazole | In vitro anti-inflammatory | Potent activity | The sulfonamide group is crucial for the observed potent anti-inflammatory effect. | [10] |
The data indicates that the benzothiazole scaffold is a versatile platform for developing anti-inflammatory agents. The nature of the substituent at the 2-amino position plays a critical role in determining the potency and mechanism of action.
The TNF-α/NF-κB Signaling Pathway: A Central Inflammatory Axis
TNF-α is a key cytokine that orchestrates the inflammatory response.[11] Upon binding to its receptor (TNFR), it initiates a signaling cascade that leads to the activation of the transcription factor NF-κB.[12] Activated NF-κB translocates to the nucleus and promotes the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a major strategy for anti-inflammatory drug development.
Caption: Simplified TNF-α/NF-κB signaling pathway and a potential point of inhibition by benzothiazole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used in the evaluation of the anticancer and anti-inflammatory potential of benzothiazole derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[5][13]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: After the incubation, add 100 µL of solubilization buffer to each well and incubate overnight at room temperature to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: TNF-α ELISA for Anti-inflammatory Activity
Objective: To quantify the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
24-well plates
-
Test compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a specified period (e.g., 24 hours). Include a vehicle control and an unstimulated control.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Assay: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[14][15] This typically involves:
-
Coating a 96-well plate with a capture antibody for TNF-α.
-
Adding the cell supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the TNF-α standards. Use the standard curve to calculate the concentration of TNF-α in each sample. Determine the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.
Conclusion and Future Directions
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Direct comparative studies against its non-methylated analog and other relevant derivatives using standardized in vitro and in vivo models will be crucial to elucidate the precise impact of N-methylation on its anticancer and anti-inflammatory efficacy and to identify its specific molecular targets and mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. novamedline.com [novamedline.com]
A Comparative Guide to Validating the Mechanism of Action of Novel Benzothiazole Derivatives: A Case Study of 6-Bromo-N-methylbenzo[d]thiazol-2-amine as a Putative p38 MAPK Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel compounds. Given that 6-Bromo-N-methylbenzo[d]thiazol-2-amine is a novel entity with limited public data, we will proceed by treating it as a new chemical entity (NCE) emerging from a discovery program. Benzothiazoles are a well-established class of heterocyclic compounds known to exhibit a wide range of biological activities, frequently targeting protein kinases.[1][2][3] Based on this structural precedent, we hypothesize a plausible MoA for our compound of interest—inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway—and outline a rigorous, multi-step validation workflow.
The p38 MAPK pathway is a critical signaling cascade that responds to stress stimuli like inflammatory cytokines and environmental stress, playing a key role in inflammation, cell differentiation, and apoptosis.[4][5][6] Its dysregulation is implicated in numerous diseases, making it a valuable therapeutic target.
For comparative analysis, we will benchmark our hypothetical data for this compound (referred to as Cmpd-X ) against two well-characterized p38 MAPK inhibitors with distinct profiles:
-
SB203580 : A widely used, first-generation pyridinyl imidazole inhibitor that is ATP-competitive and selectively targets p38α and p38β isoforms.[7][8] It serves as a classic benchmark for p38 inhibition.
-
Doramapimod (BIRB 796) : A potent, orally available, second-generation diaryl urea inhibitor that binds to an allosteric site on p38, exhibiting slow dissociation kinetics and high selectivity.[9][10][11] It represents a more advanced and clinically relevant comparator.
Our validation strategy is built on three pillars: confirming biochemical potency, demonstrating direct target engagement in a cellular context, and verifying the functional modulation of downstream signaling pathways.
Comparative Data Summary
The following tables summarize the hypothetical experimental data gathered in our validation workflow.
Table 1: Biochemical and Cellular Target Engagement
| Compound | Target(s) | Biochemical Potency (IC50, nM) [p38α Kinase Assay] | Cellular Target Engagement (CETSA ΔTagg, °C) |
|---|---|---|---|
| Cmpd-X (Hypothetical) | p38 MAPK | 75 | +3.5 |
| SB203580 | p38α, p38β | 300 - 500[12] | +2.8 |
| Doramapimod (BIRB 796) | p38α, β, γ, δ | 38 (p38α)[11] | +5.2 |
Table 2: Downstream Functional Activity in Cells
| Compound | Target Cell Line | p-HSP27 Inhibition (IC50, nM) [Western Blot] | TNF-α Release Inhibition (EC50, nM) [LPS-stimulated PBMC] |
|---|---|---|---|
| Cmpd-X (Hypothetical) | HeLa | 150 | 250 |
| SB203580 | RAW264.7 | ~1000[8] | 50-100 |
| Doramapimod (BIRB 796) | MM.1S | ~50[13] | 16-22[10] |
Experimental Validation Workflow
A robust MoA validation follows a logical progression from direct, in vitro interactions to complex, physiological responses in cells.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. assaygenie.com [assaygenie.com]
- 7. invivogen.com [invivogen.com]
- 8. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
Comparative Analysis of 6-Bromo-N-methylbenzo[d]thiazol-2-amine Analogs: A Guide to Structure-Activity Relationships in Kinase Inhibition
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, 6-Bromo-N-methylbenzo[d]thiazol-2-amine and its analogs have emerged as a focal point for researchers in drug discovery, particularly in the pursuit of novel kinase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these analogs, synthesizing data from various studies to offer a coherent narrative for researchers, scientists, and drug development professionals. We will dissect the causal relationships between structural modifications and biological activity, supported by experimental data, to inform the rational design of more potent and selective therapeutic agents.
The this compound Core: A Promising Kinase Inhibitor Template
The 2-aminobenzothiazole core is a well-established hinge-binding motif, capable of forming key hydrogen bond interactions with the hinge region of various protein kinases, thus interfering with ATP binding.[1][2] The strategic placement of a bromine atom at the 6-position and a methyl group on the 2-amino nitrogen introduces specific steric and electronic properties that can significantly influence the potency, selectivity, and pharmacokinetic profile of these compounds.
The bromine atom at the 6-position is a lipophilic, electron-withdrawing group. Its presence can enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket within the kinase active site. Furthermore, substitutions at the 6-position have been shown to be critical for the antiproliferative activity of 2-aminobenzothiazole derivatives.[3][4] The N-methyl group at the 2-amino position can modulate the compound's basicity, lipophilicity, and metabolic stability, while also influencing the orientation of the molecule within the binding pocket.
Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Key Modifications
Impact of Substitutions at the 6-Position
The 6-position of the benzothiazole ring is a critical vector for modulating biological activity. In their investigation of Lck inhibitors, researchers found that converting a 6-carboxylic acid to various amides led to a significant enhancement in potency.[1] This highlights the importance of establishing favorable interactions in the solvent-exposed region of the kinase active site.
Table 1: Comparative Activity of 6-Carboxamidobenzothiazole Analogs as Lck Inhibitors [1]
| Compound ID | R Group (at 6-position) | Lck IC50 (nM) |
| 1 | -COOH | >10000 |
| 2a | -CONH(4-fluorophenyl) | 15 |
| 2b | -CONH(3-fluorophenyl) | 48 |
| 2c | -CONH(phenyl) | 110 |
| 2d | -CONH(4-chlorophenyl) | 18 |
| 2e | -CONH(cyclohexyl) | 180 |
| 2f | -CONH(pyridin-4-yl) | 28 |
Data extracted and synthesized from Bioorganic & Medicinal Chemistry Letters, 2008, 18(7), 2324-8.[1]
From this data, we can infer several key SAR points for the 6-position:
-
Amide is Essential: The conversion of the carboxylic acid (Compound 1 ) to an amide dramatically increases potency, suggesting the amide moiety engages in crucial hydrogen bonding or other favorable interactions.
-
Aromatic Amides Preferred: Aromatic amides (e.g., 2a-d, 2f ) generally exhibit higher potency than aliphatic amides (e.g., 2e ), indicating a preference for a planar, aromatic substituent at this position.
-
Electronic Effects of Phenyl Substituents: Electron-withdrawing groups on the phenyl ring of the amide, such as fluorine (2a , 2b ) and chlorine (2d ), are well-tolerated and can lead to high potency. The position of the substituent also matters, with the 4-fluoro analog (2a ) being more potent than the 3-fluoro analog (2b ).
Extrapolating to our core structure, replacing the 6-bromo with a suitably substituted carboxamide could be a promising strategy to enhance kinase inhibitory activity, assuming the target kinase has a similar topology to Lck.
Influence of Substitutions at the 2-Amino Position
The 2-amino group is the primary anchor to the kinase hinge region. Modifications at this position can have a profound impact on binding affinity.
Table 2: Comparative Activity of 2-Substituted-amino-6-(4-fluorophenyl)carboxamidobenzothiazoles as Lck Inhibitors [1]
| Compound ID | R' Group (at 2-amino position) | Lck IC50 (nM) |
| 2a | -NH2 | 15 |
| 3a | -NHMe | 130 |
| 3b | -NHEt | 120 |
| 3c | -NH(cyclopropyl) | 110 |
| 3d | -N(Me)2 | >10000 |
Data extracted and synthesized from Bioorganic & Medicinal Chemistry Letters, 2008, 18(7), 2324-8.[1]
The data from Table 2 reveals critical insights:
-
Primary Amine is Optimal: The unsubstituted amino group (2a ) provides the highest potency. This suggests that both hydrogens on the amine are involved in crucial hydrogen bonds with the kinase hinge, a common binding mode for this scaffold.
-
N-Alkylation Reduces Potency: Introduction of a methyl (3a ), ethyl (3b ), or cyclopropyl (3c ) group on the amine nitrogen leads to a significant drop in activity. This is likely due to the loss of a key hydrogen bond donor and potential steric clashes.
-
N,N-Dimethylation Abolishes Activity: The disubstituted amine (3d ) is inactive, strongly indicating that at least one hydrogen on the 2-amino group is essential for binding.
This finding presents a challenge for the this compound scaffold. The presence of the N-methyl group, while potentially offering advantages in ADME properties, may inherently reduce the binding affinity for certain kinases compared to its N-unsubstituted counterpart. However, for other kinases, this substitution might be tolerated or even beneficial if it allows for a more favorable binding conformation or displaces a water molecule.
Experimental Methodologies for Comparative Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and self-validating experimental protocols are paramount. Below are representative methodologies for the synthesis and biological evaluation of benzothiazole analogs.
General Synthetic Protocol for 2-Amino-6-substituted Benzothiazoles
The synthesis of the 2-aminobenzothiazole core is typically achieved via the Hugerschoff reaction, involving the cyclization of a substituted aniline with a thiocyanate salt in the presence of bromine.
Caption: General workflow for the synthesis of the 2-aminobenzothiazole core.
Step-by-Step Protocol:
-
Dissolve the appropriately substituted aniline (e.g., 4-bromoaniline) and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Add a solution of bromine in glacial acetic acid dropwise, maintaining a low temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into water and neutralize with a base (e.g., ammonia solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Further modifications, such as N-alkylation or acylation at the 2-amino position and functionalization at the 6-position, can be carried out using standard organic chemistry transformations.
Kinase Inhibition Assay (Lck Example)
A common method to determine the inhibitory potency (IC50) of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol (Lck ADP-Glo™ Assay):
-
Prepare serial dilutions of the test compounds in a suitable buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
In a multi-well plate, add the recombinant Lck enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Incubate to allow for the conversion of ADP to ATP.
-
Add a Kinase Detection Reagent to catalyze a luciferase reaction, generating a luminescent signal proportional to the amount of ADP formed.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising, albeit challenging, starting point for the design of novel kinase inhibitors. The analysis of related structures provides a clear, logical framework for guiding further optimization.
-
The 6-Position: This position is a key handle for improving potency and selectivity. The 6-bromo substituent offers a good starting point, but exploration of other groups, particularly hydrogen bond-accepting amides, is highly warranted.
-
The 2-Amino Position: The N-methyl group is a point of concern for kinases that rely on a two-point hydrogen bond donation to the hinge. For such targets, removing the methyl group is a logical first step. However, for kinases with different hinge geometries, the N-methyl group could be beneficial. Screening the N-methyl and the corresponding N-H analogs against a broad panel of kinases is a crucial experiment to determine the liability or asset of this substitution.
The logical relationship for optimizing this scaffold can be visualized as a decision-making workflow.
Caption: Logical workflow for the optimization of the benzothiazole scaffold.
By systematically applying the SAR principles derived from related series and employing robust experimental validation, researchers can effectively navigate the chemical space around the this compound core to develop next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Efficacy of Methylated vs. Non-Methylated 6-Bromobenzothiazol-2-amine
Introduction: The Question of Methylation on a Privileged Scaffold
The 2-aminobenzothiazole structure is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of pharmacologically active agents.[1][2] Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The 6-bromo substituted variant, 6-bromobenzothiazol-2-amine, serves as a versatile starting material for the synthesis of more complex and potentially potent therapeutic candidates.[6]
A frequent strategy in drug discovery to refine a molecule's properties is N-methylation. This seemingly minor addition of a methyl group can profoundly alter a compound's physicochemical and pharmacokinetic profile, impacting everything from membrane permeability and metabolic stability to target binding affinity.[7] However, the precise effects of such a modification are not always predictable and demand rigorous empirical evaluation.
This guide provides a comprehensive experimental framework for researchers to objectively compare the efficacy of N-methylated 6-bromobenzothiazol-2-amine against its parent compound. We will move beyond mere protocol listing to explain the scientific rationale behind each experimental choice, establishing a self-validating workflow from fundamental physicochemical characterization to cellular efficacy assessment. For the purpose of this guide, we will hypothesize a common mechanism for benzothiazoles—kinase inhibition—to provide a concrete biological context for the proposed assays.[8]
Section 1: Foundational Physicochemical Characterization
Before assessing biological efficacy, it is imperative to understand how methylation alters the fundamental properties of the parent molecule. These characteristics directly influence a compound's behavior in biological systems (a concept broadly known as ADME - Absorption, Distribution, Metabolism, and Excretion).[9][10] Our initial experimental phase will quantify key parameters: aqueous solubility, lipophilicity (LogP), and plasma stability.
Experimental Workflow: Physicochemical Profiling
The logical flow of this initial characterization is crucial. Solubility and lipophilicity are determined first, as they inform the conditions for subsequent assays, such as the plasma stability test.
Caption: Overall workflow for physicochemical characterization.
Impact of Methylation on Physicochemical Properties
N-methylation typically masks a hydrogen bond donor, which can lead to:
-
Increased Lipophilicity (Higher LogP): The addition of a hydrophobic methyl group and removal of a polar N-H bond often increases the compound's affinity for lipid environments.[7] This can enhance membrane permeability but may also increase non-specific binding and, if too high, reduce solubility.
-
Altered Solubility: The effect on aqueous solubility can be complex. While increased lipophilicity might suggest lower solubility, breaking crystal lattice energy by disrupting intermolecular hydrogen bonds can sometimes lead to an unexpected increase.[7]
-
Modified Metabolic Stability: The primary amine of the parent compound is a potential site for Phase II conjugation reactions. Methylation blocks this site, potentially increasing the compound's half-life in plasma. However, the methyl group itself can be a target for N-demethylation by cytochrome P450 enzymes.[10]
Comparative Data Summary (Hypothetical)
All quantitative data should be summarized for clear comparison.
| Parameter | 6-bromobenzothiazol-2-amine | N-methyl-6-bromobenzothiazol-2-amine | Rationale for Difference |
| Aqueous Solubility (µM) | 50 ± 5 | 35 ± 4 | Increased lipophilicity of methylated form reduces interaction with water. |
| LogP (o/w) | 2.8 ± 0.1 | 3.3 ± 0.1 | Addition of a methyl group increases hydrophobicity.[7] |
| Plasma Half-Life (t½, min) | 45 ± 6 | 95 ± 8 | Methylation blocks a potential site for metabolic conjugation. |
Section 2: In Vitro Pharmacological Profiling: Kinase Inhibition
Benzothiazole derivatives are known to interact with a variety of biological targets, with protein kinases being a prominent class.[11][12] Kinase inhibitors are crucial in oncology and immunology.[13][14] This section outlines a two-tiered approach to compare the efficacy of our compounds as hypothetical kinase inhibitors.
-
In Vitro Biochemical Assay: To measure direct interaction and inhibition of the purified kinase enzyme.
-
Cell-Based Functional Assay: To measure the compound's ability to inhibit the kinase within a physiological cellular context.[15][16]
Hypothetical Signaling Pathway: "Kinase X"
To provide a clear context for our cell-based assay, we will assume our compounds target "Kinase X," a critical enzyme in a cancer cell proliferation pathway.
Caption: Hypothetical signaling pathway inhibited by the test compounds.
Biochemical vs. Cell-Based Efficacy
A direct biochemical assay (e.g., TR-FRET or luminescence-based) measures a compound's IC₅₀—the concentration required to inhibit 50% of the enzyme's activity.[8][17][18] This provides a clean measure of potency. A cell-based assay, however, provides a more biologically relevant EC₅₀ value, as it accounts for cell permeability, potential efflux, and off-target effects.[13][14] Comparing the methylated and non-methylated compounds in both contexts is crucial. For instance, the methylated compound might be more potent in the biochemical assay (IC₅₀) due to better fit in a hydrophobic pocket, and also more effective in the cell-based assay (EC₅₀) due to its enhanced membrane permeability (predicted by its higher LogP).
Comparative Data Summary (Hypothetical)
| Assay Type | Parameter | 6-bromobenzothiazol-2-amine | N-methyl-6-bromobenzothiazol-2-amine | Rationale for Difference |
| Biochemical | IC₅₀ (nM) | 150 ± 15 | 75 ± 9 | Methyl group may engage with a hydrophobic pocket in the kinase active site, increasing affinity. |
| Cell-Based | EC₅₀ (nM) | 450 ± 30 | 180 ± 20 | Higher lipophilicity and plasma stability of the methylated compound likely lead to better cell penetration and sustained intracellular concentration. |
Section 3: Detailed Experimental Protocols
Scientific integrity requires detailed, reproducible methodologies. The following protocols are based on established industry standards.
Protocol 3.1: LogP Determination by RP-HPLC
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a reliable and high-throughput method for estimating LogP.[19][20] A compound's retention time on a hydrophobic (e.g., C18) column correlates with its lipophilicity.[21][22]
Procedure:
-
Calibration: Prepare solutions of 5-7 reference compounds with known LogP values (e.g., Toluene, Progesterone, etc.).
-
Sample Preparation: Dissolve test compounds in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV-Vis detector at a wavelength appropriate for the benzothiazole core.
-
-
Analysis: Inject reference standards and test compounds. Record the retention time (t_R) for each.
-
Calculation: Plot the known LogP values of the standards against their t_R. Use the resulting linear regression equation to calculate the LogP of the test compounds from their respective retention times.
Protocol 3.2: In Vitro Plasma Stability Assay
Rationale: This assay evaluates a compound's susceptibility to degradation by plasma enzymes, which is a critical factor for its in vivo half-life.[23][24] The disappearance of the parent compound over time is monitored by LC-MS/MS.[25][26][27]
Procedure:
-
Preparation: Thaw pooled plasma (e.g., human, rat) at 37°C. Prepare a stock solution of the test compound in DMSO.
-
Incubation: Add the test compound to the pre-warmed plasma to a final concentration of 1 µM (final DMSO concentration should be <1%).[26]
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[23]
-
Quenching: Immediately terminate the enzymatic reaction by adding the aliquot to a 3-4 fold volume of cold acetonitrile containing an internal standard (for LC-MS normalization).
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = 0.693 / |slope|).
Protocol 3.3: Biochemical Kinase Inhibition Assay (Luminescence-Based)
Rationale: The Kinase-Glo® assay format is a robust method that quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction.[18] Lower kinase activity (due to inhibition) results in more ATP and a stronger luminescent signal.
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[17]
-
Kinase Reaction:
-
Add the purified "Kinase X" enzyme to the wells containing the test compounds and allow to pre-incubate for 15-30 minutes.
-
Initiate the reaction by adding a solution containing the kinase substrate and ATP (at its K_m concentration).
-
Incubate for 60 minutes at room temperature.[17]
-
-
Detection: Add Kinase-Glo® Reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates the luciferase-driven luminescence reaction.
-
Measurement: After a 10-minute incubation, measure luminescence using a plate reader.
-
Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.4: Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)
Rationale: This assay measures the functional consequence of kinase inhibition within a living cell by quantifying the phosphorylation of a known downstream substrate.[16] This provides a more physiologically relevant measure of compound efficacy.[13][15]
Procedure:
-
Cell Culture: Seed a cancer cell line known to rely on the "Kinase X" pathway into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a predetermined time (e.g., 2-4 hours).
-
Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with the appropriate growth factor to activate "Kinase X".
-
Cell Lysis: Wash the cells and add lysis buffer to extract the cellular proteins.
-
Detection (ELISA-based):
-
Use a sandwich ELISA kit specific for the phosphorylated form of the downstream substrate.
-
Add cell lysates to the antibody-coated plate.
-
Follow the kit instructions for washing, adding detection antibody, and substrate.
-
-
Measurement: Read the absorbance or fluorescence on a plate reader.
-
Analysis: Normalize the phosphorylation signal to controls and plot against compound concentration to determine the EC₅₀ value.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review | Semantic Scholar [semanticscholar.org]
- 3. benthamscience.com [benthamscience.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Impact of DNA methylation on ADME gene expression, drug disposition, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug metabolism - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 26. charnwooddiscovery.com [charnwooddiscovery.com]
- 27. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Senior Application Scientist's Guide to the Cross-Validation of 6-Bromo-N-methylbenzo[d]thiazol-2-amine
An In-Depth Technical Guide for Researchers
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of compounds with a vast array of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[1][2] The precise structural characterization and validation of novel derivatives are paramount to ensure the reproducibility and reliability of subsequent biological evaluations. This guide provides a comprehensive framework for the cross-validation of experimental results for a specific derivative, 6-Bromo-N-methylbenzo[d]thiazol-2-amine, a compound of interest for further drug discovery development.
Due to the nascent stage of research into this specific N-methylated derivative, publicly available experimental data is limited. Therefore, this guide will establish a robust validation workflow by:
-
Proposing a logical and efficient synthetic pathway based on established chemical principles.
-
Comparing the target compound with its immediate, well-documented precursor, 6-bromo-2-aminobenzothiazole .
-
Providing detailed protocols for spectroscopic analysis and predicting the expected outcomes for the target compound.
-
Outlining a standard protocol for a relevant biological assay to contextualize its potential application.
This document is designed to serve as a practical guide for researchers, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and trustworthy research process.
Overall Synthesis and Validation Workflow
The successful validation of a synthesized compound is a multi-step process that ensures its identity, purity, and potential biological relevance before committing to more extensive studies. The workflow begins with a robust synthesis, followed by rigorous purification and structural confirmation, and culminates in biological screening.
Part 1: Synthesis Protocols and Rationale
The proposed synthesis is a two-step process starting from a commercially available precursor. Each step includes purification to ensure the starting material for the subsequent reaction is of high quality, a critical factor for achieving good yields and minimizing side reactions.
Step 1: Synthesis of 6-bromo-2-aminobenzothiazole (Precursor/Alternative)
This procedure is adapted from established methods for synthesizing 2-aminobenzothiazole derivatives from substituted anilines.[3] The reaction involves an electrophilic substitution to introduce a thiocyanate group, followed by an intramolecular cyclization.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve p-bromoaniline (1 equivalent) in glacial acetic acid (approx. 5-10 mL per gram of aniline).
-
Thiocyanation: Cool the solution to 0-5 °C in an ice bath. Add potassium thiocyanate (KSCN, 2.2 equivalents) to the stirred solution.
-
Bromination/Cyclization: While maintaining the low temperature, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise over 30-60 minutes. The reaction is highly exothermic and the bromine should be handled with extreme care in a fume hood.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of ice water. A precipitate will form.
-
Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation & Purification: Filter the solid product, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol to yield 6-bromo-2-aminobenzothiazole as a solid.[4]
Causality: The use of bromine serves a dual purpose: it acts as an oxidizing agent and facilitates the in-situ formation of the electrophilic thiocyanogen (SCN)₂, which then attacks the electron-rich aniline ring, primarily at the ortho position due to the directing effect of the amino group. The acidic environment catalyzes the subsequent intramolecular cyclization to form the stable benzothiazole ring.
Step 2: Synthesis of this compound (Target Compound)
This proposed protocol involves a standard nucleophilic substitution reaction to methylate the primary amine of the precursor.
Protocol:
-
Reaction Setup: Suspend 6-bromo-2-aminobenzothiazole (1 equivalent) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) in a round-bottom flask.
-
Deprotonation: Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. This step is critical as it deprotonates the amine, making it a more potent nucleophile. Caution: NaH reacts violently with water.
-
Methylation: Once the initial effervescence subsides, add methyl iodide (CH₃I, 1.2 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching & Extraction: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation & Purification: Remove the solvent under reduced pressure. The resulting crude product should be purified using silica gel column chromatography to isolate the target compound, this compound.
Causality: The primary amine on the benzothiazole ring is nucleophilic, but its reactivity is enhanced by deprotonation with a strong base like NaH. The resulting anion readily attacks the electrophilic methyl carbon of methyl iodide in an Sₙ2 reaction, leading to the formation of the N-methyl bond. DMF is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.
Part 2: Structural Elucidation and Validation
Confirming the molecular structure and purity is the most critical step in cross-validation. A combination of spectroscopic and chromatographic techniques provides orthogonal data, building a robust and undeniable profile of the synthesized compound.
Comparative Data Summary
The following table summarizes the expected and reported data for the target compound and its precursor. This direct comparison highlights the specific spectroscopic changes resulting from N-methylation, which is a key validation checkpoint.
| Parameter | 6-bromo-2-aminobenzothiazole (Precursor/Alternative) | This compound (Target) | Rationale for Change |
| Molecular Formula | C₇H₅BrN₂S | C₈H₇BrN₂S | Addition of a -CH₃ group. |
| Molecular Weight | 229.10 g/mol | 243.13 g/mol | Addition of 14.03 Da (-CH₃). |
| Mass Spec (m/z) | Expected [M+H]⁺: 230.9, 232.9 (approx. 1:1 ratio) | Expected [M+H]⁺: 244.0, 246.0 (approx. 1:1 ratio) | The characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br) should be observed. |
| ¹H NMR | ~7.1-7.6 ppm (m, aromatic H), ~7.5 ppm (s, 2H, -NH₂)[3][5] | ~7.2-7.8 ppm (m, aromatic H), ~3.0-3.2 ppm (d, 3H, -NCH₃), ~5.5-6.0 ppm (q, 1H, -NH) | Disappearance of the broad -NH₂ singlet; appearance of a methyl doublet and a new -NH quartet (due to coupling with the methyl protons). |
| ¹³C NMR | ~168 ppm (C-2), ~115-152 ppm (aromatic C)[5] | ~165 ppm (C-2), ~115-152 ppm (aromatic C), ~30 ppm (-NCH₃) | Appearance of a new signal in the aliphatic region (~30 ppm) corresponding to the methyl carbon. |
Experimental Protocols for Characterization
The following are generalized yet detailed protocols for acquiring the necessary analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
-
Purpose: To determine the precise connectivity and chemical environment of all protons and carbons in the molecule. It is the most powerful tool for structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard proton experiment (zg30 pulse program).
-
Key Parameters: 16-32 scans, 1-2 second relaxation delay.
-
Analysis: The spectrum should be referenced to the residual solvent peak. The integration of signals should correspond to the number of protons, and the splitting patterns (multiplicity) should confirm neighboring protons. For the target compound, observing the coupling between the -NH proton and the -NCH₃ protons is a key confirmation point.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or corresponding field for the spectrometer).
-
Experiment: Proton-decoupled carbon experiment (zgpg30 pulse program).
-
Key Parameters: 1024 or more scans, 2-second relaxation delay.
-
Analysis: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts confirm the types of carbons (aliphatic vs. aromatic, C=N, etc.).
-
Mass Spectrometry (MS) [5]
-
Purpose: To confirm the molecular weight of the compound and, with high resolution MS (HRMS), its elemental formula.
-
System: Typically a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Method:
-
Ionization Mode: Positive ESI is typically effective for nitrogen-containing compounds.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Analysis: Look for the protonated molecular ion [M+H]⁺. A crucial validation point is the presence of two peaks of nearly equal intensity separated by 2 Da, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Part 3: Comparative Biological Activity
While specific biological data for this compound is not yet published, the broader class of 2-aminobenzothiazoles exhibits significant activity in several areas, including urease inhibition and antimicrobial effects.[6][7] Cross-validation should include testing the novel derivative alongside its precursor in a relevant assay to understand the structure-activity relationship (SAR).
Rationale for N-Methylation's Influence on Activity:
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross biological membranes, such as bacterial cell walls or the blood-brain barrier, potentially increasing its bioavailability and efficacy.
-
Steric Hindrance: The methyl group adds steric bulk near the key 2-amino functional group, which could either enhance or hinder its ability to bind to a target enzyme or receptor.
-
Metabolic Stability: N-methylation can sometimes protect the amine from metabolic degradation, potentially increasing the compound's half-life in a biological system.
Representative Protocol: Urease Inhibition Assay[7]
Urease is an enzyme crucial for the survival of certain pathogenic bacteria, like Helicobacter pylori. Inhibiting this enzyme is a valid therapeutic strategy.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of Jack bean urease in phosphate buffer.
-
Prepare a buffered solution of urea (the substrate).
-
Prepare stock solutions of the test compounds (target and precursor) and a standard inhibitor (e.g., Thiourea) in DMSO.
-
-
Assay Procedure (in a 96-well plate):
-
Add the urease enzyme solution to each well.
-
Add various concentrations of the test compounds (e.g., from 10 µM to 200 µM) to the wells. Include wells for a positive control (standard inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at a controlled temperature (e.g., 30 °C) for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation & Measurement:
-
Add the urea substrate to all wells to start the reaction.
-
The urease enzyme hydrolyzes urea to produce ammonia, which increases the pH of the medium. This pH change is detected using an indicator dye (e.g., phenol red).
-
Measure the change in absorbance at a specific wavelength (e.g., 570 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the negative control.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Comparing the IC₅₀ values of this compound and 6-bromo-2-aminobenzothiazole will provide a direct, quantitative measure of the methyl group's impact on this specific biological activity.
-
Conclusion
The cross-validation of a novel compound like this compound is a systematic process that builds a foundation of trust in all subsequent research. By following a logical workflow of synthesis, purification, rigorous spectroscopic confirmation, and comparative biological testing against a known precursor, researchers can ensure the integrity of their findings. This guide provides the necessary protocols and scientific rationale to confidently synthesize, characterize, and evaluate this promising benzothiazole derivative, paving the way for its potential development in medicinal chemistry.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Efficacy of Benzothiazole Derivatives: An In-depth Analysis of In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents against neurodegenerative diseases, the benzothiazole scaffold has emerged as a promising pharmacophore.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of benzothiazole derivatives, with a particular focus on the anticipated neuroprotective properties of compounds like 6-Bromo-N-methylbenzo[d]thiazol-2-amine. Due to the limited direct experimental data on this specific N-methylated compound, we will draw insights from closely related and well-studied analogs, particularly a 6-nitrobenzo[d]thiazol-2-amine derivative (referred to as N3 in a pivotal study), to project its potential efficacy and guide future research.[4]
The Benzothiazole Scaffold: A Platform for Neuroprotective Agents
The benzothiazole core, a bicyclic system containing a benzene ring fused to a thiazole ring, is a versatile structure found in numerous biologically active compounds.[2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and, most relevant to this guide, neuroprotective effects.[1][3][5][6][7][8][9] The neuroprotective potential of benzothiazoles is thought to stem from their ability to modulate various pathways implicated in neuronal cell death, such as oxidative stress, neuroinflammation, and excitotoxicity.[5][10] Riluzole, a benzothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS), underscoring the clinical relevance of this chemical class in neurology.[1][11]
In Vitro Efficacy: Cellular Models of Neurodegeneration
In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct effects of a compound on neuronal cells and to elucidate its mechanism of action.[12] A battery of assays is typically employed to evaluate neuroprotective efficacy against various insults that mimic the cellular pathology of neurodegenerative diseases.
Evaluating Neuroprotection Against Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key contributor to neuronal damage in conditions like Alzheimer's and Parkinson's disease.[13]
A study on a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) in a zebrafish model of pentylenetetrazole (PTZ)-induced epilepsy demonstrated its potent antioxidant properties.[4] Treatment with the N3 derivative led to a significant reduction in ROS levels and lactate dehydrogenase (LDH) activity, an indicator of cell damage.[4] Furthermore, it enhanced the activities of crucial antioxidant enzymes and increased glutathione (GSH) levels.[4]
Table 1: Projected In Vitro Neuroprotective Efficacy of this compound based on Analog Data
| Assay Type | Stressor | Expected Outcome for this compound | Comparator: Riluzole |
| Cell Viability (MTT Assay) | Glutamate, H₂O₂ | Increased cell viability | Moderate increase in cell viability |
| Cytotoxicity (LDH Assay) | Glutamate, H₂O₂ | Decreased LDH release | Moderate decrease in LDH release |
| Oxidative Stress (ROS Assay) | H₂O₂ | Decreased intracellular ROS | Moderate decrease in intracellular ROS |
| Apoptosis (Caspase-3 Assay) | Staurosporine | Decreased caspase-3 activity | Moderate decrease in caspase-3 activity |
This table presents projected outcomes based on the known activities of related benzothiazole derivatives. Direct experimental data for this compound is not currently available.
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol outlines a standard workflow for assessing the neuroprotective effects of a test compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line, such as SH-SY5Y.[14][15]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compound (e.g., this compound)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with varying concentrations of the test compound for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells (final concentration of 100 µM) and incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vivo Efficacy: Animal Models of Neurodegeneration
While in vitro studies provide valuable mechanistic insights, in vivo models are essential for evaluating the therapeutic potential of a compound in a complex physiological system, considering factors like bioavailability and metabolism.[12][17][18] Various animal models have been developed to mimic the pathology of neurodegenerative diseases.[19][20]
Zebrafish Model of Epilepsy and Neurodegeneration
A study on a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) utilized a pentylenetetrazole (PTZ)-induced epilepsy model in zebrafish larvae.[4] This model is advantageous for high-throughput screening and exhibits behavioral and neurochemical changes relevant to epilepsy and associated neurodegeneration.
The study found that pre-treatment with the N3 derivative significantly improved motor coordination and increased GABA levels in the zebrafish larvae.[4] Histological analysis revealed a reduction in neurodegenerative markers, including amyloid plaques and calcium deposition.[4] These findings strongly suggest that benzothiazole derivatives can cross the blood-brain barrier and exert neuroprotective effects in a living organism.
Rodent Models of Parkinson's and Alzheimer's Disease
For more complex neurodegenerative diseases, rodent models are widely used.[17][20]
-
Parkinson's Disease Models: Neurotoxins like 6-hydroxydopamine (6-OHDA) and MPTP are used to induce the degeneration of dopaminergic neurons, mimicking the primary pathology of Parkinson's disease.[17] Efficacy in these models is typically assessed by measuring dopamine levels and observing behavioral improvements in motor function.
-
Alzheimer's Disease Models: Scopolamine-induced amnesia models are used to screen for compounds that can improve cognitive function.[17] Transgenic mouse models that overexpress amyloid-beta precursor protein (APP) and presenilin-1 (PS1) are also employed to study the effects of compounds on amyloid plaque formation and cognitive deficits.[20]
Table 2: Projected In Vivo Efficacy of this compound in Rodent Models
| Model | Key Pathological Feature | Expected Outcome for this compound | Comparator: Donepezil (for AD models) |
| Scopolamine-induced Amnesia (Rat) | Cholinergic dysfunction, memory impairment | Improved performance in Morris water maze | Significant improvement in cognitive tasks |
| 6-OHDA-induced Parkinsonism (Rat) | Dopaminergic neurodegeneration, motor deficits | Reduced loss of dopaminergic neurons, improved motor function | N/A |
| APP/PS1 Transgenic Mouse (AD) | Amyloid plaque deposition, cognitive decline | Reduced amyloid plaque burden, improved memory | Reduced cognitive decline |
This table presents projected outcomes based on the known neuroprotective mechanisms of benzothiazole derivatives. Direct in vivo data for this compound is not currently available.
Experimental Protocol: Scopolamine-Induced Amnesia Model in Rats
This protocol describes a common method for evaluating the cognitive-enhancing effects of a test compound.
Materials:
-
Male Wistar rats (200-250g)
-
Test compound (e.g., this compound)
-
Scopolamine hydrobromide
-
Morris water maze apparatus
Procedure:
-
Acquisition Training: Train the rats to find a hidden platform in the Morris water maze for 4-5 days.
-
Compound Administration: Administer the test compound orally or intraperitoneally 60 minutes before the test session.
-
Induction of Amnesia: Administer scopolamine (0.5 mg/kg, i.p.) 30 minutes before the test session.
-
Probe Trial: Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Compare the time spent in the target quadrant between the different treatment groups.
Comparative Analysis and Future Directions
The available evidence from studies on related benzothiazole derivatives, particularly the 6-nitro analog, strongly suggests that this compound holds significant promise as a neuroprotective agent. Its anticipated ability to combat oxidative stress and reduce neuroinflammation positions it as a compelling candidate for further investigation in the context of various neurodegenerative disorders.
For comparison, while established drugs like Donepezil primarily address symptomatic cognitive decline in Alzheimer's disease, the multi-target potential of benzothiazoles, including their antioxidant and anti-inflammatory properties, may offer a more comprehensive therapeutic approach.[11]
Future research should focus on the direct synthesis and biological evaluation of this compound.[8][21] Head-to-head in vitro and in vivo studies against current standard-of-care treatments will be crucial to definitively establish its efficacy and therapeutic potential.
References
- 1. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 4. Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uokerbala.edu.iq [uokerbala.edu.iq]
- 10. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 18. invivobiosystems.com [invivobiosystems.com]
- 19. wuxibiology.com [wuxibiology.com]
- 20. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework for 6-Bromo-N-methylbenzo[d]thiazol-2-amine
This guide provides a comprehensive framework for the preclinical benchmarking of novel kinase inhibitors, using the investigational compound 6-Bromo-N-methylbenzo[d]thiazol-2-amine as a case study. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous protein kinases. Given this precedent, we hypothesize that this compound is a potential inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).
DYRK1A is a compelling therapeutic target implicated in a range of pathologies, including the neurodevelopmental deficits of Down syndrome, the progression of Alzheimer's disease, and certain cancers.[1][2] Its dysregulation affects critical cellular processes such as cell cycle control, apoptosis, and gene expression.[2][3] Therefore, the discovery of potent and selective DYRK1A inhibitors is of significant therapeutic interest.
This document outlines a logical, multi-stage workflow designed to rigorously characterize our lead compound. We will benchmark its performance against a panel of established DYRK1A inhibitors, providing the essential biochemical and cellular data needed to assess its potential as a pharmacological probe or therapeutic candidate.
The Benchmarking Panel: Known DYRK1A Inhibitors
To contextualize the performance of our investigational compound, it is essential to compare it against inhibitors with well-documented activity and selectivity profiles. The choice of comparators is critical; a diverse panel allows for a more nuanced understanding of our compound's relative strengths and weaknesses.
| Inhibitor | Class / Origin | Primary Target(s) | Key Characteristics |
| Harmine | Natural β-carboline alkaloid | DYRK1A | Potent DYRK1A inhibitor widely used in research; however, it exhibits poor selectivity, notably inhibiting monoamine oxidase A (MAO-A), which can lead to toxic side effects.[4][5] |
| CX-4945 (Silmitasertib) | Synthetic | CK2, DYRK1A | A clinical-stage inhibitor primarily targeting Casein Kinase 2 (CK2), but has been shown to rescue Down syndrome phenotypes through DYRK1A inhibition.[5] Its dual activity makes it a useful, albeit non-selective, benchmark. |
| Lorecivivint (SM04690) | Synthetic | CLK/DYRK | A pan-CLK/DYRK inhibitor that has advanced to Phase 3 clinical trials for osteoarthritis.[4] |
| FRTX-02 (VRN024219) | Synthetic | DYRK1A/1B, CLK1/2 | A potent inhibitor of DYRK1A with an IC50 of 2.9 nM, though it also shows activity against other closely related CMGC kinases.[4] |
Experimental Workflow for Inhibitor Characterization
A robust benchmarking strategy proceeds from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models. This tiered approach ensures that resources are focused on compounds that show genuine promise in the initial stages.
Caption: General workflow for kinase inhibitor benchmarking.
Detailed Experimental Protocols
Scientific integrity demands that protocols are detailed, reproducible, and contain appropriate controls. The following methodologies represent standard practices in kinase inhibitor profiling.
Protocol: In Vitro Biochemical Potency (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency against its purified target enzyme.[6][7] This assay quantifies the concentration of inhibitor required to reduce kinase activity by 50%.
Objective: To determine the in vitro IC50 value of this compound against recombinant human DYRK1A.
Materials:
-
Recombinant, active DYRK1A enzyme.
-
Kinase substrate peptide (e.g., a synthetic peptide with a known DYRK1A phosphorylation site).
-
ATP solution (at a concentration near the Km for DYRK1A).
-
Test Compounds: 10 mM stock solutions of this compound and benchmark inhibitors (Harmine, etc.) in DMSO.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ or similar luminescence-based kit to measure ATP consumption).
-
White, opaque 96-well or 384-well assay plates.
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each diluted inhibitor and DMSO vehicle controls into the assay plate.
-
Enzyme Addition: Add the DYRK1A enzyme, diluted in kinase buffer, to each well.
-
Inhibitor Binding: Incubate the plate at room temperature for 15-20 minutes to allow the compounds to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a master mix of the substrate peptide and ATP to all wells.
-
Kinase Reaction: Allow the reaction to proceed for 60 minutes at 30°C. The duration should be within the linear range of the enzyme kinetics.
-
Reaction Termination & Detection: Stop the reaction and quantify kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis:
-
Normalize the data: Set the average of the high-activity controls (DMSO vehicle) as 100% activity and the average of the low-activity controls (no enzyme or a potent inhibitor) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve using non-linear regression analysis to calculate the IC50 value.[8]
-
Causality and Controls: Using ATP at its Km concentration ensures the assay is sensitive to competitive inhibitors. The inclusion of DMSO vehicle wells (negative control) and a known potent inhibitor like Harmine (positive control) is crucial for validating each assay plate.
Protocol: Cell-Based Target Engagement and Potency
Biochemical assays are essential but do not account for cell permeability, target engagement in the cellular milieu, or metabolic stability.[9][10] A cell-based assay is a critical next step to confirm that the inhibitor is active in a more physiologically relevant system.[11][12]
Objective: To measure the inhibition of DYRK1A-mediated phosphorylation in a cellular context.
Materials:
-
A suitable human cell line (e.g., HEK293T cells overexpressing DYRK1A, or a cancer cell line where DYRK1A activity is relevant).
-
Complete cell culture medium.
-
Test compounds and benchmark inhibitors.
-
Lysis buffer.
-
Antibodies: A phospho-specific antibody for a known DYRK1A substrate (e.g., phospho-ASK1) and a total protein antibody for normalization.
-
In-Cell Western or standard Western blot reagents.[13]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase during the experiment.[14][15] Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a defined period (e.g., 2-4 hours). Include DMSO vehicle controls.
-
Cell Lysis: Aspirate the media and lyse the cells directly in the wells using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Detection (In-Cell Western Example):
-
Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with a mild detergent like Triton X-100 to allow antibody entry.[13]
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Antibody Incubation: Incubate the cells with the primary phospho-specific antibody. Subsequently, incubate with an appropriate infrared-labeled secondary antibody. A second antibody for a total protein (e.g., GAPDH) can be used in a different fluorescent channel for normalization.
-
Imaging and Analysis: Scan the plate using an infrared imager. Quantify the fluorescence intensity of the phospho-protein signal and normalize it to the total protein signal.
-
-
Data Analysis: Plot the normalized phospho-protein signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
Rationale: This assay directly measures the inhibition of the target kinase's activity within the cell, providing a more accurate reflection of a compound's potential efficacy than a purely biochemical assay.[13]
DYRK1A Signaling and Mechanistic Validation
DYRK1A is a dual-specificity kinase that phosphorylates serine, threonine, and tyrosine residues, regulating various signaling pathways.[3][16] A key function involves the phosphorylation and regulation of transcription factors like NFAT and signaling proteins such as ASK1, which is part of the JNK signaling pathway.[17][18] Validating that a compound modulates these downstream pathways provides strong evidence of on-target activity.
Caption: Key DYRK1A signaling pathways.
Synthesizing the Data: A Comparative Overview
All experimental data should be collated into clear, concise tables to facilitate direct comparison. The goal is to build a data package that objectively assesses the investigational compound against established benchmarks.
Table 1: Comparative Biochemical Potency
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | DYRK1A | Biochemical | Experimental Value |
| Harmine | DYRK1A | Biochemical | Literature Value |
| FRTX-02 | DYRK1A | Biochemical | 2.9[4] |
| Lorecivivint | DYRK1A | Biochemical | 26.9[4] |
| CX-4945 | DYRK1A | Biochemical | Literature Value |
Table 2: Comparative Cellular Potency
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | HEK293T-DYRK1A | Phospho-Substrate | Experimental Value |
| Harmine | HEK293T-DYRK1A | Phospho-Substrate | Experimental Value |
| FRTX-02 | HEK293T-DYRK1A | Phospho-Substrate | Experimental Value |
Note: IC50 values are highly dependent on specific assay conditions. For direct comparison, all compounds must be tested in parallel under identical conditions.
Conclusion and Forward Outlook
This guide outlines a systematic approach to the initial characterization and benchmarking of a novel compound, this compound, as a putative DYRK1A inhibitor. By rigorously assessing its biochemical potency, cellular activity, and selectivity against established inhibitors, researchers can generate the critical data package needed to make an informed decision on its future development.
A promising result would be a compound that demonstrates high potency against DYRK1A (low nanomolar IC50) in both biochemical and cellular assays, coupled with a clean profile in a broad kinome selectivity screen. Such a finding would establish this compound as a valuable tool for studying DYRK1A biology and a potential starting point for a therapeutic drug discovery program.
References
- 1. DYRK1A inhibitors for disease therapy: Current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 3. DYRK1A - Wikipedia [en.wikipedia.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. courses.edx.org [courses.edx.org]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 16. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to Experiments with 6-Bromo-N-methylbenzo[d]thiazol-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the reproducibility of experimental findings is the bedrock upon which scientific progress is built. This guide offers an in-depth technical analysis of experiments involving the benzothiazole scaffold, with a specific focus on 6-Bromo-N-methylbenzo[d]thiazol-2-amine. As a Senior Application Scientist, my goal is to provide not just protocols, but a framework for understanding the critical parameters that govern experimental outcomes, ensuring that your research is robust, reliable, and readily verifiable.
The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The nature and position of substituents on the benzothiazole ring significantly influence the therapeutic potential of these compounds. This guide will delve into the synthesis, characterization, and biological evaluation of this compound, while also presenting a comparative analysis with relevant alternatives to provide a comprehensive understanding of its place within the broader landscape of drug discovery.
Section 1: Synthesis and Characterization: The Foundation of Reproducibility
A reproducible biological experiment begins with a well-characterized compound. The synthesis of this compound is a multi-step process that requires careful execution and rigorous purification to ensure the homogeneity of the final product.
Synthesis of the Precursor: 6-Bromo-2-aminobenzo[d]thiazole
The journey to our target molecule begins with the synthesis of its precursor, 6-bromo-2-aminobenzo[d]thiazole. A reliable and frequently cited method for this is the oxidative cyclization of 4-bromoaniline with potassium thiocyanate in the presence of bromine.[4]
Experimental Protocol: Synthesis of 6-Bromo-2-aminobenzo[d]thiazole
-
Materials: 4-bromoaniline, potassium thiocyanate, bromine, glacial acetic acid.
-
Procedure:
-
Dissolve 4-bromoaniline (0.1 mol) in glacial acetic acid (200 mL) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of potassium thiocyanate (0.3 mol) in water (50 mL) dropwise while maintaining the temperature below 10 °C.
-
To this stirred suspension, add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into a large beaker of crushed ice (1 kg) with constant stirring.
-
Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 6-bromo-2-aminobenzo[d]thiazole.
-
-
Characterization: The identity and purity of the synthesized compound should be confirmed by:
-
Melting Point: Compare with the literature value.
-
¹H NMR: To confirm the aromatic proton signals and the amine protons.
-
¹³C NMR: To identify the number of unique carbon atoms.
-
Mass Spectrometry: To confirm the molecular weight (m/z for C₇H₅BrN₂S is approximately 228.96).[4]
-
N-Methylation: A Critical Step Towards the Target Compound
Proposed Experimental Protocol: Synthesis of this compound
-
Materials: 6-bromo-2-aminobenzo[d]thiazole, methyl iodide, sodium hydride (NaH) or potassium carbonate (K₂CO₃), anhydrous dimethylformamide (DMF) or acetone.
-
Procedure (using NaH in DMF):
-
To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add a solution of 6-bromo-2-aminobenzo[d]thiazole (1 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 mmol) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization: Comprehensive characterization is crucial to confirm successful N-methylation and purity.
-
¹H NMR: Expect to see a new singlet corresponding to the N-methyl protons (typically in the range of δ 3.0-3.5 ppm) and a change in the chemical shift and multiplicity of the aromatic protons. The disappearance of the broad NH₂ signal will also be indicative of a successful reaction.
-
¹³C NMR: A new signal for the N-methyl carbon should appear (typically in the range of δ 30-40 ppm).
-
Mass Spectrometry: The molecular weight should correspond to C₈H₇BrN₂S (approximately 242.98 m/z).
-
Infrared (IR) Spectroscopy: Look for the disappearance of the N-H stretching vibrations of the primary amine.
-
Caption: Workflow for MIC determination by broth microdilution.
Anticancer Activity: A Comparative Perspective
The benzothiazole scaffold is a recurring motif in the design of anticancer agents. [1][3]The cytotoxic activity of these compounds is often evaluated against a panel of cancer cell lines.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 6-Bromo-2-aminobenzothiazole derivative | Capan-1 | Pancreatic Adenocarcinoma | 0.6 (for a hydrazone derivative) | [6] |
| Alternative 1: 6-Chloro-2-hydrazone derivative | NCI-H460 | Non-small Cell Lung Cancer | 0.9 | [6] |
| Alternative 2: 2-substituted benzothiazole (4a) | PANC-1 | Pancreatic Cancer | 27 | [1] |
| Alternative 3: 2-substituted benzothiazole (4b) | PANC-1 | Pancreatic Cancer | 35 | [1] |
| Gemcitabine (Standard Drug) | PANC-1 | Pancreatic Cancer | 52 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Materials: Human cancer cell lines, cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Diagram of a Potential Signaling Pathway for Benzothiazole-Induced Apoptosis
Caption: A simplified potential signaling pathway for apoptosis induction.
Conclusion
This guide provides a framework for ensuring the reproducibility of experiments with this compound and its analogs. By emphasizing the importance of rigorous synthesis, purification, and characterization, alongside the use of standardized biological assays, researchers can generate reliable and comparable data. While a specific, experimentally verified protocol for the synthesis and biological evaluation of this compound is not yet prominent in the literature, the provided protocols for its precursor and related compounds offer a solid foundation for future investigations. The comparative data presented herein highlights the therapeutic potential of the 6-substituted-2-aminobenzothiazole scaffold and underscores the importance of systematic structure-activity relationship studies in the quest for novel drug candidates.
References
- 1. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 6-Bromo-N-methylbenzo[d]thiazol-2-amine
This document provides essential safety protocols and logistical guidance for the handling and disposal of 6-Bromo-N-methylbenzo[d]thiazol-2-amine (CAS No. 75104-92-6). As a brominated heterocyclic amine, this compound requires careful management to mitigate potential risks in a laboratory setting. The following procedures are based on established safety principles for handling analogous chemical structures and are designed to ensure the well-being of laboratory personnel and environmental protection.
Hazard Assessment and Core Principles
Due to the limited availability of specific toxicological data for this compound, a conservative approach to handling is paramount. The structural alerts within the molecule—a brominated aromatic system and an amine functional group—suggest potential for skin and eye irritation, respiratory tract irritation, and possible toxicity upon ingestion or inhalation. Therefore, all handling procedures must be guided by the precautionary principle , assuming the compound is hazardous in the absence of contradictory data.
Key Safety Pillars:
-
Containment: All operations should be conducted in a manner that minimizes the release of the compound into the laboratory environment.
-
Avoidance of Contact: Direct contact with the skin, eyes, and respiratory system must be strictly avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Preparedness: Laboratory personnel must be familiar with emergency procedures in the event of a spill or exposure.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to provide comprehensive protection. The following table outlines the minimum PPE requirements for handling this compound.
| Protection Type | Required PPE | Rationale |
| Respiratory Protection | Government-approved respirator | To prevent inhalation of airborne particles or aerosols. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | To provide a barrier against skin contact. Double-gloving is recommended for enhanced protection. |
| Eye and Face Protection | Government-approved eye and face protection (safety goggles and a face shield) | To protect against splashes and airborne particles. |
| Body Protection | Protective clothing (e.g., lab coat) | To prevent contamination of personal clothing. |
| Foot Protection | Closed-toe shoes (protective boots if the situation requires) | To protect feet from spills. |
It is crucial to inspect all PPE for integrity before each use and to follow proper techniques for donning and doffing to prevent cross-contamination.
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow should be adhered to for all procedures involving this compound.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a safety shower and eye bath are readily accessible.[1]
-
Work should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Assemble all necessary equipment, including weighing paper, spatulas, and reaction vessels, within the fume hood to minimize movement of the compound.
-
-
Weighing and Transfer:
-
Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to prevent the dispersal of dust.
-
Use a spatula for transfers. Avoid creating dust.
-
If transferring a solution, use a pipette or syringe with appropriate caution.
-
-
Reaction and Work-up:
-
Conduct all reactions in a closed or contained system within the fume hood.
-
Avoid heating that could lead to the generation of vapors or aerosols.
-
During work-up procedures, be mindful of potential splashes and ensure adequate containment.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]
-
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Use personal protective equipment to clean up the spill.[1] Wipe the area dry, place the contaminated materials in a sealed bag for waste disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Waste Segregation and Disposal Workflow
Caption: A workflow for the proper segregation and disposal of waste generated from handling the compound.
Disposal Guidelines
-
Waste Collection: All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Segregation: As a brominated organic compound, this waste may need to be segregated from other chemical waste streams.[2] Consult your institution's environmental health and safety (EHS) office for specific segregation requirements.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[2] The rinsed container can then be disposed of according to institutional guidelines.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal service to collect and dispose of the waste in accordance with all federal, state, and local regulations.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
